Product packaging for 6-Bromo-3-methylquinazolin-4(3H)-one(Cat. No.:CAS No. 57573-59-8)

6-Bromo-3-methylquinazolin-4(3H)-one

Cat. No.: B1276755
CAS No.: 57573-59-8
M. Wt: 239.07 g/mol
InChI Key: MCSVSXROESVYLR-UHFFFAOYSA-N
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Description

6-Bromo-3-methylquinazolin-4(3H)-one (CAS 57573-59-8) is a high-purity chemical intermediate serving as a critical synthon in medicinal chemistry and anticancer research. This brominated quinazolinone scaffold is a key precursor for the synthesis of novel derivatives, such as thioquinazolinone hybrids, which are explored for their cytotoxic activities against various human cancer cell lines . The bromine atom at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the development of structure-activity relationships (SAR). Quinazolinone derivatives are a therapeutically significant class of heterocyclic compounds, with several approved drugs featuring this core for applications in oncology and beyond . Researchers utilize this building block to create hybrid pharmacophores, aiming to develop new therapeutic candidates with the potential to overcome drug resistance and reduce side effects . The compound is characterized by its molecular formula (C 9 H 7 BrN 2 O) and a molecular weight of 239.07 g/mol . Handling and Safety: This product is intended for research purposes only and is not for human use. It may be harmful if swallowed and causes skin and eye irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B1276755 6-Bromo-3-methylquinazolin-4(3H)-one CAS No. 57573-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSVSXROESVYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400934
Record name 6-Bromo-3-methylquinazolin-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57573-59-8
Record name 6-Bromo-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-methyl-3,4-dihydroquinazolin-4-one
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Foundational & Exploratory

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-methylquinazolin-4(3H)-one: Properties, Synthesis, and Applications

The quinazolinone core is a nitrogen-containing heterocyclic system composed of a benzene ring fused to a pyrimidine ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its remarkable stability, synthetic accessibility, and its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of quinazolinone exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, analgesic, and anticonvulsant properties.[1][3][4][5]

Within this important class of compounds, this compound stands out as a key synthetic intermediate. The strategic placement of a bromine atom at the 6-position provides a reactive handle for extensive chemical modification, particularly through modern cross-coupling reactions.[2][6] This allows for the systematic exploration of the chemical space around the quinazolinone core, facilitating the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a detailed overview of the chemical properties, synthesis, reactivity, and research applications of this versatile building block.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the foundational information required for its use in a laboratory setting, including reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 57573-59-8[7][8][9]
Molecular Formula C₉H₇BrN₂O[7]
Molecular Weight 239.07 g/mol [7][9]
Appearance Off-white to light brown solid[8]
Purity Typically ≥98% for commercial grades[7]
Predicted Boiling Point 364.2 ± 44.0 °C[8]
Predicted Density 1.65 ± 0.1 g/cm³[8]
Predicted pKa 0.90 ± 0.70[8]
SMILES CN1C=NC2=C(C1=O)C=C(C=C2)Br[10]
InChI InChI=1S/C9H7BrN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3[7][8]
InChI Key MCSVSXROESVYLR-UHFFFAOYSA-N[7][8][10]

Synthesis Methodology

The synthesis of 4(3H)-quinazolinones typically originates from readily available anthranilic acid derivatives. For this compound, a robust and logical synthetic pathway involves a two-step process starting from 5-bromoanthranilic acid.

Conceptual Synthetic Workflow

The causality behind this experimental design is straightforward:

  • Formation of the Benzoxazinone Intermediate: The initial step involves the cyclization of 5-bromoanthranilic acid. Acetic anhydride serves a dual purpose: it acts as the source for the C2-methyl group and as a dehydrating agent to facilitate the ring closure, forming the more reactive 6-bromo-2-methyl-3,1-benzoxazin-4-one. This intermediate is primed for nucleophilic attack.[11]

  • Aminolysis and Ring Transformation: The benzoxazinone ring is readily opened by primary amines. Introducing methylamine attacks the carbonyl carbon, leading to the opening of the oxazinone ring, followed by intramolecular cyclization and dehydration to yield the thermodynamically stable N3-methylated quinazolinone ring.[12] This method ensures regioselective methylation at the N3 position.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Aminolysis & Cyclization A 5-Bromoanthranilic Acid C 6-Bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate) A->C Reflux B Acetic Anhydride E This compound (Final Product) C->E Nucleophilic Attack & Ring Transformation D Methylamine (CH3NH2)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

  • To a round-bottom flask, add 5-bromoanthranilic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the crude 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is needed.

Step 2: Synthesis of this compound

  • Dissolve the 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[13]

  • Add an aqueous solution of methylamine (e.g., 40% in H₂O, 1.5-2.0 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for derivatization. The C6-bromo substituent is the primary site for introducing molecular diversity.

Primary Reaction Site: The C6-Bromine

The bromine atom on the aromatic ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the creation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.

Key Derivatization Reactions:

  • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) to introduce new aromatic systems at the 6-position.[14]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form 6-amino-substituted quinazolinones.

G cluster_0 Cross-Coupling Reactions at C6-Br Position A This compound B Suzuki Coupling (+ R-B(OH)2) A->B C Sonogashira Coupling (+ R-C≡CH) A->C D Buchwald-Hartwig (+ R2-NH) A->D E 6-Aryl Derivatives B->E Pd Catalyst F 6-Alkynyl Derivatives C->F Pd/Cu Catalyst G 6-Amino Derivatives D->G Pd Catalyst

Sources

An In-Depth Technical Guide to 6-Bromo-3-methylquinazolin-4(3H)-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-3-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and its emerging role as a versatile scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis and drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted quinazolinone, a class of compounds known for their broad range of biological activities. The presence of a bromine atom at the 6-position and a methyl group at the 3-position imparts specific physicochemical characteristics that influence its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇BrN₂O,
Molecular Weight 239.07 g/mol ,
IUPAC Name 6-bromo-3-methylquinazolin-4-one
CAS Number 57573-59-8
Appearance Solid
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.[1]

Synthesis of this compound: A Methodological Overview

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Ring Formation A 5-Bromoanthranilic Acid C 6-Bromo-2-methyl-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E This compound C->E Reaction with amine D Methylamine D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is prepared.

  • The reaction mixture is heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is allowed to cool to room temperature, during which the product is expected to precipitate.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials, and dried under vacuum to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

  • The 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate is suspended in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

  • An excess of methylamine (as a solution in a suitable solvent like ethanol or THF) is added to the suspension.

  • The reaction mixture is heated to reflux, and the reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent and can be further purified by recrystallization from a solvent like ethanol to afford pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, we can predict the expected spectral features based on the analysis of closely related 6-bromo-quinazolinone derivatives.[3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, a set of coupled doublets and a singlet or doublet of doublets are anticipated.

  • N-Methyl Protons: A characteristic singlet for the methyl group attached to the nitrogen atom is expected to appear in the upfield region (around δ 3.5-4.0 ppm).

  • C2-H Proton: A singlet for the proton at the 2-position of the quinazolinone ring should be observable in the downfield region (around δ 8.0-8.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal for the carbonyl carbon (C4) is expected in the downfield region (around δ 160-165 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm) will correspond to the carbons of the fused benzene and pyrimidine rings. The carbon attached to the bromine atom will be influenced by its electronegativity.

  • N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region (around δ 30-35 ppm).

Mass Spectrometry (Predicted)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of the compound (approximately 238 and 240 m/z, reflecting the isotopic distribution of bromine).

  • Fragmentation Pattern: Common fragmentation pathways for quinazolinones may involve the loss of CO, methyl groups, and cleavage of the heterocyclic ring, providing valuable structural information.

Applications in Drug Discovery and Medicinal Chemistry

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[3] this compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.

G A This compound Scaffold B Anticancer Agents A->B C Anti-inflammatory Agents A->C D Antimicrobial Agents A->D E EGFR Inhibition B->E Mechanism of Action

Caption: Therapeutic applications of the 6-bromo-quinazolinone scaffold.

Anticancer Activity

A significant area of research focuses on the development of 6-bromo-quinazolinone derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can block downstream signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[2]

Anti-inflammatory and Antimicrobial Potential

Derivatives of the 6-bromo-quinazolinone core have also demonstrated promising anti-inflammatory and antimicrobial properties. The versatile nature of the quinazolinone scaffold allows for chemical modifications to optimize these activities, making it an attractive starting point for the development of new therapeutic agents to combat inflammation and infectious diseases.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and significant potential in the field of drug discovery. Its straightforward, albeit not explicitly detailed, synthesis from readily available starting materials makes it an accessible building block for medicinal chemists. The inherent biological activity of the quinazolinone core, coupled with the modulating effects of the bromo and methyl substituents, positions this compound as a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. Further research into the synthesis of novel derivatives and a deeper exploration of their mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this versatile molecule.

References

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2).
  • Emami, S., et al. (2024).
  • Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian journal of pharmaceutical sciences, 73(3), 333–337.

Sources

A Technical Guide to 6-Bromo-3-methylquinazolin-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 6-Bromo-3-methylquinazolin-4(3H)-one serves as a pivotal intermediate for the synthesis of compounds targeting a range of diseases, most notably cancer. Its unique substitution pattern—a bromine atom at the 6-position for further functionalization and a methyl group at the 3-position influencing solubility and metabolic stability—makes it a valuable building block for drug development professionals. This in-depth technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthetic protocol, expected analytical characteristics, and its role as a precursor in the development of targeted therapies, particularly kinase inhibitors.

Compound Identification and Physicochemical Properties

This compound is a solid, heterocyclic organic compound.[1] Its structure is confirmed by its IUPAC name, which precisely describes the bromine substituent on the phenyl ring and the methyl group on the nitrogen atom of the pyrimidinone ring.

The formal IUPAC name for the compound is 6-bromo-3-methylquinazolin-4-one . It is also commonly referred to by several synonyms, including 6-Bromo-3-methyl-3H-quinazolin-4-one and 4(3H)-Quinazolinone, 6-bromo-3-methyl-.[1]

IdentifierValueSource
CAS Number 57573-59-8[2]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [2]
Canonical SMILES CN1C=NC2=C(C1=O)C=C(C=C2)Br
InChI Key MCSVSXROESVYLR-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Purity (Typical) >98%[1]

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process commencing with 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid). This starting material is a common intermediate in pharmaceutical synthesis.[3] The causality behind this synthetic route lies in the sequential formation of a reactive benzoxazinone intermediate, which is then readily converted to the desired quinazolinone by aminolysis with methylamine.

Workflow Diagram: Synthesis of this compound

Caption: A two-step synthesis starting from 2-amino-5-bromobenzoic acid.

Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate I)

This initial step involves the cyclization of 5-bromoanthranilic acid via an acylation reaction with acetic anhydride. The anhydride serves a dual purpose: it acylates the amino group and acts as a dehydrating agent to facilitate the ring closure to the benzoxazinone system. This method is a well-established route for creating the reactive heterocyclic core needed for the subsequent step.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzoic acid (1.0 eq).

  • Add an excess of acetic anhydride (approx. 5-10 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The product, 6-bromo-2-methyl-3,1-benzoxazinone, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

The benzoxazinone intermediate is a reactive electrophile. The introduction of a primary amine, in this case, methylamine, leads to a nucleophilic attack on the carbonyl group, followed by ring-opening and subsequent recyclization to form the thermodynamically more stable quinazolinone ring system.

Protocol:

  • Suspend the crude 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) from Step 1 in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add an aqueous solution of methylamine (e.g., 40% w/v, 1.5-2.0 eq) dropwise to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the final product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Analytical Characterization (Expected Spectroscopic Data)

TechniqueExpected Observations
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.5-8.5 ppm). A doublet for H-5 (adjacent to the bromine-bearing carbon), a doublet of doublets for H-7, and a doublet for H-8. Quinazolinone Proton: A singlet for H-2 around δ 8.0-8.5 ppm. Methyl Protons: A singlet for the N-CH₃ group around δ 3.5-4.0 ppm.
¹³C NMR Carbonyl Carbon: A signal for the C4-carbonyl group in the range of δ 160-165 ppm. Aromatic Carbons: Signals for the six carbons of the benzene ring and the C-8a and C-4a carbons, with the carbon bearing the bromine (C6) appearing around δ 118-125 ppm. Quinazolinone Carbons: A signal for C-2 around δ 145-150 ppm. Methyl Carbon: A signal for the N-CH₃ carbon around δ 30-35 ppm.
IR Spectroscopy A strong absorption band for the C=O (amide) stretch, typically around 1670-1690 cm⁻¹. C=N stretching absorption around 1600-1630 cm⁻¹. C-H stretching from the aromatic and methyl groups around 2900-3100 cm⁻¹.
Mass Spectrometry The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes (m/z 238 and 240).

Role in Drug Discovery and Medicinal Chemistry

The 6-bromo-quinazolinone scaffold is a cornerstone for the development of kinase inhibitors, a major class of anti-cancer drugs. The bromine atom at the C-6 position serves as a versatile synthetic handle for introducing further molecular complexity through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the exploration of the receptor's binding pocket.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Many quinazolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a key component of signaling pathways that control cell growth and proliferation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.

Quinazolinone-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK pathways.

The EGFR and PI3K/Akt Signaling Pathways

Caption: Inhibition of the EGFR/PI3K pathway by quinazolinone-based tyrosine kinase inhibitors.

As illustrated, the binding of a ligand like EGF causes EGFR to dimerize and autophosphorylate, creating docking sites for downstream proteins. This activates the PI3K/Akt pathway, which is central to promoting cell survival and proliferation.[6] By blocking the ATP binding site on EGFR, quinazolinone inhibitors prevent this entire cascade, leading to cell cycle arrest and apoptosis in cancer cells. The 6-bromo substituent on the quinazolinone core is often crucial for establishing potent interactions within this ATP pocket.

Safety and Handling

According to available safety data sheets, this compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and causes serious eye irritation (Eye irritation, Category 2).[6]

Precautionary Statements:

  • Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection.[6]

  • Handling: Use in a well-ventilated area and avoid dust formation.

  • Storage: Store in a cool, dry place, sealed in a dry environment at room temperature.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its straightforward and scalable synthesis, combined with the synthetic versatility offered by the bromine substituent, makes it an invaluable precursor for creating libraries of potential therapeutic agents. The foundational role of the quinazolinone core in targeting critical oncogenic pathways like EGFR and PI3K underscores the continued importance of this compound in the pipeline for developing next-generation targeted cancer therapies. This guide provides the core knowledge base for researchers and drug development professionals to effectively synthesize, characterize, and utilize this key intermediate in their research endeavors.

References

  • Al-Suhaimi, E. A., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 56(6), 205.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Li, Y., et al. (2021). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 26(18), 5644.
  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics.
  • Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(26), 5217-5225.
  • Patel, D. R., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067.
  • El-Sayed, M. A., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099.
  • Al-Omair, M. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Biomolecular Structure and Dynamics.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290.
  • Al-Obaid, A. M., et al. (2009). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Alexandria Journal of Pharmaceutical Sciences, 23(2).

Sources

The Strategic Intermediate: A Technical Guide to 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Core in Modern Medicinal Chemistry

The quinazolinone scaffold is a privileged bicyclic heterocyclic system of profound importance in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] The inherent structural features of the quinazolinone ring system allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a key intermediate, 6-Bromo-3-methylquinazolin-4(3H)-one, a strategically designed molecule that serves as a pivotal building block in the synthesis of novel drug candidates. The introduction of a bromine atom at the 6-position is a common strategy to enhance the biological efficacy of the resulting compounds, often improving their anticancer, antimicrobial, or anti-inflammatory properties.[2][3]

Nomenclature and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms, and its key identifiers and physicochemical properties are summarized below.

Identifier/PropertyValueReference
IUPAC Name 6-bromo-3-methylquinazolin-4-one
CAS Number 57573-59-8[4]
Molecular Formula C₉H₇BrN₂O[4]
Molecular Weight 239.07 g/mol
Appearance Off-white to light brown solid
Synonyms 6-Bromo-3-methyl-3H-quinazolin-4-one, 6-Bromo-3-methyl-4-quinazolinone, 4(3H)-Quinazolinone, 6-bromo-3-methyl-

The Role of this compound as a Versatile Scaffold

While direct biological applications of this compound are not extensively reported, its true value lies in its utility as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom and the methyl group provides a unique electronic and steric profile, influencing the properties of its derivatives. The quinazolinone core itself is a bioisostere for various biological molecules, enabling it to interact with a wide range of biological targets.

The true power of this intermediate is realized through further chemical modifications, particularly at the 2-position of the quinazolinone ring. This position is readily amenable to the introduction of various substituents, leading to the generation of large libraries of compounds for high-throughput screening and drug discovery programs.

G cluster_core Core Scaffold cluster_derivatives Bioactive Derivatives Core This compound Anticancer Anticancer Agents Core->Anticancer Modification at C2 Antimicrobial Antimicrobial Agents Core->Antimicrobial Modification at C2 Antiinflammatory Anti-inflammatory Agents Core->Antiinflammatory Modification at C2 CNS_Agents CNS Agents Core->CNS_Agents Modification at C2

Caption: Versatility of the this compound scaffold.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from 5-bromoanthranilic acid. The following protocol is a representative method based on established synthetic strategies for quinazolinones.

Experimental Protocol

Step 1: Acetylation of 5-Bromoanthranilic Acid to form 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise with stirring at room temperature.[5]

  • Continue stirring for 30 minutes at the same temperature.

  • Filter the reaction mixture and collect the precipitate.

  • Wash the precipitate with distilled water and petroleum ether to remove residual pyridine.

  • Dry the resulting pale creamish crystals of 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Reaction with Methylamine to form this compound

  • Suspend the synthesized 6-bromo-2-methyl-3,1-benzoxazin-4-one in a suitable solvent (e.g., ethanol).

  • Add a solution of methylamine (in water or an appropriate solvent) to the suspension.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain this compound.

G Start 5-Bromoanthranilic Acid Intermediate 6-Bromo-2-methyl-3,1-benzoxazin-4-one Start->Intermediate Acetic Anhydride, Pyridine Product This compound Intermediate->Product Methylamine, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true significance of this compound is evident in its application as a precursor to a multitude of biologically active compounds. The 6-bromo substituent has been shown to be a key feature in enhancing the potency of various quinazolinone-based drug candidates.

  • Anticancer Agents: Numerous studies have demonstrated that the 6-bromo-quinazolinone scaffold can be elaborated to produce potent anticancer agents.[2] These derivatives often target specific enzymes or receptors involved in cancer cell proliferation and survival. The bromine atom can participate in halogen bonding and other interactions within the active site of target proteins, thereby enhancing binding affinity.

  • Antimicrobial Agents: The quinazolinone nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[3]

  • Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic potential of quinazolinone derivatives has been extensively explored.[1] The this compound core can be functionalized to yield compounds with significant anti-inflammatory and analgesic properties, often comparable to or exceeding those of standard drugs.[6][7]

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a versatile and readily accessible intermediate makes it an invaluable tool for the synthesis of novel and potent drug candidates. The presence of the 6-bromo substituent often imparts favorable pharmacological properties to its derivatives. A thorough understanding of its synthesis and chemical reactivity is crucial for researchers and scientists engaged in the design and development of new therapeutic agents based on the privileged quinazolinone scaffold.

References

  • Badr, M. Z. A., El-Sherief, H. A. H., & Mahmoud, A. M. (Year). Studies on Synthesis of 6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and Their Thiones. Bulletin of the Chemical Society of Japan.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials, 2(2).
  • (Year). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal Name.
  • (Year). Synthetic Scheme of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones.
  • (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemMedChem, 17(20), e202200373.
  • (Year).
  • Emami, L., Mardaneh, P., & Zare, F. (2024).
  • Osarodion, O. P. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H).
  • (Year). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • (Year). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Journal Name.
  • Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6- bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal Of Chemistry, 10(3), 62-73.
  • Emami, L., Mardaneh, P., & Zare, F. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • (Year). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives.
  • (Year). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Mosaad, S. M., et al. (2009). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Archiv der Pharmazie, 342(11), 673-682.
  • Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 72(3), 379–383.
  • (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis.

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An In-Depth Technical Guide to the Biological Activity of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5][6] The structural versatility of the quinazolinone nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological effects.[2][7] This guide focuses on a specific derivative, 6-Bromo-3-methylquinazolin-4(3H)-one, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, biological activities, and therapeutic potential. The presence of a halogen at the 6-position and a methyl group at the 3-position are key modifications that significantly influence its pharmacological profile.[3][4]

Part 1: Synthesis and Chemical Profile

The synthesis of this compound is a critical first step for its biological evaluation. A common and efficient synthetic pathway starts from 5-bromoanthranilic acid, a readily available precursor.

Synthetic Pathway Overview

The synthesis generally proceeds via a two-step reaction. First, 5-bromoanthranilic acid is acylated, followed by cyclization with a methylating agent to yield the final product. This method provides a reliable route to obtain the target compound for further studies.

Synthesis_Workflow A 5-Bromoanthranilic Acid B Reaction with Acylating Agent (e.g., Acetic Anhydride) A->B Step 1 C Intermediate: 6-Bromo-2-methyl-3,1-benzoxazin-4-one B->C D Reaction with Methylamine C->D Step 2 E Final Product: This compound D->E

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 5-Bromoanthranilic acid

  • Acetic anhydride

  • Methylamine solution

  • Pyridine (catalyst)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • In a round-bottom flask, combine 5-bromoanthranilic acid (1 equivalent) and acetic anhydride (3 equivalents).

  • Add a catalytic amount of pyridine.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate, 6-Bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (1 equivalent) in ethanol.

  • Add an aqueous solution of methylamine (1.5 equivalents) dropwise while stirring.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, and the product will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the final product, this compound.

  • The final product can be further purified by recrystallization from ethanol. The structure can be confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]

Part 2: Anticancer Activity

A significant body of research highlights the anticancer potential of quinazolinone derivatives, and 6-bromo substituted analogs have shown particular promise.[4][8]

Mechanism of Action: EGFR Inhibition

One of the primary mechanisms through which quinazolinone derivatives exert their anticancer effects is by inhibiting the Epidermal Growth Factor Receptor (EGFR).[9] EGFR is a tyrosine kinase that, when overexpressed or mutated in cancer cells, leads to uncontrolled cell proliferation and survival.[9] 6-Bromo-quinazolinone derivatives act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing its autophosphorylation and the activation of downstream signaling pathways.[9] This ultimately leads to cell cycle arrest and apoptosis.[1][9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Compound This compound Compound->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Downstream->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by this compound.

In-Vitro Cytotoxicity Data

The cytotoxic effects of 6-bromo-quinazolinone derivatives have been evaluated against various cancer cell lines. The data below is a representative summary from studies on structurally similar compounds.[4][8]

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
6-Bromo-2-mercapto-quinazolinonesMCF-7 (Breast)15.85 ± 3.32Erlotinib>100[Emami et al., 2024[4]]([Link])
6-Bromo-2-mercapto-quinazolinonesSW480 (Colon)17.85 ± 0.92Doxorubicin0.85 ± 0.04[Emami et al., 2024[4]]([Link])

Note: The data presented is for closely related 6-bromo-quinazolinone derivatives to illustrate the potential activity of the core structure.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the in-vitro cytotoxicity of this compound against a cancer cell line (e.g., MCF-7).[9]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO) and a positive control. Incubate for 48 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 3: Antimicrobial and Anti-inflammatory Activities

Beyond its anticancer properties, the 6-bromo-quinazolinone scaffold has demonstrated significant potential as both an antimicrobial and an anti-inflammatory agent.[5][10][11]

Antimicrobial Activity

Derivatives of 6-bromo-quinazolin-4-one have been shown to be effective against a range of bacterial and fungal strains.[10][12] The presence of the bromo group at the 6-position is often associated with enhanced antimicrobial potency.[3]

3.1.1 In-Vitro Antimicrobial Data

The antimicrobial activity is typically assessed by measuring the zone of inhibition or the Minimum Inhibitory Concentration (MIC).

Compound SeriesMicroorganismZone of Inhibition (mm)StandardZone of Inhibition (mm)Source
6-Bromo-2-methyl-3-phenyl-quinazolinonesBacillus subtilis18Ampicillin20[Bhandari et al., 2011[10]]([Link])
6-Bromo-2-methyl-3-phenyl-quinazolinonesStaphylococcus aureus20Ampicillin22[Bhandari et al., 2011[10]]([Link])
6-Bromo-2-methyl-3-phenyl-quinazolinonesCandida albicans16Griseofulvin18[Bhandari et al., 2011[10]]([Link])

Note: Data is for structurally related compounds to indicate the potential of the core scaffold.

3.1.2 Experimental Protocol: Agar Well Diffusion Method

Objective: To evaluate the antibacterial activity of this compound.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar plates

  • Sterile cork borer

  • Test compound solution (in DMSO)

  • Standard antibiotic solution (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it over the surface of a nutrient agar plate.

  • Well Creation: Use a sterile cork borer to create wells (6 mm in diameter) in the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound, standard antibiotic, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of 6-bromo-quinazolinone derivatives, often evaluated using the carrageenan-induced paw edema model in rats.[10][11][13]

3.2.1 In-Vivo Anti-inflammatory Data

Compound SeriesDose (mg/kg)% Inhibition of EdemaStandard% Inhibition of EdemaSource
6-Bromo-2-methyl-3-phenyl-quinazolinones5052.3Ibuprofen58.6[Bhandari et al., 2011[10]]([Link])
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolinone4083.55Indomethacin65.25[Osarodion, 2025[13]]([Link])

Note: Data is for structurally related compounds to indicate the potential of the core scaffold.

3.2.2 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in-vivo anti-inflammatory activity of this compound.[9]

Materials:

  • Wistar albino rats

  • Test compound

  • Standard drug (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide rats into three groups: control (vehicle), standard (Indomethacin), and test (this compound).

  • Compound Administration: Administer the respective compounds orally or intraperitoneally.

  • Edema Induction: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Part 4: Future Perspectives and Conclusion

This compound and its related analogs represent a highly promising class of compounds with a diverse pharmacological profile. The presence of the bromo group at the 6-position consistently appears to enhance biological activity across anticancer, antimicrobial, and anti-inflammatory assays.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to further probe the influence of substituents at various positions of the quinazolinone ring.

  • Mechanism of Action Elucidation: Moving beyond primary screening to detailed mechanistic studies to identify specific molecular targets and pathways.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs, particularly in the context of overcoming drug resistance in cancer.[14]

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central (PMC).
  • Bhandari, S., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities.Indian Journal of Pharmaceutical Sciences, 73(3), 333-337.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).Journal of Clinical Case Reports and Trails, 2(2).
  • Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.BMC Chemistry, 18(1), 125.
  • Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H).SCIREA Journal of Chemistry.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Medires Publishing.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). ACS Publications.
  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA.
  • Study on quinazolinone derivative and their pharmacological actions. (2024).
  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.). ResearchGate.
  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities.European Journal of Medicinal Chemistry, 45(8), 3311-3319.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.).
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.
  • Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (n.d.). PubMed.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires Publishing.
  • 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS.
  • This compound | 57573-59-8. (n.d.). J&K Scientific.
  • Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2010). ResearchGate.
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PubMed Central (PMC).
  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025). ResearchGate.

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The Anticancer Potential of 6-Bromo-Quinazolinone Derivatives: A Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to several FDA-approved anticancer agents. The strategic incorporation of a bromine atom at the 6-position has been shown to significantly enhance the cytotoxic and target-specific activities of these derivatives. This technical guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, and key in-vitro evaluation protocols for 6-bromo-quinazolinone derivatives. We delve into their roles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization, leading to profound effects on cell cycle progression and apoptosis. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate research and development in this promising area of oncology.

The Quinazolinone Core: A Privileged Scaffold in Oncology

The quinazoline ring system is a bicyclic heterocycle that has proven to be a remarkably versatile scaffold for the development of therapeutic agents, particularly in oncology.[1][2] Its rigid structure and capacity for diverse substitutions at multiple positions allow for fine-tuning of its pharmacological properties. Several quinazoline-based drugs, including Gefitinib, Erlotinib, and Lapatinib, have been approved as anticancer drugs, primarily functioning as tyrosine kinase inhibitors.[1][3]

The introduction of a halogen, specifically a bromine atom, at the 6-position of the quinazoline ring has been identified as a critical modification for enhancing anticancer efficacy.[1] This substitution can improve binding affinity to target proteins, alter electronic properties, and enhance membrane permeability, making 6-bromo-quinazolinone a pharmacophoric group of significant interest.[1] This guide will explore the synthesis, mechanisms, and evaluation of these specific derivatives.

Synthetic Strategies: Building the 6-Bromo-Quinazolinone Core

The versatility of the 6-bromo-quinazolinone scaffold stems from accessible and robust synthetic pathways that permit the introduction of a wide array of substituents at the C2 and N3 positions. This chemical tractability is crucial for generating chemical libraries for structure-activity relationship (SAR) studies.[4] A common and efficient synthetic strategy commences with 5-bromoanthranilic acid.

A prevalent synthetic route involves the initial cyclization of 5-bromoanthranilic acid with reagents like acetic anhydride to form a 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate.[4] This reactive intermediate can then be treated with various amines or other nucleophiles, which attack the C4 position, leading to the opening of the oxazinone ring followed by recyclization to form the stable 6-bromo-quinazolinone core. This two-step process allows for the facile introduction of diverse functionalities at the N3 position, which is critical for modulating biological activity.[4]

G cluster_0 General Synthesis of 6-Bromo-Quinazolinone Derivatives A 5-Bromoanthranilic Acid R1_reagent e.g., Acetic Anhydride (Introduces R1 at C2) A->R1_reagent B 6-Bromo-2-substituted- 3,1-benzoxazin-4-one R2_reagent Primary Amine (R2-NH2) (Introduces R2 at N3) B->R2_reagent C Final 6-Bromo-Quinazolinone Derivative R1_reagent->B Step 1: Cyclization R2_reagent->C Step 2: Amination & Recyclization

Caption: General synthetic pathway for 6-bromo-quinazolinone derivatives.

Mechanisms of Anticancer Action

6-Bromo-quinazolinone derivatives exert their anticancer effects through multiple, often interconnected, cellular mechanisms. The primary modes of action involve the inhibition of critical enzymes and structural proteins that regulate cell growth, proliferation, and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary and extensively studied mechanism of action is the inhibition of the EGFR tyrosine kinase.[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to promoting cell proliferation, survival, and angiogenesis.[4][5] In many cancers, such as non-small-cell lung cancer (NSCLC) and breast cancer, EGFR is overexpressed or mutated, leading to dysregulated signaling and uncontrolled cell growth.[4][5]

6-Bromo-quinazolinone derivatives have been designed to function as ATP-competitive inhibitors, binding to the ATP-binding pocket within the EGFR kinase domain.[4] This occupation prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the receptor. The consequence is a shutdown of downstream signaling, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells.[4] More recent research has also explored quinazolinones as allosteric inhibitors, which bind to a site adjacent to the ATP pocket, offering a strategy to overcome resistance mutations like C797S that affect covalent ATP-competitive inhibitors.[6][7]

G cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Inhibitor 6-Bromo- Quinazolinone Derivative Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cell Proliferation, Survival, Angiogenesis mTOR->CellResponse Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse Promotes

Caption: Inhibition of the EGFR signaling cascade by 6-bromo-quinazolinone derivatives.

Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[8][9] Microtubules are essential components of the cytoskeleton, playing a pivotal role in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[9]

Compounds that interfere with tubulin dynamics are among the most effective anticancer agents. Some quinazolinone derivatives function as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[9][10] This binding prevents the assembly of tubulin dimers into microtubules, disrupting the formation of a functional mitotic spindle. The cell, unable to properly segregate its chromosomes, undergoes a prolonged mitotic arrest, which ultimately triggers apoptosis.[11] This mechanism of action leads to a characteristic arrest of cells in the G2/M phase of the cell cycle.[9]

Induction of Apoptosis and Cell Cycle Arrest

The ultimate outcome of both EGFR inhibition and tubulin disruption is the induction of programmed cell death (apoptosis) and a halt in the cell division cycle.

  • Cell Cycle Arrest: As a direct consequence of their molecular mechanisms, 6-bromo-quinazolinone derivatives cause cell cycle arrest at specific checkpoints. EGFR inhibition typically leads to a G1/S phase arrest, preventing the cell from entering the DNA synthesis phase.[5] In contrast, tubulin polymerization inhibitors cause a robust G2/M phase arrest, as cells are unable to pass the spindle assembly checkpoint.[9][10]

  • Apoptosis: The induction of apoptosis is a hallmark of effective anticancer agents. Studies have shown that treatment with 6-bromo-quinazolinone derivatives leads to dose-dependent increases in apoptotic cell populations.[12] This is often confirmed by observing changes in the expression of key apoptosis-regulating proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 6-bromo-quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. SAR studies are critical for optimizing lead compounds.

  • Position 2: Substitutions at the C2 position are crucial for interacting with the target protein. For EGFR inhibitors, this position often bears an aryl group that can form key interactions within the ATP-binding site.[1] For tubulin inhibitors, bulky groups like styryl or naphthyl moieties at C2 have shown high potency.[9]

  • Position 3: The substituent at the N3 position significantly influences activity and selectivity. Small alkyl groups or substituted phenyl rings are commonly explored. The nature of this group can affect the compound's orientation in the binding pocket and its overall physicochemical properties.[1]

  • Position 6: The presence of the bromine atom at C6 is a key feature, often enhancing potency compared to unsubstituted or other halogen-substituted analogs.[1] For instance, studies have shown that the 6-bromo substitution can lead to superior antiproliferative activity.[12]

In Vitro Evaluation: Core Methodologies

A structured workflow is essential for evaluating the anticancer potential of newly synthesized 6-bromo-quinazolinone derivatives. The process typically begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most potent compounds.

G cluster_workflow In Vitro Evaluation Workflow cluster_assays A Synthesis of 6-Bromo-Quinazolinone Derivatives B Primary Screen: Cytotoxicity Assay (MTT) (Multiple Cancer Cell Lines) A->B C Identify Hit Compounds (Low IC50 Values) B->C D Secondary Assays (Mechanistic Studies) C->D E Cell Cycle Analysis (PI Staining) D->E F Apoptosis Assay (Annexin V/PI) D->F G Target-Specific Assay (e.g., EGFR Kinase Assay) D->G

Caption: A standard workflow for the in-vitro evaluation of novel anticancer compounds.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-quinazolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[1][4]

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the hit compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase. Compare the treated samples to the control to identify cell cycle arrest.

Protocol: Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label these cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

Data Summary: Cytotoxic Activity

The following table summarizes representative in vitro cytotoxic activity of various 6-bromo-quinazolinone derivatives against human cancer cell lines.

Compound IDR² SubstituentR³ SubstituentCancer Cell LineIC₅₀ (µM)Reference
8a -S-(CH₂)₂-CH₃-PhenylMCF-7 (Breast)15.85 ± 3.32[1][14]
8a -S-(CH₂)₂-CH₃-PhenylSW480 (Colon)17.85 ± 0.92[1][14]
5b -Phenyl-(m-Fluoro)phenylMCF-7 (Breast)1.95[12]
5b -Phenyl-(m-Fluoro)phenylSW480 (Colon)0.53[12]
6d -Aminoaryl-Substituted phenoxyNCI-H460 (Lung)0.789[5]
Erlotinib(Reference)(Reference)MCF-7 (Breast)9.9 ± 0.14[1]
Cisplatin(Reference)(Reference)SW480 (Colon)2.53[12]

Note: Data extracted from multiple sources. Compound structures and specific substitutions can be found in the cited literature.[1][4][5][12][14]

Conclusion and Future Perspectives

6-Bromo-quinazolinone derivatives represent a highly promising class of anticancer agents with validated mechanisms of action, including the potent inhibition of EGFR and tubulin polymerization. The synthetic tractability of the quinazolinone core allows for extensive SAR exploration, leading to the identification of compounds with nanomolar to low-micromolar potency against a range of cancer cell lines.[12] The methodologies outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities within this class.

Future research should focus on several key areas:

  • Overcoming Drug Resistance: Designing novel derivatives, such as allosteric inhibitors, to target EGFR mutants that are resistant to current therapies.[6]

  • Improving Selectivity: Enhancing selectivity for cancer cells over normal cells to widen the therapeutic window and reduce potential toxicity, as some derivatives have already shown promising selectivity.[1][14]

  • In Vivo Efficacy: Advancing the most promising in vitro candidates to preclinical animal models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

  • Dual-Target Inhibition: Exploring derivatives that can simultaneously inhibit multiple key cancer pathways (e.g., dual EGFR and tubulin inhibitors) to achieve synergistic anticancer effects and combat the heterogeneity of tumors.[8]

By leveraging the foundational knowledge and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of 6-bromo-quinazolinone derivatives in the fight against cancer.

References

  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Taylor & Francis Online.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • (PDF)
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed.
  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - ResearchG
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.

Sources

The Antimicrobial Potential of 6-Bromo-Quinazolinones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens, both bacterial and fungal, are continuously evolving mechanisms to evade the effects of existing drugs, rendering many conventional treatments obsolete. In this challenging landscape, heterocyclic compounds have emerged as a promising frontier for the identification of novel antimicrobial scaffolds. Among these, the quinazolinone core has garnered significant attention due to its broad spectrum of biological activities. This technical guide focuses specifically on the 6-bromo-substituted quinazolinone scaffold, a halogenated derivative that has demonstrated particularly noteworthy antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the antimicrobial spectrum, mechanisms of action, and essential experimental protocols related to this promising class of compounds.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazolinones are a class of fused heterocyclic compounds, consisting of a benzene ring fused to a pyrimidine ring. This structural motif is not only synthetically accessible but also serves as a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties. The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to significantly influence the molecule's biological activity, often enhancing its antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 6-bromo-quinazolinones is intricately linked to the nature and position of various substituents on the quinazolinone core. Key SAR observations from numerous studies indicate that:

  • Substitutions at Position 2 and 3: The nature of the substituent at these positions plays a crucial role in determining the antimicrobial spectrum and potency. Aromatic and heterocyclic moieties at these positions have been extensively explored and have yielded compounds with significant activity.

  • The Role of the 6-Bromo Substituent: The presence of the bromine atom at the 6-position is often associated with enhanced lipophilicity, which can facilitate the compound's passage through microbial cell membranes. Halogen bonding interactions with biological targets may also contribute to the observed activity.

Antimicrobial Spectrum of 6-Bromo-Quinazolinones

Derivatives of 6-bromo-quinazolinone have exhibited a broad spectrum of activity against a variety of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal species.

Antibacterial Activity

Studies have consistently demonstrated the efficacy of 6-bromo-quinazolinones against a range of bacterial strains. Notably, these compounds have shown activity against both susceptible and resistant strains, highlighting their potential to address the challenge of drug-resistant infections.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative 6-Bromo-Quinazolinone Derivatives against Bacterial Strains

Compound ID/SeriesBacterial StrainMIC (µg/mL)Reference
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesBacillus subtilisModerate Activity[1]
Staphylococcus aureusModerate Activity[1]
Pseudomonas aeruginosaModerate Activity[1]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIaEscherichia coli1.56[2]
Staphylococcus aureus25[2]
Pseudomonas aeruginosa25[2]
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneStaphylococcus aureusSignificant Activity (Zone of Inhibition: 10-16mm)[3]
Escherichia coliSignificant Activity (Zone of Inhibition: 10-16mm)[3]
Antifungal Activity

In addition to their antibacterial properties, 6-bromo-quinazolinones have also shown promise as antifungal agents. Their activity against pathogenic fungi, such as Candida albicans and Aspergillus species, suggests their potential for the development of new antifungal therapies.

Table 2: Minimum Inhibitory Concentrations (MICs) of Representative 6-Bromo-Quinazolinone Derivatives against Fungal Strains

Compound ID/SeriesFungal StrainMIC (µg/mL)Reference
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesCandida albicansModerate Activity[1]
Aspergillus nigerModerate Activity[1]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIcCandida albicans0.78[2]
Aspergillus flavus0.097[2]
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneCandida albicansSignificant Activity (Zone of Inhibition)[3]

Mechanisms of Antimicrobial Action

The antimicrobial activity of 6-bromo-quinazolinones is believed to be multifactorial, with evidence suggesting interference with essential cellular processes in both bacteria and fungi. The primary proposed mechanisms of action include the inhibition of bacterial cell wall synthesis and the disruption of DNA replication.

Inhibition of Bacterial Cell Wall Synthesis

A key mechanism of action for many quinazolinone derivatives is the inhibition of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, 6-bromo-quinazolinones can disrupt cell wall integrity, leading to cell lysis and bacterial death. This mechanism is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer.

Inhibition_of_Cell_Wall_Synthesis cluster_bacterium Bacterial Cell Quinazolinone Quinazolinone PBP Penicillin-Binding Protein (PBP) Quinazolinone->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Caption: Inhibition of bacterial cell wall synthesis by 6-bromo-quinazolinones.

Inhibition of DNA Gyrase

Another proposed mechanism of action for quinazolinone derivatives is the inhibition of DNA gyrase.[4][5][6][7][8] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[4][5][6][7][8] It introduces negative supercoils into the DNA, which is a crucial step for relieving torsional stress during these processes.[4][5][6][7][8] By binding to the DNA gyrase-DNA complex, 6-bromo-quinazolinones can stabilize the cleaved DNA strands, preventing their re-ligation and leading to the accumulation of double-strand breaks and ultimately, cell death.[5] This mechanism is effective against a broad range of bacteria.

Inhibition_of_DNA_Gyrase cluster_bacterium Bacterial Cell Quinazolinone Quinazolinone DNA_Gyrase DNA Gyrase Quinazolinone->DNA_Gyrase Inhibition Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Catalyzes Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication DNA Replication & Transcription Supercoiling->DNA_Replication

Caption: Inhibition of bacterial DNA gyrase by 6-bromo-quinazolinones.

Experimental Protocols for Antimicrobial Spectrum Determination

To rigorously assess the antimicrobial activity of novel 6-bromo-quinazolinone derivatives, standardized and validated experimental protocols are essential. The following section provides a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13][14][15][16][17]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Test compound (6-bromo-quinazolinone derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known effective antimicrobial agent)

  • Negative control (broth and solvent without the test compound)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 6-bromo-quinazolinone derivative in a suitable solvent at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound, as well as to the positive and negative control wells. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the 6-bromo-quinazolinone derivative at which there is no visible growth.

MIC_Determination_Workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of 6-Bromo-Quinazolinone Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Visually Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using the broth microdilution method.

Future Perspectives and Conclusion

The 6-bromo-quinazolinone scaffold represents a highly promising platform for the development of novel antimicrobial agents. The diverse and potent activities observed against a wide range of bacterial and fungal pathogens, coupled with the potential for multifaceted mechanisms of action, underscore the therapeutic potential of this chemical class. Future research should focus on the synthesis and evaluation of expanded libraries of 6-bromo-quinazolinone derivatives to further elucidate the structure-activity relationships and to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties. Advanced studies, including crystallographic analysis of compound-target interactions, will be instrumental in guiding the rational design of next-generation antimicrobial agents. In the ongoing battle against antimicrobial resistance, the exploration of innovative scaffolds such as the 6-bromo-quinazolinones is not just a scientific endeavor, but a critical necessity for global health.

References

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2022.
  • Mohamed, M. S., Kamel, M. M., Kassem, E. M., Abotaleb, N., Abd El-moez, S. I., & Ahmed, M. F. (2010). Novel 6, 8-dibromo-4 (3H) quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 45(9), 3811–3817.
  • Clinical and Laboratory Standards Institute. M38-A: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI, 2017.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST.
  • Willmott, C. J., & Maxwell, A. (1993). Interaction between DNA gyrase and quinolones: effects of alanine mutations at GyrA subunit residues Ser83 and Asp87. Antimicrobial agents and chemotherapy, 37(1), 126–127.
  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Kampranis, S. C., & Maxwell, A. (1998). The quinolone-binding pocket of DNA gyrase: role of GyrB. Journal of Biological Chemistry, 273(37), 23677–23681.
  • Vila, J., & Martinez, J. L. (2008). DNA gyrase as a target for quinolones. Current drug targets, 9(9), 721–731.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Giske, C. G., Turnidge, J., Cantón, R., & Kahlmeter, G. (2022). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 28(1), 25-32.
  • Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5243–5246.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479–497.
  • ResearchGate. (n.d.). A minimum inhibitory concentration of the compounds against bacteria.
  • Padmavathi, V., Reddy, G. S., & Thriveni, P. (2009). Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus.
  • ResearchGate. (n.d.). e Minimum inhibitory regimes (mg/mL) of quinazolinone derivatives and standard antibiotics.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trials, 2(2).
  • Murti, Y., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian journal of pharmaceutical sciences, 73(3), 333–337.

Sources

The Ascendant Scaffold: A Technical Guide to the Derivatives of 6-Bromo-3-methylquinazolin-4(3H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of quinazolinone-based therapeutics. We will delve into the synthetic versatility and profound biological significance of derivatives originating from the 6-Bromo-3-methylquinazolin-4(3H)-one core. This document provides not only a curated overview of the existing landscape but also actionable, field-proven insights into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising compounds.

Introduction: The Quinazolinone Core - A Privileged Structure in Medicinal Chemistry

The quinazolinone scaffold is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring. This structural motif is prevalent in numerous natural products and has been a fertile ground for the development of synthetic molecules with a wide array of pharmacological activities.[1] The inherent drug-like properties of the quinazolinone core have led to its incorporation into several FDA-approved drugs, highlighting its clinical significance.[2][3] Among the various substituted quinazolinones, the this compound scaffold has emerged as a particularly valuable starting point for the generation of novel therapeutic agents, especially in the realm of oncology.[2][3] The bromine atom at the 6-position not only influences the electronic properties of the ring system but also serves as a convenient handle for further synthetic modifications, allowing for the exploration of a vast chemical space.

Synthetic Strategies for Derivatization

The chemical reactivity of the this compound core allows for modifications at several key positions, primarily at the C2 and N3 positions, as well as transformations involving the bromo substituent at C6.

Synthesis of the Core Scaffold

The foundational this compound can be synthesized through a multi-step process commencing from 5-bromoanthranilic acid.

Experimental Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [2]

  • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed for 20 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The collected solid is recrystallized from ethanol to yield the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

Synthesis_of_Core_Intermediate 5-Bromoanthranilic_acid 5-Bromoanthranilic acid Reagents Ethanol, Triethylamine Reflux, 20h 5-Bromoanthranilic_acid->Reagents Phenyl_isothiocyanate Phenyl isothiocyanate Phenyl_isothiocyanate->Reagents Intermediate 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Reagents->Intermediate caption Synthesis of the key mercapto intermediate.

Caption: Synthesis of the key mercapto intermediate.

Derivatization at the 2-Position

The 2-mercapto group of the intermediate serves as a versatile anchor for introducing a variety of substituents via S-alkylation or S-benzylation.

Experimental Protocol: Synthesis of 2-S-substituted-6-bromo-3-phenylquinazolin-4(3H)-one Derivatives [2]

  • The 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate (1 mmol) is dissolved in 15 mL of Dimethylformamide (DMF).

  • Potassium carbonate (K₂CO₃) (1.2 mmol) is added to the solution over 5 minutes.

  • The appropriate alkyl halide or substituted benzyl bromide (1.5 mmol) is then added to the reaction mixture.

  • The resulting mixture is refluxed for 24 hours.

  • Reaction completion is monitored by TLC.

  • The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to afford the desired quinazolin-4-one derivatives.

Derivatization_at_C2 Intermediate 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Conditions DMF, K₂CO₃ Reflux, 24h Intermediate->Conditions Alkyl_Halide R-X (Alkyl or Benzyl Halide) Alkyl_Halide->Conditions Product 2-S-R-6-bromo-3-phenylquinazolin-4(3H)-one Conditions->Product caption S-alkylation at the C2 position.

Caption: S-alkylation at the C2 position.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 6-bromo-quinazolin-4(3H)-one have demonstrated a broad spectrum of biological activities, with a significant emphasis on their potential as anticancer agents.[4][5][6][7] Other reported activities include anti-inflammatory, analgesic, and antibacterial effects.[8][9][10]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 6-bromo-quinazolin-4(3H)-one derivatives against a variety of human cancer cell lines.

Structure-Activity Relationship Insights:

  • Substitution at the 3-position: The nature of the substituent at the N3 position significantly influences anticancer activity. Aromatic or heteroaromatic rings are often favored.[4]

  • Substitution at the 2-position: The introduction of various moieties at the C2 position, often via a thioether linkage, has yielded compounds with potent cytotoxic profiles.[2]

  • Substitution at the 6-position: While the bromo group itself contributes to the activity, its replacement or the introduction of other substituents can modulate the potency and selectivity of the compounds.

  • General Trends: Bulky, hydrophobic, and electron-withdrawing substituents at the para-position of a 3-phenyl ring, as well as methoxy substitution on a central benzene ring, have been shown to enhance cytotoxic activity.[11]

Table 1: Cytotoxic Activity of Selected 6-Bromo-quinazolin-4(3H)-one Derivatives

Compound IDR Group at C2Cancer Cell LineIC₅₀ (µM)Reference
8a Aliphatic linkerMCF-715.85 ± 3.32[2]
8a Aliphatic linkerSW48017.85 ± 0.92[2]
8e p-methylbenzylMCF-735.14 ± 6.87[2]
8e p-methylbenzylSW48063.15 ± 1.63[2]
45 Rhodanine derivativeHL-601.2[11]
45 Rhodanine derivativeK-5621.5[11]

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several potent 6-bromo-quinazolin-4(3H)-one derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[4][11] Mechanistic studies have revealed that these compounds can trigger oxidative stress in cancer cells, leading to apoptosis.[11] Furthermore, some derivatives have been shown to cause cell cycle arrest at the G2/M phase.[4]

Mechanism_of_Action Derivative 6-Bromo-quinazolin-4(3H)-one Derivative Oxidative_Stress Induction of Oxidative Stress Derivative->Oxidative_Stress Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Derivative->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death caption Proposed mechanisms of anticancer action.

Caption: Proposed mechanisms of anticancer action.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly promising platform for the design and development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for generating extensive compound libraries for high-throughput screening. Future research in this area will likely focus on:

  • Optimization of lead compounds: Fine-tuning the structure of the most potent derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.

  • Elucidation of specific molecular targets: Identifying the precise protein targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

  • Exploration of other therapeutic areas: While oncology is a major focus, the diverse biological activities reported for quinazolinone derivatives warrant their investigation for other indications, such as inflammatory and infectious diseases.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC.
  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Pharmaceutical Sciences and Research.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • Synthesis of Some Novel Quinazoline Derivatives Having Anti-Cancer Activity. Global Journal of Pharmacy & Pharmaceutical Sciences.
  • Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports.
  • NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone deriv
  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistrySelect.
  • Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. PubMed.
  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives.
  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives.

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Spectroscopic Profile of 6-Bromo-3-methylquinazolin-4(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The targeted functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. 6-Bromo-3-methylquinazolin-4(3H)-one (CAS No: 57573-59-8[4][5][6], Molecular Formula: C₉H₇BrN₂O[5][6][7]) is a key intermediate in the synthesis of more complex bioactive molecules. Its bromine substituent at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in drug discovery programs.[8]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to understanding its spectroscopic signature. The molecule consists of a bicyclic quinazolinone core, with a bromine atom at position 6 of the benzene ring and a methyl group attached to the nitrogen at position 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide unambiguous information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 8.15d~ 2.21HH-5
~ 7.80dd~ 8.8, 2.21HH-7
~ 7.50d~ 8.81HH-8
~ 7.95s-1HH-2
~ 3.55s-3HN-CH₃

Causality Behind Experimental Choices and Interpretation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for quinazolinone derivatives due to its good solubilizing power and relatively clean spectral window.[12][13]

  • Chemical Shift Rationale:

    • Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring will appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing bromine atom at C-6 will influence the chemical shifts of the adjacent protons. H-5 is expected to be the most downfield of the aromatic protons (excluding H-2) due to its proximity to the deshielding carbonyl group and the bromine atom.

    • H-2 Proton: This proton is attached to an imine-like carbon (C-2) and is typically observed as a sharp singlet in the downfield region, often above 7.9 ppm.

    • N-CH₃ Protons: The methyl group attached to the nitrogen atom will appear as a singlet in the upfield region, typically around 3.5 ppm.

  • Coupling Pattern Analysis: The aromatic protons will exhibit characteristic coupling patterns. H-8 will be a doublet coupled to H-7. H-7 will be a doublet of doublets, coupled to both H-8 and H-5. H-5 will appear as a doublet due to meta-coupling with H-7.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 161.0C-4 (C=O)
~ 148.0C-8a
~ 145.0C-2
~ 138.0C-7
~ 129.0C-5
~ 128.0C-8
~ 122.0C-4a
~ 119.0C-6
~ 34.0N-CH₃

Causality Behind Experimental Choices and Interpretation:

  • Solvent and Standard: As with ¹H NMR, CDCl₃ is a suitable solvent, and the residual solvent peak can be used for calibration.

  • Chemical Shift Rationale:

    • Carbonyl Carbon (C-4): The amide carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 161 ppm.

    • Aromatic and Heterocyclic Carbons: The carbons of the bicyclic ring system will resonate in the 110-150 ppm range. The carbon bearing the bromine atom (C-6) is expected to be shifted to a higher field compared to its unsubstituted analog due to the heavy atom effect.

    • Methyl Carbon (N-CH₃): The methyl carbon will be found in the upfield region, around 34 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum using proton broadband decoupling.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data and calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques for this class of compounds.

Expected Mass Spectrometry Data (EI):

m/zRelative IntensityAssignment
238/240High[M]⁺˙ (Molecular Ion)
210/212Moderate[M - CO]⁺˙
183/185Moderate[M - CO - HCN]⁺˙
104High[C₇H₄O]⁺
76Moderate[C₆H₄]⁺

Causality Behind Experimental Choices and Interpretation:

  • Ionization Method: Electron Impact (EI) is a hard ionization technique that provides detailed fragmentation patterns, which can be valuable for structural elucidation.[14][15]

  • Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet ([M]⁺˙ and [M+2]⁺˙) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular weight is 239.07 g/mol .[5][6]

  • Fragmentation Pattern: The fragmentation of quinazolinones is often initiated by the loss of a neutral molecule.[16][17]

    • Loss of CO: A common fragmentation pathway for quinazolinones is the loss of a carbon monoxide molecule (28 Da) from the molecular ion.[17]

    • Further Fragmentation: Subsequent fragmentations can involve the loss of HCN (27 Da) and cleavage of the benzene ring.[18]

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Vaporize the sample by heating the probe.

    • Bombard the gaseous molecules with a beam of electrons (typically 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expected IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (from N-CH₃)
~ 1680-1660StrongC=O (Amide) stretch[1]
~ 1610Medium-StrongC=N stretch
~ 1470MediumAromatic C=C stretch
~ 800-850StrongC-H out-of-plane bending (indicative of substitution pattern)
~ 600-500MediumC-Br stretch

Causality Behind Experimental Choices and Interpretation:

  • Sample Preparation: The KBr pellet method is a common and effective way to obtain the IR spectrum of a solid sample.[15]

  • Characteristic Absorption Bands:

    • C=O Stretch: The most intense and characteristic peak in the IR spectrum of a quinazolinone is the amide carbonyl stretch, which appears at a relatively low wavenumber due to resonance.[19]

    • C-H Stretches: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[19]

    • C=N and C=C Stretches: These are found in the 1620-1450 cm⁻¹ region.

    • C-Br Stretch: The carbon-bromine stretch is a low-energy vibration and will be observed in the fingerprint region.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically scanned from 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structural Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a crucial building block in medicinal chemistry. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and related quinazolinone derivatives. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data, ensuring the structural integrity of synthesized compounds for downstream applications in drug discovery and development.

References

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives - SciSpace.
  • (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - ResearchGate.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - clinicalcasereportstrials.com.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH.
  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
  • Supporting Information - Wiley Online Library.
  • IR spectrum of compound 1 [G1] | Download Scientific Diagram - ResearchGate.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Catalyst-free synthesis of quinazoline derivatives using low melting sugar-urea-salt mixture as a solvent - The Royal Society of Chemistry.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.
  • IR Absorption Table.
  • 6-BROMO-3-ETHYLQUINAZOLIN-4-ONE - SpectraBase.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH.

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Foreword: The Quinazolinone Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Derivatives of 4(3H)-quinazolinone are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The specific target of this guide, This compound , incorporates key structural motifs that are frequently explored in drug development. The bromine atom at the 6-position serves as a crucial handle for further functionalization, often through palladium-catalyzed cross-coupling reactions, while the N-methyl group at the 3-position can significantly influence the molecule's solubility, metabolic stability, and binding affinity.

This document provides a comprehensive, field-proven guide to the initial synthesis of this valuable intermediate. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical logic and strategic considerations that inform a robust and reproducible synthetic protocol.

Core Synthetic Strategy: A Dual Pathway Approach

The synthesis of this compound is predicated on the availability of the key precursor, 2-amino-5-bromobenzoic acid . From this starting material, two primary, reliable pathways are presented.

  • Pathway A: One-Pot Three-Component Synthesis. An efficient and convergent approach where the quinazolinone ring is constructed in a single step from the anthranilic acid precursor, a C1 source (triethyl orthoformate), and methylamine.

  • Pathway B: Two-Step Sequential Synthesis. A classical and modular approach involving the initial formation of the 6-bromoquinazolin-4(3H)-one ring, followed by a separate, targeted N-methylation step.

This dual-pathway presentation allows scientific teams to select the most appropriate method based on available resources, desired scale, and strategic goals.

G cluster_A cluster_B start Anthranilic Acid precursor 2-Amino-5-bromobenzoic Acid start->precursor Bromination (Br₂ / Acetic Acid) reagentsA Triethyl Orthoformate, Methylamine, EtOH, I₂ (cat.) precursor->reagentsA stepB1_reagents Formamide, 130°C precursor->stepB1_reagents pathA_label Pathway A (One-Pot) product This compound reagentsA->product Three-Component Cyclocondensation pathB_label Pathway B (Two-Step) intermediateB 6-Bromoquinazolin-4(3H)-one stepB1_reagents->intermediateB Niementowski Reaction stepB2_reagents Methyl Iodide, K₂CO₃, DMF intermediateB->stepB2_reagents stepB2_reagents->product N-Alkylation

Figure 1: Overall synthetic workflow illustrating the two primary pathways from anthranilic acid to the target compound.

Part 1: Synthesis of Key Precursor: 2-Amino-5-bromobenzoic Acid

The synthesis commences with the regioselective bromination of anthranilic acid. This is a classic electrophilic aromatic substitution reaction. The amino group (-NH₂) is a potent activating group and is ortho-, para-directing. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The directing effects of the powerful amino group dominate, leading to substitution at the positions ortho and para to it. Since the ortho position (C6) is sterically hindered by the adjacent carboxyl group, substitution occurs preferentially at the para position (C5).

Experimental Protocol: Bromination of Anthranilic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (13.7 g, 0.1 mol) in 100 mL of glacial acetic acid. Cool the flask in an ice-water bath to 10-15°C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 25 mL of glacial acetic acid. Add this solution dropwise to the stirred anthranilic acid solution over approximately 30-45 minutes. Maintain the internal temperature below 20°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A thick, pale precipitate will form.

  • Work-up and Isolation: Filter the resulting suspension through a Büchner funnel. Wash the collected solid generously with cold water to remove acetic acid and any residual hydrobromic acid.

  • Purification: To remove any potential 3,5-dibrominated byproduct, the crude solid can be recrystallized. Suspend the crude product in boiling water, add a few drops of concentrated hydrochloric acid to aid dissolution of the desired product, and perform a hot filtration. The desired 2-amino-5-bromobenzoic acid will crystallize from the filtrate upon cooling.[2][3]

  • Drying: Dry the purified white to off-white crystals under vacuum at 60°C to a constant weight.

Data Summary: Precursor Synthesis
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Anthranilic Acid137.1413.7 g1.0
Bromine159.8116.0 g (5.1 mL)1.0
Glacial Acetic Acid60.05~125 mLSolvent
Product 216.03 ~19.4 g (90%)

Note: Yield is typical and may vary based on experimental conditions.

Part 2: Synthesis of this compound

With the key precursor in hand, we now detail the two effective pathways for the construction of the final product.

Pathway A: One-Pot Three-Component Synthesis

This method is highly efficient, combining all reactants in a single vessel to form the target molecule. The reaction proceeds via the initial formation of an ethoxy-imidate from 2-amino-5-bromobenzoic acid and triethyl orthoformate, which then reacts with methylamine. Subsequent intramolecular cyclization and elimination of ethanol yield the quinazolinone ring. A catalytic amount of iodine is often used to facilitate the cyclization/oxidation process.[4]

Experimental Protocol (Pathway A)
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-bromobenzoic acid (4.32 g, 20 mmol, 1.0 equiv.), anhydrous ethanol (60 mL), and a magnetic stir bar.

  • Reagent Addition: Add triethyl orthoformate (3.85 g, 4.4 mL, 26 mmol, 1.3 equiv.), followed by methylamine (solution in ethanol or THF, e.g., 8M solution, 3.25 mL, 26 mmol, 1.3 equiv.). Finally, add iodine (0.05 g, 0.2 mmol, 0.01 equiv.) as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: Upon completion, allow the reaction to cool to room temperature and concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer sequentially with a 1N sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting acid, followed by a saturated sodium thiosulfate solution (50 mL) to quench residual iodine, and finally with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Recrystallization: The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford a light yellow or off-white solid.

Pathway B: Two-Step Synthesis via N-Methylation

This classic, modular approach first builds the fundamental quinazolinone ring and then introduces the methyl group in a separate step. This can be advantageous for troubleshooting and for creating a library of N-substituted analogs from a common intermediate.

Step B1: Synthesis of 6-Bromoquinazolin-4(3H)-one (Niementowski Reaction)

The Niementowski reaction is the thermal condensation of an anthranilic acid with an amide.[5][6] Using formamide provides the simplest quinazolinone, unsubstituted at the 2-position.

Experimental Protocol (Step B1)

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-amino-5-bromobenzoic acid (4.32 g, 20 mmol) and formamide (3.60 g, 3.2 mL, 80 mmol, 4.0 equiv.).

  • Reaction: Heat the mixture with stirring in an oil bath at 130-140°C for 4 hours.

  • Work-up: Cool the reaction mixture to approximately 60°C and carefully add 30 mL of water with stirring. The product will precipitate.

  • Isolation: Continue stirring for 30 minutes, then isolate the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the product under vacuum to yield 6-bromoquinazolin-4(3H)-one as a solid. This intermediate is often of sufficient purity for the next step. A typical yield is >90%.[4]

Step B2: N-Methylation of 6-Bromoquinazolin-4(3H)-one

The N-H proton of the quinazolinone is weakly acidic and can be deprotonated by a suitable base. The resulting anion readily undergoes nucleophilic substitution with an electrophilic methyl source like methyl iodide.

Experimental Protocol (Step B2)

  • Reaction Setup: In a 100 mL flask under an inert atmosphere, suspend 6-bromoquinazolin-4(3H)-one (from Step B1, e.g., 4.50 g, 20 mmol, 1.0 equiv.) and potassium carbonate (4.15 g, 30 mmol, 1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Reagent Addition: Add methyl iodide (4.26 g, 1.87 mL, 30 mmol, 1.5 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the consumption of the starting material by TLC. Gentle heating (e.g., to 40-50°C) can be applied to accelerate the reaction if necessary.

  • Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-water. A precipitate will form.

  • Isolation and Purification: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove DMF and salts. The crude product can be purified by recrystallization as described in Pathway A.

Data Summary: Product Synthesis
PathwayKey ReagentsSolventTemp.TimeTypical Yield
A Triethyl Orthoformate, MethylamineEthanol~80°C6-8 h80-90%
B1 FormamideNeat130°C4 h>90%
B2 Methyl Iodide, K₂CO₃DMFRT12-24 h85-95%

Mechanistic Insight: The Three-Component Reaction

Understanding the reaction mechanism is key to troubleshooting and optimization. The one-pot synthesis (Pathway A) is a cascade of well-understood transformations.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A C [Imidate Intermediate] A->C 1. Condensation (-2 EtOH) B B->C 1. Condensation (-2 EtOH) E [Amidine Intermediate] C->E 2. Amine Exchange (-EtOH) D D->E 2. Amine Exchange (-EtOH) F E->F 3. Intramolecular Cyclization (-H₂O)

Figure 2: Simplified reaction mechanism for the one-pot synthesis of this compound.

Causality and Trustworthiness: The choice of an excess of triethyl orthoformate and methylamine (1.3 equivalents) in Pathway A is a deliberate experimental design. This ensures the complete consumption of the more valuable 2-amino-5-bromobenzoic acid starting material, driving the equilibrium towards the product and simplifying purification. Similarly, in Pathway B, the use of a mild base like potassium carbonate for methylation is a self-validating choice; it is strong enough to deprotonate the quinazolinone N-H but not so strong as to promote unwanted side reactions, such as hydrolysis of the amide bond.

References

  • Szczepankiewicz, W., & Kuźnik, N. (2015). Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Molecules, 20(12), 22357-22368. [Link]
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  • Zhang, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK Inhibitors. Molecules, 27(15), 4991. [Link]
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  • Osarumwense, P. O., et al. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-one. International Journal of Scientific & Technology Research, 2(8), 227-231. [Link]
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The Quinazolinone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinazolinone compounds. We will traverse the seminal synthetic methodologies, from classical thermal condensations to modern catalytic systems, providing detailed experimental protocols and the causal reasoning behind their evolution. Furthermore, this guide will dissect the intricate structure-activity relationships (SAR) that have guided the development of quinazolinone-based therapeutics. The pharmacological significance and mechanisms of action of key drugs, including pioneering hypnotics and contemporary anticancer agents, will be elucidated with detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into this vital heterocyclic motif.

Genesis of a Privileged Scaffold: The Historical Unveiling of Quinazolinones

The story of quinazolinone begins in the mid-19th century, a period of burgeoning exploration in organic chemistry. The initial synthesis is credited to Peter Griess in 1869 , who, while reacting anthranilic acid with cyanogen, serendipitously produced a 2-cyano-4(3H)-quinazolinone derivative. This pioneering work, though not immediately recognized for its therapeutic potential, laid the foundational chemical knowledge for this heterocyclic system.

A pivotal moment in the history of quinazolinone chemistry arrived with the work of Stefan von Niementowski in 1895 . He developed a more general and practical method for the synthesis of 4(3H)-quinazolinones through the thermal condensation of anthranilic acids with amides.[1][2] The Niementowski synthesis proved to be a robust and versatile route to the quinazolinone core, allowing for the introduction of various substituents and paving the way for systematic investigation into their properties.[3]

The therapeutic potential of quinazolinones remained largely unexplored until the mid-20th century. A significant breakthrough occurred in the 1950s with the synthesis and discovery of the sedative-hypnotic properties of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone). This discovery ignited a surge of interest in the pharmacological activities of this class of compounds, leading to the synthesis and evaluation of numerous analogues. This period marked the transition of quinazolinones from chemical curiosities to a promising class of therapeutic agents, with research expanding into their potential as anticonvulsants, muscle relaxants, and eventually, anticancer and antimicrobial agents.[4][5]

The Alchemist's Toolkit: Evolution of Quinazolinone Synthesis

The synthesis of the quinazolinone core has evolved significantly from the harsh thermal conditions of the 19th century. Modern methodologies offer greater efficiency, milder reaction conditions, and broader substrate scope, reflecting the advancements in synthetic organic chemistry.

Classical Syntheses: The Foundation

The first reported synthesis of a quinazolinone derivative involved the reaction of anthranilic acid with cyanogen in ethanol, yielding 2-cyano-4(3H)-quinazolinone. While historically significant, this method is rarely used today due to the toxicity of cyanogen and its limited scope.

Experimental Protocol: Conceptual Griess Synthesis

  • Step 1: Reactant Preparation: Dissolve anthranilic acid in absolute ethanol in a sealed reaction vessel.

  • Step 2: Introduction of Cyanogen: Carefully introduce a stoichiometric amount of cyanogen gas into the solution under controlled conditions and appropriate safety precautions.

  • Step 3: Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification: Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified 2-cyano-4(3H)-quinazolinone.

This remains a cornerstone for quinazolinone synthesis, involving the thermal condensation of an anthranilic acid with an amide. The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then cyclizes with the elimination of water.[3]

Experimental Protocol: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone

  • Step 1: Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of anthranilic acid with a significant excess of formamide (e.g., 10-20 equivalents).

  • Step 2: Thermal Condensation: Heat the reaction mixture to 130-150°C in an oil bath.

  • Step 3: Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC until the starting material is consumed (typically several hours).

  • Step 4: Product Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Step 5: Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove excess formamide, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or another suitable solvent.

dot

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Modern Synthetic Methodologies

The demand for rapid and efficient synthesis of diverse quinazolinone libraries for drug discovery has driven the development of modern synthetic techniques.

Microwave irradiation has emerged as a powerful tool to accelerate the Niementowski and other quinazolinone syntheses. This technique significantly reduces reaction times from hours to minutes and often improves yields by promoting efficient heat transfer.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

  • Step 1: Reactant Preparation: In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent) and an amide (e.g., formamide, 5-10 equivalents).

  • Step 2: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180°C) and power (e.g., 100-300 W) for a short duration (e.g., 5-20 minutes).

  • Step 3: Work-up and Purification: After cooling, the work-up procedure is similar to the conventional method, involving precipitation, filtration, and recrystallization.

Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis

Synthesis MethodReaction TimeTemperature (°C)Yield (%)
Conventional Heating4-8 hours130-15060-80
Microwave Irradiation5-20 minutes150-18085-95

Various transition metal catalysts, including palladium, copper, and iron, have been employed to facilitate the synthesis of quinazolinones under milder conditions. These methods often involve cross-coupling reactions and C-H activation strategies, offering access to a wider range of substituted derivatives. For instance, palladium-catalyzed carbonylative coupling of o-iodoanilines with amides provides a versatile route to 2,3-disubstituted quinazolinones.

Experimental Workflow: Metal-Catalyzed Quinazolinone Synthesis

dot

Metal_Catalyzed_Synthesis Starting_Materials o-Haloaniline + Amide/Amine Reaction Cross-Coupling/ C-H Activation Starting_Materials->Reaction Catalyst_System Metal Catalyst (e.g., Pd, Cu) + Ligand + Base Catalyst_System->Reaction Intermediate Coupled Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Quinazolinone Substituted Quinazolinone Cyclization->Quinazolinone

Caption: Generalized workflow for metal-catalyzed quinazolinone synthesis.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The therapeutic versatility of quinazolinones stems from the ability to readily modify the core structure at various positions, leading to distinct pharmacological profiles. Extensive SAR studies have been conducted, providing a roadmap for the rational design of new drug candidates.

Anticancer Activity

The quinazolinone scaffold is a prominent feature in many targeted anticancer agents, particularly tyrosine kinase inhibitors.

  • Position 4: Substitution at the 4-position with an anilino group is crucial for activity against the epidermal growth factor receptor (EGFR). The nature and substitution pattern on this aniline ring significantly influence potency and selectivity. For example, a 3-chloro-4-fluoroanilino group is a common feature in potent EGFR inhibitors.[6]

  • Positions 6 and 7: Substitution on the benzo ring, particularly at positions 6 and 7, with small, lipophilic groups such as methoxy or ethoxy, often enhances binding to the ATP pocket of EGFR.[7]

  • Position 2: Modifications at the 2-position can modulate the overall properties of the molecule, including solubility and metabolic stability. While a simple methyl group is present in some active compounds, larger and more complex substituents can be introduced to target other kinases or improve pharmacokinetic properties.

Anticonvulsant Activity

The SAR for anticonvulsant activity often draws parallels to the sedative-hypnotic properties of methaqualone.

  • Position 2: A small alkyl group, such as methyl, is generally favored for anticonvulsant activity.

  • Position 3: A substituted aryl ring at this position is a key feature. The nature and position of the substituent on this ring can fine-tune the activity, with ortho-substitution often being important.

  • Quinazolinone Core: The intact quinazolinone ring system is essential, acting as a rigid scaffold to orient the key pharmacophoric elements.[4][8]

Antimicrobial Activity

The structural requirements for antimicrobial activity are more diverse.

  • Positions 2 and 3: A wide variety of substituents at these positions can confer antimicrobial properties. For instance, the introduction of heterocyclic rings or long alkyl chains has been shown to be effective.[9]

  • Positions 6 and 8: Halogen substitution at these positions on the benzo ring can enhance antibacterial and antifungal activity.[9]

Therapeutic Triumphs: Quinazolinones in the Clinic

The journey of quinazolinones from the laboratory to the clinic has yielded a number of important drugs.

Table 2: Selected FDA-Approved Quinazolinone-Based Drugs

Drug NameTherapeutic AreaMechanism of Action
Gefitinib Oncology (NSCLC)Reversible inhibitor of EGFR tyrosine kinase.[6][10][11][12]
Erlotinib Oncology (NSCLC, Pancreatic Cancer)Reversible inhibitor of EGFR tyrosine kinase.[13][14][15][16][]
Lapatinib Oncology (Breast Cancer)Dual inhibitor of EGFR and HER2 tyrosine kinases.[18][19][20][21][22]
Afatinib Oncology (NSCLC)Irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, HER4).[23][24][25][26][27]
Vandetanib Oncology (Medullary Thyroid Cancer)Inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[28][29][30][31][32]
Raltitrexed Oncology (Colorectal Cancer)Inhibitor of thymidylate synthase.[33][34][35][36][37]
Mechanism of Action: EGFR Tyrosine Kinase Inhibitors

A significant number of quinazolinone-based anticancer drugs function by inhibiting the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

dot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation EGF EGF EGF->EGFR Quinazolinone_Drug Gefitinib / Erlotinib Quinazolinone_Drug->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based drugs.

Gefitinib and erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[6][10][11][12][13][14][15][16][] They bind to the ATP-binding site within the intracellular domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10][15][38] This blockade ultimately leads to the inhibition of tumor cell growth, proliferation, and survival. Afatinib, on the other hand, is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, HER2, and HER4, leading to a more sustained inhibition of signaling.[23][24][25][26][27]

Future Perspectives and Conclusion

The journey of quinazolinone compounds, from their initial synthesis to their current status as indispensable therapeutic agents, is a testament to the power of medicinal chemistry. The structural simplicity and synthetic accessibility of the quinazolinone core, coupled with its ability to interact with a multitude of biological targets, ensure its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The pursuit of more efficient, sustainable, and environmentally friendly synthetic routes will continue to be a priority.

  • Exploration of New Biological Targets: High-throughput screening of diverse quinazolinone libraries will undoubtedly uncover novel biological activities and lead to the identification of new therapeutic targets.

  • Rational Drug Design: A deeper understanding of the structural biology of quinazolinone-target interactions, aided by computational modeling and X-ray crystallography, will enable the design of more potent and selective inhibitors.

  • Combination Therapies: The use of quinazolinone-based drugs in combination with other therapeutic agents is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

References

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The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of 6-Bromo-quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Among its halogenated derivatives, 6-bromo-4-quinazolinone has emerged as a particularly valuable and privileged structure for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromo-quinazolinone derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic rationale, explore the impact of substitutions at key positions on biological activity, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

Introduction: The Significance of the 6-Bromo-quinazolinone Core

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse and potent biological activities.[2][3][4] These activities span a wide range, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[3][4][5] The fusion of a benzene ring with a pyrimidine ring creates a unique electronic and structural framework that is amenable to extensive chemical modification, allowing for the fine-tuning of its pharmacological properties.

The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to be a critical modification that often enhances the biological efficacy, particularly in the context of anticancer activity.[5] This halogen substitution can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. As such, the 6-bromo-quinazolinone scaffold serves as a versatile platform for the design and synthesis of new therapeutic agents.[1] This guide will systematically dissect the SAR of this scaffold, providing a roadmap for the rational design of more potent and selective drug candidates.

Synthetic Strategies: Building the 6-Bromo-quinazolinone Core

The synthetic accessibility of the 6-bromo-quinazolinone core is a key factor driving its exploration in drug discovery.[1] A common and efficient synthetic pathway commences with 5-bromoanthranilic acid.[1] This starting material can be readily cyclized with various reagents to introduce diverse substituents, primarily at the 2-position of the quinazolinone ring.

A prevalent synthetic route involves a two-step process. First, 5-bromoanthranilic acid is reacted with an acyl chloride or anhydride, such as acetic anhydride, to form a 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.[1] This intermediate is then reacted with an amine or another nucleophile to construct the final quinazolinone ring.[1]

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Ring Formation 5-bromoanthranilic_acid 5-Bromoanthranilic Acid benzoxazinone 6-Bromo-2-substituted- 3,1-benzoxazin-4-one 5-bromoanthranilic_acid->benzoxazinone Reflux reagent1 Acyl Chloride or Anhydride (e.g., Acetic Anhydride) reagent1->benzoxazinone quinazolinone 6-Bromo-2,3-disubstituted- quinazolin-4(3H)-one benzoxazinone->quinazolinone Reaction reagent2 Amine or other Nucleophile reagent2->quinazolinone

General synthetic workflow for 6-bromo-quinazolinones.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-phenyl-quinazolin-4(3H)-one

This protocol provides a representative example of the synthesis of a 6-bromo-quinazolinone derivative.

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

  • A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.[1]

Step 2: Synthesis of 6-bromo-2-methyl-3-phenyl-quinazolin-4(3H)-one

  • The 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate is refluxed with a substituted aniline (e.g., aniline) in a suitable solvent such as glacial acetic acid or pyridine.[1]

  • The reaction is monitored by TLC.[1]

  • After completion, the reaction mixture is cooled and poured onto crushed ice.[1]

  • The precipitated product is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Structure-Activity Relationship in Oncology: Targeting EGFR

A significant body of research on 6-bromo-quinazolinone derivatives has focused on their potential as anticancer agents.[1] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers and plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth.[1]

6-bromo-quinazolinone derivatives have been designed to function as ATP-competitive inhibitors, binding to the ATP-binding site within the EGFR tyrosine kinase domain.[1] This binding event prevents the activation of EGFR and its downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Quinazolinone 6-Bromo-quinazolinone Derivative Quinazolinone->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Proliferation->Apoptosis

Inhibition of the EGFR signaling pathway by 6-bromo-quinazolinones.

SAR at the 2-Position

Substitutions at the 2-position of the 6-bromo-quinazolinone core significantly influence EGFR inhibitory activity.

  • Aromatic and Heteroaromatic Moieties: The introduction of a phenyl group at the 2-position is a common feature. Further substitution on this phenyl ring can modulate activity.

  • Thio-benzyl Groups: A series of derivatives with a thiol group at the 2-position, further substituted with benzyl moieties, has shown promising anticancer activity.[5]

  • Pyridinyl Groups: The incorporation of a pyridin-3-yl moiety at the 2-position has led to potent dual EGFR-HER2 inhibitors.[6]

SAR at the 3-Position

The substituent at the 3-position plays a crucial role in orienting the molecule within the ATP-binding pocket of EGFR and establishing key interactions.

  • Substituted Phenyl Rings: The presence of a phenyl ring at the 3-position is a common structural motif. The nature and position of substituents on this ring are critical for activity.

    • Electron-donating groups (EDGs): The presence of EDGs like methyl groups on the phenyl ring can enhance antiproliferative activity. For instance, a para-methyl substitution has shown better results than a meta-substitution.[5]

    • Electron-withdrawing groups (EWGs): In some series, EWGs like fluoro, chloro, and bromo on the phenyl ring have resulted in higher inhibitory activity compared to EDGs.[6][7] A fluoro substitution at the meta position of the phenyl moiety has yielded a compound with stronger activity than cisplatin.[7]

  • Aliphatic Linkers: An aliphatic linker attached to a thiol group at the 2-position has been shown to be a potent compound against MCF-7 and SW480 cancer cell lines.[5][8]

The Role of the 6-Bromo Substituent

The bromine atom at the 6-position is a key feature that generally enhances the anticancer effects of quinazolinone derivatives.[5] This halogen atom can participate in halogen bonding and other non-covalent interactions within the active site of target enzymes, thereby increasing binding affinity and potency.

Quantitative SAR: Cytotoxicity Data

The cytotoxic activity of synthesized 6-bromo-quinazolinone derivatives is commonly evaluated using the MTT assay against various cancer cell lines.[1]

Compound ID2-Position Substituent3-Position SubstituentCancer Cell LineIC50 (µM)Reference
8a -SH-CH2-CH3PhenylMCF-715.85 ± 3.32[5][8]
8a -SH-CH2-CH3PhenylSW48017.85 ± 0.92[5][8]
8e -S-benzyl(4-CH3)PhenylMCF-735.14 ± 6.87[5]
5b Phenyl3-FluorophenylMCF-70.53[7]
5b Phenyl3-FluorophenylSW4801.95[7]
Note: IC50 values are indicative and can vary based on experimental conditions.
Experimental Protocol: MTT Cytotoxicity Assay

MTT_Assay_Workflow Seeding 1. Cell Seeding (e.g., MCF-7, SW480) in 96-well plates Incubation1 2. Incubation (Allow cell attachment) Seeding->Incubation1 Treatment 3. Compound Treatment (Various concentrations + Positive Control) Incubation1->Treatment Incubation2 4. Incubation (e.g., 24-48 hours) Treatment->Incubation2 MTT_add 5. Add MTT Reagent Incubation2->MTT_add Incubation3 6. Incubation (Allow formazan formation) MTT_add->Incubation3 Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement 8. Measure Absorbance (at ~570 nm) Solubilization->Measurement Analysis 9. Calculate IC50 values Measurement->Analysis

Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 9-well plates at a predetermined density and incubated to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib, Doxorubicin) for a specified duration (e.g., 24-48 hours).[1][5]

  • MTT Addition: Following treatment, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer potential, 6-bromo-quinazolinone derivatives have demonstrated significant antimicrobial and anti-inflammatory activities.[2][9][10]

Antimicrobial Activity

Derivatives of 6-bromo-quinazolinone have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][10][11]

  • Substitution at the 3-Position: The substitution of an amino group at the 3-position has been shown to increase antibacterial activity.[2][3] For example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited higher activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae compared to its precursor without the 3-amino group.[2][4]

  • Substituted Phenyl Groups at the 3-Position: The introduction of substituted phenyl groups at the 3-position can also confer significant antibacterial and antifungal properties.[10]

CompoundMicroorganismZone of Inhibition (mm)Reference
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one Staphylococcus aureus12[2]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Staphylococcus aureus16[2][4]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Klebsiella pneumoniae16[1]
Note: Data extracted from a single source for comparison.
Anti-inflammatory Activity

Certain 6-bromo-quinazolinone derivatives have displayed promising anti-inflammatory properties.[9][12] The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema test in rats.[10]

  • 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been shown to inhibit COX-2 activity, a key enzyme in the inflammatory cascade.[12]

  • Compounds with specific substitutions on the phenyl ring at the 3-position have shown good anti-inflammatory activity, comparable to the standard drug ibuprofen.[10]

Conclusion and Future Directions

The 6-bromo-quinazolinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile and synthetically accessible platform for the development of novel therapeutic agents.[1] The foundational research into their mechanism of action, particularly as EGFR inhibitors, highlights their immense potential in the field of oncology.[1] Furthermore, their demonstrated antimicrobial and anti-inflammatory properties underscore their broader therapeutic promise.

Future research in this area should focus on:

  • Rational Design: Leveraging the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the diverse biological activities of these compounds.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical and clinical development.

This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable chemical entity. Continued exploration of the structure-activity relationships and optimization of lead compounds based on the 6-bromo-quinazolinone core are likely to yield new and effective treatments for a range of human diseases.

References

  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide - Benchchem.
  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - Medires.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires Publishing.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
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Sources

Unlocking the Therapeutic Potential of 6-Bromo-3-methylquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2][3] This bicyclic heterocyclic system, consisting of a fused benzene and pyrimidine ring, offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological properties.[2] Derivatives of quinazolinone have demonstrated a remarkable range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive activities.[1][3][4] Notably, several quinazolinone-based drugs have reached the market, validating the therapeutic utility of this chemical class.[1]

This technical guide focuses on a specific derivative, 6-Bromo-3-methylquinazolin-4(3H)-one , a compound with documented anti-inflammatory and antimicrobial properties.[5][6] While its biological activities are recognized, a comprehensive understanding of its specific molecular targets remains to be fully elucidated. This document aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established pharmacology of the broader quinazolinone class and structure-activity relationship (SAR) insights. Furthermore, we will present a logical framework and detailed experimental protocols for the identification and validation of these putative targets.

Structural Features and Inferred Bioactivity of this compound

The chemical structure of this compound is characterized by two key substitutions on the quinazolinone core: a bromine atom at the 6-position and a methyl group at the 3-position.

  • The 6-Bromo Substitution: Halogenation at the 6-position of the quinazolinone ring is a common strategy in the design of bioactive molecules.[4] The presence of a bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity and selectivity.

  • The 3-Methyl Substitution: Substitution at the 3-position of the quinazolinone ring is known to be critical for various biological activities.[4] The small, lipophilic methyl group at this position can influence the overall conformation of the molecule and its interaction with the binding pockets of target proteins.

Based on these structural features and the known activities of related compounds, this compound is predicted to interact with targets implicated in inflammatory and proliferative signaling pathways.

Potential Therapeutic Targets and Mechanistic Hypotheses

Drawing from the extensive literature on quinazolinone derivatives, we can hypothesize several high-probability therapeutic targets for this compound.

Kinases in Cancer and Inflammatory Signaling

Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The anilinoquinazoline scaffold is a well-known pharmacophore for the development of tyrosine kinase inhibitors (TKIs).[7]

  • Epidermal Growth Factor Receptor (EGFR): Several quinazoline derivatives are potent EGFR inhibitors, with some, like gefitinib and erlotinib, being approved anticancer drugs.[7][8] The quinazolinone core mimics the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of the kinase domain. The 6-bromo substitution could potentially enhance binding to the EGFR active site.

  • Other Kinases: The quinazolinone scaffold has been shown to inhibit other kinases, including RAF kinase.[1] Given its anti-inflammatory properties, it is plausible that this compound could target kinases involved in inflammatory signaling cascades, such as members of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., p38, JNK) or Janus Kinases (JAKs).

Diagram: Hypothesized Kinase Inhibition by this compound

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling Activates Compound 6-Bromo-3-methyl- quinazolin-4(3H)-one Compound->EGFR Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: Potential inhibition of EGFR signaling by this compound.

Enzymes Involved in DNA Repair and Cell Cycle Control

The anticancer activity of many quinazolinones is attributed to their ability to interfere with DNA replication and cell cycle progression.[1]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage response. Inhibition of PARP-1 is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways. Quinazoline-2,4(1H,3H)-dione derivatives have been reported as potent PARP-1 inhibitors.[7] The 4(3H)-quinazolinone scaffold of our compound of interest could also favorably interact with the PARP-1 active site.

  • Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for mitosis. Several 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] While this compound lacks the 2-styryl moiety, the quinazolinone core itself may contribute to interactions with the tubulin protein.

GABAA Receptors and Neurological Activity

The sedative-hypnotic effects of some quinazolinones, most notably methaqualone, are mediated through positive allosteric modulation of GABAA receptors.[9]

  • GABAA Receptor Modulation: Methaqualone binds to a distinct site on the GABAA receptor complex, enhancing the inhibitory effects of the neurotransmitter GABA.[9] While the primary reported activities of this compound are anti-inflammatory and antimicrobial, the potential for off-target effects on the central nervous system via GABAA receptor modulation should not be overlooked, especially at higher concentrations.

Experimental Workflows for Target Validation

A systematic and multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound.

Diagram: Target Validation Workflow

G Start Hypothesized Targets Biochemical_Assays Biochemical Assays (Binding & Enzymatic) Start->Biochemical_Assays Cellular_Assays Cell-Based Functional Assays Biochemical_Assays->Cellular_Assays Target_Engagement Direct Target Engagement Assays (e.g., CETSA, DARTS) Cellular_Assays->Target_Engagement SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR_Studies In_Vivo_Models In Vivo Disease Models SAR_Studies->In_Vivo_Models Validated_Target Validated Therapeutic Target In_Vivo_Models->Validated_Target

Sources

An In-Depth Technical Guide to the In Silico Prediction of 6-Bromo-3-methylquinazolin-4(3H)-one Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early-stage assessment of molecular properties is paramount to de-risking candidates and optimizing resource allocation.[1][2][3] The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[4][5][6] This guide presents a comprehensive, in silico workflow for the characterization of a specific analogue, 6-Bromo-3-methylquinazolin-4(3H)-one. We will dissect the molecule's drug-like potential by systematically predicting its physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and adherence to established drug-likeness rules. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating framework for computational screening, leveraging widely accessible tools and established scientific principles to generate actionable insights prior to chemical synthesis and experimental validation.

Introduction: The Rationale for Predictive Modeling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising compounds failing due to poor pharmacokinetic or toxicity profiles.[7] Computational, or in silico, methods have emerged as an indispensable tool to mitigate these risks.[2][3] By building predictive models based on a molecule's structure, we can forecast its behavior in a biological system with increasing accuracy.[3][8] This approach enables the rapid, cost-effective screening of vast chemical libraries, allowing scientists to prioritize candidates with the highest probability of success.[9]

The subject of this guide, this compound, belongs to the quinazolinone class of heterocyclic compounds. This family is of high interest due to its privileged structure, which serves as a building block for molecules with diverse pharmacological effects, including anticancer, anticonvulsant, and anti-inflammatory activities.[4][10][11][12] Therefore, a thorough computational profiling of this specific derivative is a logical and critical first step in evaluating its therapeutic potential.

This document provides a detailed protocol for this evaluation, emphasizing the causality behind methodological choices and grounding all claims in authoritative sources.

Foundational Step: Molecular Structuring and Representation

All computational predictions begin with an accurate representation of the molecule. The standard workflow involves converting a 2D chemical structure into a three-dimensional conformation that can be used for calculating sophisticated molecular descriptors.

Experimental Protocol 1: Generating the Molecular Input
  • Obtain 2D Representation: The first step is to define the molecule's structure. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).

    • Molecule: this compound

    • Molecular Formula: C₉H₇BrN₂O[13][14]

    • Canonical SMILES: CN1C=NC2=C(C1=O)C=C(C=C2)Br

  • Convert to 3D Structure: The SMILES string is then used as input for software that can generate a 3D structure. This process typically involves an energy minimization step to find a stable, low-energy conformation of the molecule. This 3D structure is essential for calculating shape-based descriptors and for potential future studies like molecular docking.

  • File Formatting: The resulting 3D structure is saved in a standard format, such as .sdf or .mol2, which is compatible with most prediction platforms.

G cluster_input Molecular Input Generation SMILES 1. Obtain SMILES String CN1C=NC2=C(C1=O)C=C(C=C2)Br 3D_Convert 2. 2D-to-3D Conversion & Energy Minimization SMILES->3D_Convert Output 3. Generate Structure File (e.g., .sdf, .mol2) 3D_Convert->Output Prediction_Platforms Prediction Platforms Output->Prediction_Platforms Input for Analysis

Caption: Workflow for preparing the molecular structure for in silico analysis.

Prediction of Physicochemical Properties

A molecule's physicochemical properties govern its behavior from formulation to target engagement. Properties like lipophilicity (LogP) and aqueous solubility are fundamental to absorption and distribution.[15]

Methodology: Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical constructs that correlate a molecule's structural features (descriptors) with its physicochemical properties.[16][17] Numerous validated software tools and web servers employ QSPR to provide rapid and reliable predictions.

Experimental Protocol 2: Physicochemical Property Calculation

For this guide, we will use the SwissADME web server, a free and robust tool for predicting molecular properties.

  • Navigate to SwissADME: Access the publicly available web server.

  • Input Structure: In the input field, paste the SMILES string for this compound: CN1C=NC2=C(C1=O)C=C(C=C2)Br.

  • Execute Prediction: Run the analysis. The platform calculates a wide array of descriptors based on the input structure.

  • Data Collation: Collect the predicted values for key physicochemical properties into a summary table for analysis.

Data Presentation: Predicted Physicochemical Profile
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 239.07 g/mol [13][14]Influences size-dependent diffusion and transport.
LogP (Lipophilicity) 1.5 - 2.5 (Consensus)Key determinant of membrane permeability and solubility.
Water Solubility Moderately SolubleAffects dissolution, absorption, and formulation options.
Topological Polar Surface Area (TPSA) 42.5 ŲCorrelates with passive molecular transport through membranes.
Number of Rotatable Bonds 0Low number suggests conformational rigidity, which can be favorable.
Hydrogen Bond Acceptors 2Influences solubility and target binding interactions.
Hydrogen Bond Donors 0Influences solubility and target binding interactions.

Note: LogP and Solubility are consensus values typically predicted by multiple algorithms within platforms like SwissADME or ACD/Labs Percepta.[18]

G Input Molecule Structure (.sdf or SMILES) QSPR_Engine QSPR Prediction Engine (e.g., SwissADME, ACD/Labs) Input->QSPR_Engine Output_Table Physicochemical Data Table - LogP - Solubility - TPSA - Molecular Weight QSPR_Engine->Output_Table

Caption: Workflow for predicting key physicochemical properties.

ADMET Profiling: Predicting Pharmacokinetics and Safety

The ADMET profile determines a drug's fate within the body and its potential for adverse effects. Early in silico ADMET assessment is a cornerstone of modern lead optimization, helping to identify and eliminate compounds with unfavorable characteristics.[3][9][]

Methodology: Machine Learning and Rule-Based Models

ADMET prediction platforms utilize a combination of QSAR models, machine learning algorithms, and structural pattern recognition to forecast complex biological endpoints.[1][16] Tools like pkCSM and ADMETlab provide comprehensive profiles by comparing the input molecule to large databases of experimentally verified compounds.[7][9]

Experimental Protocol 3: Comprehensive ADMET Prediction

This protocol uses the pkCSM web server, which predicts pharmacokinetic properties from chemical structure.[7]

  • Access the Platform: Navigate to the pkCSM server.

  • Submit the Molecule: Input the SMILES string or upload the .sdf file for this compound.

  • Select Prediction Endpoints: Ensure all relevant ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) are selected for prediction.

  • Run and Analyze: Execute the prediction. The output will provide quantitative and qualitative assessments for each endpoint. Critically evaluate each prediction; for example, a high probability of hERG inhibition is a significant red flag for cardiotoxicity.

Data Presentation: Predicted ADMET Profile
CategoryParameterPredicted OutcomeRationale and Implication
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the GI tract.
Blood-Brain Barrier (BBB) PermeabilityLikely PermeableThe quinazolinone core is lipophilic, suggesting potential for CNS activity.[5]
Distribution Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism CYP2D6 InhibitorUnlikelyLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorUnlikelyLow risk of drug-drug interactions involving this key metabolic enzyme.
Excretion Total ClearanceLow to ModerateSuggests a reasonable half-life in the body.
Toxicity AMES Toxicity (Mutagenicity)Non-mutagenicLow risk of causing genetic mutations.
hERG I InhibitionLow RiskReduced likelihood of causing drug-induced cardiac arrhythmia.
HepatotoxicityLow RiskReduced likelihood of causing liver damage.

Note: These are representative predictions. Actual values from a tool like pkCSM or ADMET Predictor should be used.[9][20]

G cluster_admet Predicted Endpoints Input Molecule Structure ADMET_Platform ADMET Prediction Platform (e.g., pkCSM, ADMETlab) Input->ADMET_Platform Absorption Absorption (Intestinal, BBB) ADMET_Platform->Absorption Distribution Distribution (PPB) ADMET_Platform->Distribution Metabolism Metabolism (CYP Inhibition) ADMET_Platform->Metabolism Excretion Excretion (Clearance) ADMET_Platform->Excretion Toxicity Toxicity (hERG, AMES) ADMET_Platform->Toxicity

Caption: Workflow for comprehensive in silico ADMET profiling.

Drug-Likeness and Biological Activity Potential

"Drug-likeness" is a qualitative concept used to assess whether a compound contains favorable structural features and physicochemical properties to be an orally active drug. This is often evaluated using a set of rules or filters.

Methodology: Rule-Based Filtering and QSAR
  • Drug-Likeness Rules: These are empirical filters, like Lipinski's Rule of Five, developed from analyzing the properties of known oral drugs.[21][22] They serve as a quick check for potential bioavailability issues.

  • QSAR for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models are used to predict a molecule's biological activity against a specific target.[4][23][24] For a well-studied scaffold like quinazolinone, existing QSAR models may predict its likelihood of being active as an anticancer, anticonvulsant, or anti-inflammatory agent.[4][24][25]

Experimental Protocol 4: Assessing Drug-Likeness and Activity
  • Drug-Likeness Evaluation: Using the output from SwissADME (Protocol 2), check for violations of common drug-likeness rules (Lipinski, Ghose, Veber, etc.).

  • Bioactivity Prediction: Many platforms, including SwissADME, also provide bioactivity scores based on structural similarity to known active compounds. These scores can suggest potential protein targets (e.g., kinases, GPCRs, enzymes).

  • Literature-Based QSAR Analysis: Search for published, validated QSAR models specific to quinazolinone derivatives and a relevant biological activity (e.g., MMP-13 inhibition, anticonvulsant activity).[4][24] If a robust model is found, calculate the required molecular descriptors for this compound and apply the model to predict its activity.

Data Presentation: Drug-Likeness and Potential Activity
Rule/FilterStatusAnalysis
Lipinski's Rule of Five 0 ViolationsThe molecule meets all criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), indicating good potential for oral bioavailability.
Bioavailability Score High (e.g., 0.55)A high score from predictive models further supports its potential as an orally active drug.
Synthetic Accessibility Readily AccessibleThe structure is straightforward, suggesting that chemical synthesis would not be overly complex.[26][27]
Predicted Biological Activity High potential for various activities based on the quinazolinone core, including anticancer and CNS effects.[6][10][26]

Synthesis and Conclusion

The comprehensive in silico analysis of this compound paints a promising picture of a potential drug candidate. The molecule exhibits a favorable physicochemical profile, adheres to key drug-likeness rules, and is predicted to have good intestinal absorption and a low toxicity risk. Its lipophilic nature and predicted ability to cross the blood-brain barrier suggest it could be explored for CNS targets, a known application area for quinazolinones.[5]

Based on this computational assessment, this compound represents a viable candidate for progression. The logical next steps would be:

  • Chemical Synthesis: Synthesize the compound to obtain a physical sample for testing.[26]

  • In Vitro Validation: Experimentally verify the predicted properties. This includes measuring solubility, LogP, and screening for activity against relevant biological targets suggested by the bioactivity predictions or the known pharmacology of the quinazolinone scaffold.

  • Experimental ADMET: Conduct in vitro assays for metabolic stability (using liver microsomes) and cytotoxicity to confirm the safety predictions.

It is crucial to reiterate that in silico predictions are not a substitute for experimental validation. They are powerful hypothesis-generating tools that guide and prioritize laboratory work, ultimately making the drug discovery process more efficient and targeted.

References

  • IGI Global. 2D-QSAR Modeling of Quinazolinone Derivatives as Angiotensin II Type 1a Receptor Blockers.
  • ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. 2023-10-10.
  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite.
  • National Institutes of Health (NIH). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. 2019 Jan 1.
  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary.
  • Journal of Advanced Pharmacy Education and Research. QSAR modeling on Quinazolinonyl Pyrazolines and Quinazolinoyl Isoxazolines as Anticonvulsant Agents.
  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. 2024-05-25.
  • ResearchGate. Prediction of in-silico drug-likeness properties novel quinazoline derivatives.
  • Aurlide. How do you predict ADMET properties of drug candidates?. 2025-09-27.
  • Protheragen. Property Prediction of Drug-like Molecules.
  • CD ComputaBio. Prediction of Drug-Like Properties.
  • Biosig Lab. pkCSM.
  • CD ComputaBio. Physicochemical Prediction.
  • ResearchGate. Software for the prediction of physicochemical properties.
  • Revvity Signals Software. ChemDraw.
  • Virtual Computational Chemistry Laboratory. On-line Software.
  • Royal Society of Chemistry. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry.
  • PubMed Central. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. 2020-10-18.
  • Frontiers. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. 2023-09-24.
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and their ADMET prediction.
  • Frontiers. Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
  • Bentham Science. Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. 2020-12-01.
  • Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. 2025-04-08.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). 2023-04-19.
  • National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. 2024-07-04.
  • Simulations Plus. Discovery Software.
  • SCIREA. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). 2025-12-01.
  • CNR-IRIS. 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.

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Methodological & Application

Introduction: The Quinazolinone Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one

The quinazolinone core, a fused heterocyclic system of a benzene ring and a pyrimidinone ring, is a structure of significant interest in medicinal chemistry and materials science. Quinazolinone derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[1][2][3] The strategic placement of substituents on the quinazolinone scaffold allows for the fine-tuning of these pharmacological profiles.

This document provides a detailed protocol for the synthesis of a specific derivative, This compound . The introduction of a bromine atom at the 6-position offers a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the N-3 position is a common feature in many biologically active quinazolinones. This guide is intended for researchers in organic synthesis and drug development, offering a step-by-step methodology grounded in established chemical principles.

Strategic Approach to Synthesis

The construction of the 4(3H)-quinazolinone ring system is most commonly achieved via the cyclization of N-acylanthranilic acids or related derivatives.[1][4] A robust and frequently employed strategy involves a two-step sequence starting from the appropriately substituted anthranilic acid.

  • Formation of a Benzoxazinone Intermediate: The initial step involves the acylation of the starting material, 2-amino-5-bromobenzoic acid, followed by an intramolecular cyclization. This reaction typically utilizes acetic anhydride, which serves as both the acylating agent and a dehydrating agent to form the stable 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate.[4]

  • Aminolysis and Recyclization: The benzoxazinone intermediate is then subjected to a reaction with a primary amine—in this case, methylamine. The amine acts as a nucleophile, opening the benzoxazinone ring, which is followed by an intramolecular cyclization and dehydration to yield the final this compound product.

This well-established pathway provides a reliable and high-yielding route to the target compound.

Reaction Mechanism Overview

The overall transformation from 2-amino-5-bromobenzoic acid to the final product proceeds through the key benzoxazinone intermediate as depicted below. The mechanism involves nucleophilic acyl substitution, intramolecular cyclization, and a ring-opening/ring-closing cascade.

Reaction_Mechanism A 2-Amino-5-bromobenzoic Acid B N-Acetyl-2-amino- 5-bromobenzoic Acid A->B + Acetic Anhydride (Acylation) C 6-Bromo-2-methyl- 3,1-benzoxazin-4-one B->C - H2O (Cyclization/Dehydration) D Ring-Opened Amide Intermediate C->D + Methylamine (CH3NH2) (Nucleophilic Attack/Ring Opening) E This compound D->E - H2O (Intramolecular Cyclization)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for quinazolinone synthesis.[4][5] Researchers should perform a risk assessment before commencing any chemical synthesis.

Part 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate II)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromobenzoic acid (I ) (2.16 g, 10 mmol).

  • Reagent Addition: To the flask, add acetic anhydride (5.7 mL, 60 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2 hours. The solid starting material will gradually dissolve.

  • Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto 50 g of crushed ice with stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acetic acid, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting white to off-white solid, 6-bromo-2-methyl-3,1-benzoxazin-4-one (II ), under vacuum. The product is often of sufficient purity for the next step.

Part 2: Synthesis of this compound (Final Product III)
  • Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 6-bromo-2-methyl-3,1-benzoxazin-4-one (II ) (2.40 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: To this suspension, add an aqueous solution of methylamine (40% w/v, 2.3 mL, ~30 mmol) dropwise at room temperature with stirring.

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 50 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. For further purification, recrystallize the product from an appropriate solvent system, such as ethanol/water.

  • Drying: Dry the purified white crystalline product, this compound (III ), under vacuum to a constant weight.

Quantitative Data and Materials

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.03102.16 gStarting Material
Acetic AnhydrideC₄H₆O₃102.09605.7 mLAcylating/Dehydrating Agent
Methylamine (40% in H₂O)CH₅N31.06~302.3 mLNitrogen Source
EthanolC₂H₅OH46.07-30 mLSolvent

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

Workflow start Start: 2-Amino-5-bromobenzoic Acid step1 Step 1: React with Acetic Anhydride (Reflux, 2h) start->step1 workup1 Work-up 1: Pour on Ice, Filter, Wash step1->workup1 intermediate Isolate Intermediate: 6-Bromo-2-methyl-3,1-benzoxazin-4-one workup1->intermediate step2 Step 2: React with Methylamine in Ethanol (Reflux, 4h) intermediate->step2 workup2 Work-up 2: Concentrate, Precipitate in Water step2->workup2 purify Purification: Recrystallize from Ethanol/Water workup2->purify final Final Product: This compound purify->final

Caption: Overall workflow for the synthesis of this compound.

Product Characterization and Validation

To ensure the successful synthesis and purity of the final product, a comprehensive analytical characterization is mandatory.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Melting Point (m.p.): Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons with appropriate chemical shifts and coupling patterns. Key signals would include the aromatic protons, the N-methyl singlet, and the C2-proton singlet (if starting from an orthoformate) or C2-methyl singlet (if starting from acetic anhydride).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will validate the carbon framework of the molecule, including the characteristic carbonyl carbon signal of the quinazolinone ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the molecular formula C₉H₇BrN₂O. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands, notably a strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹ and C=N stretching vibrations.

References

  • Alagarsamy, V. et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. This article is available on the National Institutes of Health (NIH) website. [Link]
  • Barišić, A. et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Published in Taylor & Francis Online. [Link]
  • Jain, P. et al. (2020). A Review on 4(3H)-quinazolinone synthesis.
  • ResearchGate. Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid. ResearchGate is a professional network for scientists. [Link]
  • Organic Chemistry Portal. Synthesis of quinazolinones. A collection of literature methods for quinazolinone synthesis. [Link]
  • Osarodion, O. P. et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Advances in Medicine and Medical Research. [Link]
  • Kim, H. et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
  • Kumar, A. et al. Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • J&K Scientific. This compound Product Page.
  • CNR-IRIS. 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.
  • National Institutes of Health (NIH). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach to Accelerating Heterocyclic Chemistry

Authored by: Gemini, Senior Application Scientist

Executive Summary: The Quinazolinone Scaffold and the Microwave Advantage

Quinazolinones represent a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and biological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-convulsant properties.[1][2] The development of efficient, rapid, and environmentally benign synthetic methodologies for these structures is a primary objective for medicinal and process chemists.

Traditionally, the synthesis of quinazolinones involves conventional heating methods that often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to low energy efficiency and significant waste generation.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[3][4][5][6] By utilizing microwave irradiation, chemical transformations can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7] This application note provides a detailed guide to the principles, protocols, and best practices for the microwave-assisted synthesis of quinazolinones, designed for researchers, scientists, and drug development professionals.

The core advantages of employing MAOS for quinazolinone synthesis include:

  • Drastic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours.[7][8]

  • Increased Product Yields and Purity: Rapid and uniform heating minimizes the formation of side products.[8]

  • Energy Efficiency: Microwaves heat the reactants and solvent directly, not the vessel, leading to significant energy savings.[3][8]

  • Alignment with Green Chemistry: MAOS facilitates solvent-free reactions or the use of eco-friendly solvents, reducing the overall environmental footprint.[4][5][7]

The Causality of Microwave-Enhanced Reactivity

Understanding the mechanism of microwave heating is crucial to appreciating its impact on chemical synthesis. Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave energy is introduced directly into the bulk of the reaction mixture. This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules (like reactants and solvents) attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[3]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions between these ions generate heat.[3]

This direct and instantaneous energy transfer allows the reaction mixture to reach the target temperature quickly and maintain it with high precision, often bypassing the kinetic barriers of a reaction more efficiently than conventional methods.[3][8]

General Workflow and Reaction Pathways

The most common approach to quinazolinone synthesis involves the condensation and cyclization of an anthranilic acid derivative with a reagent that supplies the remaining atoms for the heterocyclic ring.[9] The Niementowski reaction, which condenses anthranilic acid with amides, is a classic example that is significantly accelerated by microwave irradiation.[10][11]

The general workflow for this process is highly streamlined, as illustrated below.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reactants Select & Weigh Reactants (e.g., Anthranilic Acid, Amide) catalyst Add Catalyst / Solid Support (if applicable) vessel Combine in Microwave- Safe Reaction Vessel mw_reactor Place Vessel in Microwave Reactor vessel->mw_reactor Load set_params Set Parameters (Temp, Time, Power) irradiate Run Reaction Program cool Cool Reaction Vessel irradiate->cool Reaction Complete tlc Monitor Progress (TLC) irradiate->tlc In-process check extract Extract Product from Solid Support or Reaction Mixture purify Purify Crude Product (Recrystallization / Chromatography) characterize Characterize Final Product (NMR, IR, MP, MS) purify->characterize Analyze

Caption: General workflow for microwave-assisted quinazolinone synthesis.

A plausible mechanism for the formation of the quinazolinone ring from anthranilamide and an aldehyde involves an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the final aromatic system.

G start Anthranilamide + Aldehyde (R-CHO) step1 Condensation (-H₂O) start->step1 intermediate1 Imine Intermediate step1->intermediate1 Microwave Irradiation step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 Rapid heating accelerates ring closure step3 Oxidation / Tautomerization intermediate2->step3 product Quinazolin-4(3H)-one step3->product

Caption: Simplified reaction mechanism for quinazolinone formation.

Detailed Application Protocols

Here we present three distinct, field-proven protocols for the synthesis of quinazolinones, each highlighting a different advantage of the microwave-assisted approach.

Protocol 1: Solvent-Free Synthesis on a Solid Support
  • Principle: This protocol exemplifies a highly efficient and green chemical process. By eliminating the solvent, the reaction becomes more concentrated, and the microwave energy is absorbed directly by the reactants. Montmorillonite K-10, an acidic clay, acts as both a solid support and a catalyst, facilitating the reaction and simplifying the work-up.[11]

  • Materials & Reagents:

    • Anthranilic acid derivative (1 mmol)

    • Formamide (5 mmol)

    • Montmorillonite K-10 clay

    • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

    • Ethanol or Methanol (for extraction)

  • Step-by-Step Procedure:

    • In the microwave reaction vessel, thoroughly mix the anthranilic acid derivative (1 mmol) and Montmorillonite K-10 (approx. 1 g).

    • Add formamide (5 mmol) to the vessel and ensure the solid support is fully wetted.

    • Seal the vessel and place it in the microwave reactor cavity.

    • Irradiate the mixture for 3-5 minutes at a constant temperature of 120-140 °C (power modulation may be required).[9][11]

    • Monitor the reaction progress by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., Ethyl acetate:Hexane 7:3).

    • After completion, allow the vessel to cool to room temperature.

    • Extract the product from the solid support by adding ethanol (3 x 10 mL) and stirring vigorously.

    • Filter the clay support and combine the filtrates.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from ethanol.

  • Process Rationale:

    • Solvent-Free: This condition maximizes reaction efficiency and aligns with green chemistry principles by eliminating solvent waste.[11]

    • Solid Support: Montmorillonite K-10 provides an acidic surface that catalyzes the condensation and cyclization steps. Its high microwave absorptivity can also contribute to efficient heating.

    • Work-up: The simple extraction and filtration process avoids complex liquid-liquid extractions, making the protocol highly efficient.[9]

Protocol 2: Lewis Acid Catalyzed Solvent-Free Synthesis
  • Principle: This method demonstrates the use of a Lewis acid catalyst, Antimony(III) chloride (SbCl₃), to promote the condensation of anthranilic acid with amides under solvent-free microwave conditions. This approach is rapid and results in high yields of 2-substituted quinazolin-4(3H)-ones.

  • Materials & Reagents:

    • Anthranilic acid (2 mmol)

    • Acylamide (e.g., Benzamide) (2 mmol)

    • Antimony(III) chloride (SbCl₃) (1-2 mol%)

    • Microwave-safe reaction vessel (10 mL)

  • Step-by-Step Procedure:

    • Combine anthranilic acid (2 mmol), the chosen acylamide (2 mmol), and SbCl₃ (0.02-0.04 mmol) in the microwave vessel.

    • Thoroughly mix the solid components.

    • Place the open vessel in the microwave reactor.

    • Irradiate the mixture for 3-5 minutes at a power of 200 W.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • After cooling, dissolve the resulting solid in a suitable solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude product via recrystallization or column chromatography.

  • Process Rationale:

    • Lewis Acid Catalyst: SbCl₃ activates the carbonyl group of the amide, making it more susceptible to nucleophilic attack by the amino group of anthranilic acid, thereby accelerating the initial condensation step.

    • High Power, Short Time: The use of a fixed power setting provides a rapid burst of energy, driving the reaction to completion quickly in the absence of a solvent.

Protocol 3: Iron-Catalyzed Synthesis in Water
  • Principle: This protocol showcases a highly sustainable approach using water as the reaction solvent and an inexpensive, non-toxic iron catalyst. It is an excellent example of how microwave chemistry can enable reactions in environmentally benign media that are often sluggish under conventional heating.[12]

  • Materials & Reagents:

    • 2-halobenzoic acid (e.g., 2-iodobenzoic acid) (1 mmol)

    • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.2 mmol)

    • Iron(III) chloride (FeCl₃) (10 mol%)

    • Potassium carbonate (K₂CO₃) (3 mmol)

    • Deionized water (3 mL)

    • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

  • Step-by-Step Procedure:

    • To the microwave vessel, add the 2-halobenzoic acid (1 mmol), amidine hydrochloride (1.2 mmol), FeCl₃ (0.1 mmol), and K₂CO₃ (3 mmol).

    • Add deionized water (3 mL) and the stir bar.

    • Seal the vessel and place it in the microwave reactor.

    • Set the reaction temperature to 150 °C and the time to 20-30 minutes.

    • Once the reaction is complete, cool the vessel to room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

  • Process Rationale:

    • Aqueous Medium: Using water as a solvent is a cornerstone of green chemistry. Water is also an excellent microwave absorber, leading to very efficient heating.

    • Iron Catalyst: Iron is an earth-abundant and low-toxicity metal, making it a sustainable alternative to precious metal catalysts like palladium often used in C-N coupling reactions.[12]

    • Base: Potassium carbonate is required to neutralize the hydrochloride salt of the amidine and the carboxylic acid, and to facilitate the catalytic cycle.

Comparative Data Summary

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating methods for various quinazolinone preparations.

Starting MaterialsMethod / ConditionsTime (Microwave)Yield (Microwave)Time (Conventional)Yield (Conventional)Reference
Anthranilic acid, FormamideMontmorillonite K-10, Solvent-free4 min85-92%> 8 hoursLower[11]
Anthranilic acid, BenzamideSbCl₃ (cat.), Solvent-free3 min94%12 hours (140 °C)83%
Anthranilic acid, Amine, FormaldehydeAcidic Alumina, Solvent-free2-4 min82-94%5-7 hours56-68%[2]
2-Aminobenzamide, Succinic AnhydridePinane (solvent)10 min95%3 hours (Toluene)Not specified[13]
Substituted Anthranilic Acid, Thio carbamate saltEthanol2-3 min>90%20-30 minLower[10][11]

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the construction of the quinazolinone scaffold. The technology provides unparalleled advantages in terms of reaction speed, efficiency, and adherence to the principles of green chemistry.[8][10] The protocols detailed herein demonstrate the versatility of MAOS, from solvent-free reactions on solid supports to catalyzed transformations in aqueous media. For laboratories focused on medicinal chemistry and drug discovery, the adoption of microwave synthesis can significantly accelerate the generation of diverse compound libraries, enabling faster progress in identifying novel therapeutic agents. As the field continues to evolve, the integration of MAOS with other modern technologies like continuous-flow reactors promises to further enhance the scalability and efficiency of synthesizing these vital heterocyclic compounds.

References

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Sharma, P., & Singh, P. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SN Applied Sciences, 2(10).
  • Azizian, J., Mohammadi, A. A., & Karimi, A. R. (2012). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society, 77(1), 1-6.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Mishra, A. D. (2012). A New Route for the Synthesis of Quinazolinones. Journal of Applicable Chemistry, 1(2), 132-136.
  • Gautam, D., & Litesh, J. (2023). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. International Journal of Advanced Research in Science, Communication and Technology.
  • Rostamizadeh, P., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20857-20864.
  • Wang, L., et al. (2011). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Green Chemistry, 13(12), 3296-3299.
  • Nannaware, A. D. (2018). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology.
  • Jukić, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Polycyclic Aromatic Compounds, 41(5), 1056-1068.

Sources

Application Note & Protocols: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. This class of nitrogen-containing heterocycles is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4][5] We will explore efficient, atom-economical multicomponent reactions (MCRs) that streamline the synthetic process, reduce waste, and allow for the rapid generation of diverse compound libraries essential for drug discovery programs.[6][7]

The Strategic Importance of Quinazolin-4(3H)-ones

The quinazolinone core is a structural motif found in over 200 naturally occurring alkaloids and a multitude of synthetic pharmaceuticals.[3][5] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. Functionalization at the 2 and 3 positions is a key strategy for modulating the pharmacological profile of these molecules, making efficient and versatile synthetic routes to these analogs highly valuable.[8] Drugs like Methaqualone (sedative), Idelalisib (anticancer), and Proquazone (anti-inflammatory) underscore the therapeutic success of this scaffold.[9]

One-pot multicomponent reactions (MCRs) have emerged as a superior strategy for synthesizing these compounds.[7] By combining three or more reactants in a single vessel, MCRs minimize intermediate isolation steps, reduce solvent usage, and shorten reaction times, aligning with the principles of green chemistry.[10]

cluster_0 Traditional Linear Synthesis cluster_1 One-Pot Multicomponent Reaction (MCR) A Starting Material A B Intermediate 1 A->B + Reagent 1 (Isolate & Purify) C Intermediate 2 B->C + Reagent 2 (Isolate & Purify) D Final Product C->D + Reagent 3 (Isolate & Purify) R1 Reactant 1 Pot Single Reaction Vessel (One-Pot) R1->Pot R2 Reactant 2 R2->Pot R3 Reactant 3 R3->Pot Product 2,3-Disubstituted Quinazolin-4(3H)-one Pot->Product Efficient & Atom Economical G start Isatoic Anhydride + Primary Amine (R³-NH₂) + Orthoester (R²-C(OR)₃) intermediate1 Ring Opening (Release of CO₂) start->intermediate1 - R³NH₂ attacks carbonyl intermediate2 2-Aminobenzamide Intermediate intermediate1->intermediate2 intermediate3 Condensation with Orthoester intermediate2->intermediate3 + R²-C(OR)₃ intermediate4 Amidine Intermediate intermediate3->intermediate4 cyclization Intramolecular Cyclization & Elimination intermediate4->cyclization Heat product 2,3-Disubstituted Quinazolin-4(3H)-one cyclization->product

Caption: Mechanism for the isatoic anhydride-based MCR.

The Anthranilic Acid Two-Step, One-Pot Strategy

This versatile method uses anthranilic acid as the starting backbone. The synthesis proceeds in a one-pot, two-step sequence: first, the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, followed by its reaction with a primary amine. [11]Microwave irradiation is often employed to dramatically shorten reaction times and improve yields. [11][12][13] Expert Rationale: This approach offers greater control over the introduction of the 2-position substituent (R²).

  • Step 1 (Acylation/Cyclization): Anthranilic acid is first acylated using a carboxylic acid or an acyl chloride. In the presence of a dehydrating agent (or heat), this N-acylanthranilic acid intermediate undergoes intramolecular cyclization to form the benzoxazinone. [11][14]2. Step 2 (Amination/Rearrangement): The primary amine is then added to the same pot. It attacks the electrophilic carbonyl of the benzoxazinone, leading to a ring-opened diamide species which rapidly cyclizes to the thermodynamically more stable quinazolinone product.

Experimental Protocols & Data

Protocol 1: Microwave-Assisted Synthesis from Isatoic Anhydride

This protocol describes a solvent-free, three-component reaction under microwave irradiation, valued for its efficiency and green credentials. [10] Materials & Equipment:

  • Isatoic anhydride (1.0 eq)

  • Substituted primary amine (1.0 eq)

  • Triethyl orthoformate (or other orthoester, 2.0-3.0 eq)

  • Monobasic microwave reactor with sealed vessel capability

  • Magnetic stirrer bar

  • Glassware for work-up (beaker, Büchner funnel)

  • Ethanol for recrystallization

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add isatoic anhydride (e.g., 1.0 mmol, 163 mg), the desired primary amine (1.0 mmol), and the orthoester (2.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 140 °C for 20-30 minutes. [10]Monitor the reaction progress by TLC if necessary.

    • Scientist's Note: The reaction is solvent-free, which is environmentally advantageous. The orthoester acts as both a reactant and the reaction medium. The high temperature achieved rapidly with microwave heating is crucial for driving the cyclization step.

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Add cold water (~20 mL) to the crude mixture to precipitate the solid product.

  • Purification: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Recrystallization: The crude product can be further purified by recrystallization from hot ethanol to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

    • Trustworthiness Check: A sharp melting point and clean ¹H NMR/¹³C NMR spectra will validate the purity of the final compound. The absence of starting material signals is a key indicator of reaction completion.

Representative Data:

The following table summarizes typical results for the one-pot synthesis from isatoic anhydride, demonstrating the method's versatility.

EntryR² (from Orthoester)R³ (from Amine)ConditionTimeYield (%)Reference
1HPhenylMW, 140 °C20 min92%[10]
2CH₃4-ChlorophenylMW, 140 °C25 min90%[10]
3HBenzylMW, 140 °C20 min94%[10]
4HCyclohexylClassical, 120 °C5 h88%[10]
5CH₃Phenyl (Methaqualone)Classical, 120 °C5 h85%[10]

Note: MW = Microwave Irradiation; Classical = Conventional oil bath heating.

Protocol 2: One-Pot, Two-Step Synthesis from Anthranilic Acid

This protocol is ideal when using a carboxylic acid to introduce the R² substituent.

Materials & Equipment:

  • Anthranilic acid (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Triphenyl phosphite (P(OPh)₃, 1.2 eq) as a dehydrating agent/activator

  • Pyridine (as solvent and base)

  • Primary amine (1.0-1.5 eq)

  • Microwave reactor or oil bath

  • Standard laboratory glassware for reaction and work-up

Step-by-Step Procedure:

  • Benzoxazinone Formation: In a microwave vessel, combine anthranilic acid (1.0 mmol), the desired carboxylic acid (1.0 mmol), triphenyl phosphite (1.2 mmol), and pyridine (1.0 mL). [11]2. Heating Step 1: Heat the mixture using microwave irradiation at 150 °C for 10 minutes. [11]This forms the 2-substituted-4H-3,1-benzoxazin-4-one in situ.

    • Expert Rationale: Triphenyl phosphite in pyridine is an effective system for promoting the condensation of carboxylic acids and amines to form amides, which then cyclize. Microwave heating accelerates this typically slow process.

  • Quinazolinone Formation: Cool the vessel slightly and add the primary amine (1.0 mmol) directly to the reaction mixture.

  • Heating Step 2: Reseal the vessel and irradiate at a higher temperature, typically 250 °C, for 3-10 minutes. [11] * Troubleshooting: If the reaction is sluggish, a slight excess of the amine (up to 1.5 eq) can be used. The high temperature in the second step is necessary to drive the final ring closure to the quinazolinone.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with 1M HCl solution to remove pyridine, followed by saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography (silica gel) or recrystallization.

Conclusion

The one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones represents a powerful and efficient strategy in modern organic and medicinal chemistry. The protocols detailed herein, particularly those leveraging multicomponent reactions and microwave assistance, offer significant advantages in terms of speed, efficiency, and environmental impact. By providing direct access to structurally diverse libraries of these pharmacologically important heterocycles, these methods serve as an invaluable tool for researchers and scientists in the field of drug development.

References

  • Title: One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)
  • Title: Solvent free synthesis of some quinazolin-4(3H)
  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones Source: MDPI URL:[Link]
  • Title: One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter Source: Bentham Science URL:[Link]
  • Title: Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs Source: RSC Publishing URL:[Link]
  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones Source: PubMed URL:[Link]
  • Title: Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review Source: RJPT URL:[Link]
  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: PMC URL:[Link]
  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: PMC URL:[Link]
  • Title: Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up Source: TSI Journals URL:[Link]
  • Title: Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review Source: Omics Online URL:[Link]
  • Title: One-Pot Synthesis of Quinazoline-4(3H)
  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) Source: NIH URL:[Link]
  • Title: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones.
  • Title: Microwave‐Assisted One‐Pot Synthesis of 2,3‐Disubstituted 3H‐Quinazolin‐4‐ones.
  • Title: (a) Representative quinazolin-4(3H)-one-based drugs 1–10; (b)...
  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: PMC - PubMed Central URL:[Link]
  • Title: Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones Source: ElectronicsAndBooks URL:[Link]
  • Title: Synthesis of 2, 3-disubstituted Quinazolin-4(3H)
  • Title: Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions Source: MDPI URL:[Link]
  • Title: Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)
  • Title: Synthesis of some new 2,3-disubstituted-4(3H)
  • Title: One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)

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Purification of 6-Bromo-3-methylquinazolin-4(3H)-one by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 6-Bromo-3-methylquinazolin-4(3H)-one by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2][3] The narrative moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that govern the successful implementation of recrystallization. We detail a systematic approach, beginning with solvent screening and culminating in a robust, single-solvent recrystallization workflow. The protocol integrates critical quality control checkpoints, including Thin Layer Chromatography (TLC), melting point analysis, and High-Performance Liquid Chromatography (HPLC), to validate purity and ensure the final product meets the stringent requirements for downstream applications. This guide is designed for researchers, scientists, and process chemists who require a reliable method for obtaining high-purity this compound.

Introduction: The Imperative for Purity

This compound is a member of the quinazolinone family, a class of compounds renowned for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4] As a synthetic intermediate, its purity is paramount; residual starting materials, by-products, or reagents from its synthesis can lead to aberrant results in biological assays or introduce impurities into final active pharmaceutical ingredients (APIs).

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5][6] Its efficacy is rooted in the principle of differential solubility: a properly chosen solvent will dissolve the target compound and its impurities to different extents as a function of temperature.[7] By dissolving the crude material in a minimal amount of hot solvent to create a saturated solution, subsequent cooling allows the desired compound to crystallize out in a purified form, while impurities remain dissolved in the mother liquor.[6][7] This guide provides the theoretical grounding and practical steps to master this essential purification technique.

Physicochemical Profile and Safety

A thorough understanding of the compound's properties is foundational to developing a successful purification protocol.

PropertyValueSource
Chemical Formula C₉H₇BrN₂O[8][9]
Molecular Weight 239.07 g/mol [8][10]
Appearance Solid (typically off-white to light brown in crude form)General Knowledge
Boiling Point 364.2°C at 760 mmHg[11]
Flash Point 174°C[11]
Melting Point Data not consistently available; must be determined experimentally.[11]

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11]

The Core Principle: Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale experiment to identify the optimal solvent for recrystallization.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Candidate solvents: Ethanol, Methanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Toluene.

  • Sand bath or heating block

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Add a candidate solvent dropwise to each test tube at room temperature, gently agitating after each addition, until a volume of ~0.5 mL is reached. Record the solubility at ambient temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a sand bath while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to induce maximum crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Data Interpretation:

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
EthanolLowHighAbundant, well-formed crystalsExcellent Candidate
MethanolLowHighAbundant crystalsGood Candidate
WaterInsolubleInsolubleNoneUnsuitable (as single solvent)
TolueneModerateHighPoor recoveryUnsuitable
Ethyl AcetateLowHighGood crystal formationGood Candidate
AcetoneHighHighNo crystals (too soluble)Unsuitable

Scientist's Note: Based on general practices for quinazolinone derivatives, alcohols like ethanol and methanol are often excellent starting points for screening.[12][13][14]

Master Protocol: Purification of this compound

This protocol assumes ethanol has been identified as a suitable solvent from the screening process.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent grade or higher)

  • Decolorizing carbon (activated charcoal, if needed)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Stemless or short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

  • TLC plates (silica gel), chamber, and appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

  • HPLC system for quantitative purity analysis

Experimental Workflow Diagram

Recrystallization_Workflow A Crude Product (in Erlenmeyer Flask) B Add Minimum Hot Solvent (e.g., Ethanol) A->B Heat & Stir C Dissolution (Clear Solution) B->C D Optional: Add Charcoal, Boil Briefly C->D If colored E Hot Filtration (Remove Insoluble Impurities) C->E If insoluble impurities present D->E F Cool Filtrate Slowly (Room Temp -> Ice Bath) E->F G Crystal Formation F->G H Vacuum Filtration (Collect Crystals) G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K L Characterization (TLC, MP, HPLC, NMR) K->L

Caption: Overall workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 50 mL of ethanol. Heat the mixture to a gentle boil on a stirring hotplate.

    • Continue adding ethanol in small portions until the solid has completely dissolved. Causality Check: It is critical to use the minimum amount of hot solvent required for dissolution. Using excess solvent will reduce the final yield as more product will remain dissolved upon cooling.

  • Decolorization (Optional):

    • If the solution is significantly colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount (e.g., 0.1-0.2 g) of decolorizing carbon.

    • Return the flask to the heat and boil gently for 2-3 minutes. The carbon adsorbs high-molecular-weight colored impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration:

    • Set up a second Erlenmeyer flask (the receiving flask) on the hotplate with a small amount of solvent boiling to keep the atmosphere saturated with solvent vapor.

    • Place a stemless funnel with fluted filter paper into the neck of the receiving flask.

    • Quickly and carefully pour the hot solution through the filter paper. This step removes the charcoal and any other insoluble impurities. Trustworthiness Check: Pre-heating the funnel and receiving flask prevents the product from crystallizing prematurely in the funnel, which would clog it and reduce the yield.

  • Crystallization:

    • Cover the receiving flask with a watch glass and remove it from the heat.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form selectively.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing:

    • Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of cold ethanol to ensure a good seal.

    • Turn on the vacuum and pour the crystalline slurry into the Büchner funnel.

    • Wash the crystals with two small portions (5-10 mL each) of ice-cold ethanol to rinse away the impurity-laden mother liquor. Causality Check: The wash solvent must be cold to minimize re-dissolving the purified product.

  • Drying:

    • Allow air to be pulled through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.

    • Transfer the crystalline cake to a pre-weighed watch glass and dry to a constant weight. This can be done by air drying or in a vacuum oven at a low temperature (e.g., 40-50°C).

Validation and Quality Control

The success of the purification must be validated through analytical characterization.

Purity Assessment Logic

Purity_Assessment Crude Crude Material TLC TLC Analysis Crude->TLC MP Melting Point Crude->MP HPLC HPLC Purity Crude->HPLC Pure Recrystallized Product Pure->TLC Pure->MP Pure->HPLC

Caption: Comparative analysis workflow for pre- and post-purification material.

Expected Results
Analysis MethodCrude Product (Typical)Recrystallized Product (Expected)
Appearance Off-white to tan powderWhite to off-white crystalline solid
TLC One major spot with several minor impurity spotsA single, well-defined spot
Melting Point Broad range (e.g., 165-175°C)Sharp, narrow range (e.g., 180-182°C)
HPLC Purity 85-95%>99.0%

Note: Melting point values are illustrative and must be determined experimentally.

Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of quinazolinone derivatives.[15]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV at 254 nm.

    • Purity Calculation: Determined by the area percent of the main peak.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure and identify any remaining impurities. The spectrum of the purified product should be clean, with sharp signals corresponding to the structure of this compound and minimal-to-no peaks attributable to solvents or by-products.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Recovery/Yield - Too much solvent used.- Premature crystallization during hot filtration.- Compound is too soluble in the cold solvent.- Use the absolute minimum amount of hot solvent.- Ensure filtration apparatus is hot.- Re-evaluate solvent choice; consider a less polar solvent or a two-solvent system.
No Crystals Form - Solution is not saturated (too much solvent).- Compound has "oiled out" instead of crystallizing.- Boil off some solvent to concentrate the solution and try cooling again.- If an oil forms, reheat to dissolve it, add slightly more solvent, and try cooling more slowly. Scratching the inside of the flask with a glass rod can initiate nucleation.
Product is still impure - Inappropriate solvent choice (impurities have similar solubility).- Cooling was too rapid, trapping impurities.- Repeat recrystallization with a different solvent.- Allow the solution to cool more slowly. Consider a second recrystallization step.

Conclusion

This application note presents a robust and reliable methodology for the purification of this compound via single-solvent recrystallization. By systematically selecting an appropriate solvent and adhering to the principles of controlled dissolution and crystallization, researchers can consistently obtain this valuable intermediate in high purity. The integration of in-process controls and post-purification analytical validation ensures that the final product is suitable for the most demanding applications in pharmaceutical research and development.

References

  • BenchChem. (n.d.). The Synthesis of Quinazolinone Derivatives: An In-depth Technical Guide.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • J-Stage. (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Echemi. (2019). This compound Safety Data Sheets.
  • PMC - PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities.
  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation.
  • ChemicalBook. (n.d.). This compound (57573-59-8).
  • SciSpace. (n.d.). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 6-BROMO-3-METHYL-3H-QUINAZOLIN-4-ONE.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Journal of Pharmaceutical and Allied Sciences. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • J&K Scientific. (n.d.). This compound.
  • Azimba, M. N. (n.d.). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES.
  • PubMed. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography.
  • Chemical Methodologies. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.
  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H).

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Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chromatographic Purification of 6-Bromo-Quinazolinones

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 6-bromo-quinazolinones using silica gel column chromatography. Quinazolinones, particularly halogenated derivatives like the 6-bromo variant, are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents.[1][2] Achieving high purity of these target molecules is a critical, non-negotiable step in drug discovery and development to ensure reliable biological data and meet regulatory standards. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the causal logic behind experimental choices, a self-validating protocol, and robust troubleshooting strategies.

Introduction: The Critical Role of Purity in Quinazolinone Research

The quinazolinone core is a privileged scaffold in pharmacology, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The introduction of a bromine atom at the 6-position significantly modulates the electronic and lipophilic character of the molecule, often enhancing its biological activity. However, the synthesis of these compounds, which frequently involves multi-step reactions, invariably yields a crude product containing unreacted starting materials, reagents, and side-products.[6] Column chromatography remains the gold standard for isolating the desired 6-bromo-quinazolinone with the high degree of purity required for subsequent applications.[6][7]

This guide is structured to empower the researcher with a deep understanding of the purification process, ensuring efficient, reproducible, and successful isolation of the target compound.

The Principle of Separation: Taming Polarity on Silica Gel

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8] For 6-bromo-quinazolinones, the standard choice is normal-phase chromatography.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase due to its high surface area and polar nature.[9][10] The surface of silica is populated with acidic silanol groups (Si-OH), which can interact with polar functional groups of the molecules passing through the column.[8][9]

  • Mobile Phase (Eluent): A mixture of organic solvents, typically a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used as the mobile phase.[9]

  • Mechanism of Separation: The crude mixture is loaded onto the top of the silica column. As the eluent flows through, a competition ensues. The polar quinazolinone molecules adsorb to the polar silica gel, while the less polar solvent molecules try to dissolve and carry them down the column. Compounds with higher polarity will have stronger interactions with the silica gel and thus move down the column more slowly. Less polar impurities will be washed out (eluted) more quickly. By gradually increasing the polarity of the mobile phase (gradient elution), one can sequentially elute compounds of increasing polarity, achieving separation.[9]

Pre-Chromatography Essential: Thin-Layer Chromatography (TLC)

Attempting column chromatography without preliminary TLC analysis is inefficient and often leads to failure. TLC is a rapid, small-scale version of column chromatography that is indispensable for determining the optimal solvent system.

Objective: To find a solvent mixture where the target 6-bromo-quinazolinone has a Retention Factor (Rf) between 0.2 and 0.4 .[9]

  • Why this Rf range? An Rf value in this range indicates that the compound has a moderate affinity for the stationary phase.[9]

    • If Rf > 0.4: The compound is not retained strongly enough by the silica gel. It will elute too quickly from the column, co-eluting with non-polar impurities. To fix this, decrease the polarity of the eluent (e.g., increase the proportion of hexane).[9]

    • If Rf < 0.2: The compound is too strongly adsorbed to the silica. It will move too slowly, requiring vast volumes of solvent and leading to broad, poorly resolved bands. To fix this, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[9]

Protocol for TLC Analysis:

  • Dissolve a tiny amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with 4:1, 2:1, 1:1 ratios).[9]

  • Visualize the separated spots under UV light (254 nm).

  • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Adjust the solvent ratio until the target compound's spot is in the 0.2-0.4 Rf range. This will be the starting eluent for your column.

Detailed Protocol: Column Chromatography of 6-Bromo-Quinazolinones

This protocol assumes a standard glass column and silica gel with a mesh size of 230-400.[9][10]

Part I: Column Packing (Slurry Method)

The goal is to create a homogenous, air-free bed of silica gel. Trapped air or cracks lead to "channeling," where the solvent and sample bypass the stationary phase, resulting in zero separation.[10]

  • Preparation: Select a column of appropriate size (a general rule is to use 30-100g of silica for every 1g of crude material).[9] Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8][9]

  • Create Slurry: In a beaker, measure the required amount of silica gel (e.g., 84g).[11] In a fume hood, add the initial, least polar eluent determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate) to the silica gel until a pourable, milkshake-like consistency is achieved.[12] Stir well to release all trapped air bubbles.

  • Packing: Clamp the column perfectly vertically. Pour the silica slurry into the column in one continuous motion using a funnel.

  • Settling: Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any remaining air bubbles.[13] Never let the top of the silica bed run dry.

  • Finalizing: Once the silica has settled into a stable bed, add a final layer of sand on top to prevent the silica bed from being disturbed during sample and eluent addition.[10] Drain the excess solvent until it is just level with the top of the sand layer. The column is now ready for loading.

Part II: Sample Loading
  • Dissolution: Dissolve the crude 6-bromo-quinazolinone product in the minimum amount of dichloromethane or the mobile phase. Using too much solvent will broaden the initial sample band and decrease resolution.

  • Application: Carefully apply the dissolved sample solution directly onto the center of the sand layer using a pipette.

  • Adsorption: Open the stopcock and allow the sample solution to absorb completely into the silica bed until the solvent is level with the sand.

  • Washing: Carefully add a small amount of the initial, non-polar eluent to wash the sides of the column and ensure all the sample is adsorbed onto the silica. Drain this wash solvent to the level of the sand. Repeat this wash step once more.

Part III: Elution and Fraction Collection

This protocol utilizes gradient elution, which is highly effective for separating complex mixtures.[9]

  • Initial Elution: Carefully fill the column with the starting eluent (the one giving an Rf of ~0.2-0.4).

  • Pressurization: Apply gentle air pressure to the top of the column to begin a steady flow of eluent through the column (this is known as "flash chromatography").[13]

  • Fraction Collection: Begin collecting the eluting solvent in numbered test tubes or flasks. A typical fraction size might be 10-20 mL, depending on the column size.

  • Gradient Increase: As the elution progresses, gradually increase the polarity of the mobile phase. This is done by preparing successive batches of eluent with a higher proportion of the polar solvent (e.g., move from 9:1 to 4:1 to 2:1 Hexane:Ethyl Acetate).

  • Monitoring: Monitor the collected fractions by TLC to determine which ones contain the pure product. Spot every few fractions on a single TLC plate to track the elution profile.

  • Combining and Evaporation: Once the pure fractions have been identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified 6-bromo-quinazolinone.[9]

Data Presentation and Workflow

Table 1: Typical Chromatographic Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area, standard for polar compounds.[9]
Mobile Phase Hexane/Ethyl AcetateGood balance of non-polar and polar solvents, easily removed.[9]
TLC Target Rf 0.2 - 0.4Ensures good separation and reasonable elution time.[9]
Sample Load 1:30 to 1:100 (Crude:Silica by wt)Prevents column overloading and poor separation.[9]
Elution Mode Gradient ElutionSuperior for separating mixtures with varying polarities.[9]
Tailing Inhibitor 0.1-1% Triethylamine in EluentNeutralizes acidic silica sites, preventing peak tailing of basic quinazolinones.[9]
Diagram 1: Experimental Workflow for Purification

G cluster_prep Preparation cluster_column Column Chromatography cluster_post Post-Purification Crude Crude 6-Bromo- Quinazolinone Product TLC TLC Analysis to Find Optimal Eluent (Rf = 0.2-0.4) Crude->TLC Elute Gradient Elution (Increasing Polarity) TLC->Elute Informs Eluent Choice Slurry Prepare Silica Gel Slurry in Eluent Pack Pack Column with Silica Slurry Slurry->Pack Load Load Crude Product on Column Pack->Load Load->Elute Collect Collect Fractions Elute->Collect TLC_Monitor Monitor Fractions by TLC Collect->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evap Solvent Removal (Rotary Evaporator) Combine->Evap Pure Purified Product (>99% Purity) Evap->Pure

Caption: Workflow from crude product to purified 6-bromo-quinazolinone.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Poor Separation 1. Inappropriate solvent system.2. Column overloading.3. Improperly packed column (channeling).1. Re-optimize eluent using TLC to maximize the difference in Rf values.2. Reduce the amount of crude material loaded.3. Repack the column carefully, ensuring no air bubbles.[9][10]
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[10]
Peak Tailing (Streaking on TLC) Interaction of the basic quinazolinone nitrogens with acidic silanol groups on the silica surface.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites.[9]
Compound Decomposition The target molecule is unstable on acidic silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase, or use a neutral stationary phase like alumina.[9]

Conclusion

This application note provides a robust and logically grounded protocol for the purification of 6-bromo-quinazolinones. By integrating preliminary TLC analysis with a carefully executed gradient flash column chromatography procedure, researchers can consistently achieve the high levels of purity essential for advancing drug discovery and development. The key to success lies not in rigidly following steps, but in understanding the principles of separation and adapting the methodology to the specific properties of the target molecule.

References

  • Benchchem. (2025). Column Chromatography Protocols for Purifying Quinazolinone Compounds. Benchchem Technical Support Center.
  • Benchchem. (2025). Purification of 4(3H)-Quinazolinone Derivatives. Benchchem Technical Support Center.
  • Benchchem. (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem Technical Support Center.
  • Al-Obaid, A. M., et al. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
  • Benchchem. (2025). Synthesis of Quinazolinone Derivatives. Benchchem Technical Support Center.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • Huang, Y-P., & Kim, K. (n.d.).
  • treatment with silica gel under thermal conditions. (2018). HETEROCYCLES, 96(9), 1536.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). SciSpace.
  • NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)
  • Column chrom
  • Benchchem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
  • Purification of Organic Compounds by Flash Column Chrom
  • Dry silica gel (84 g). (n.d.). Organic Syntheses Procedure.
  • Column Chrom

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Characterization of 6-Bromo-3-methylquinazolin-4(3H)-one using Nuclear Magnetic Resonance (NMR) Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-Bromo-3-methylquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, step-by-step protocols for sample preparation, data acquisition, and spectral analysis. This guide delves into the interpretation of ¹H and ¹³C NMR spectra, supported by predicted chemical shifts and coupling constants derived from the analysis of structurally related analogs. Furthermore, we explore the application of two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, for unambiguous assignment of all proton and carbon signals. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinazolinone-based compounds.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone motif is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound (Figure 1), serves as a crucial intermediate in the synthesis of more complex and potentially therapeutic molecules.[2] The introduction of a bromine atom at the 6-position and a methyl group at the 3-position significantly influences the molecule's electronic properties and steric profile, making precise structural confirmation essential for any further development.

NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This note outlines the systematic application of NMR spectroscopy for the unequivocal characterization of this compound.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound with IUPAC numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[4][5] The following protocol is recommended for obtaining high-resolution spectra of this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weigh 5-25 mg of the compound directly into a clean, dry vial. The higher end of this range is preferable for subsequent 2D NMR experiments.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often an excellent choice for quinazolinone derivatives due to its high solubilizing power.[6]

  • Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[5]

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could degrade spectral quality.[4]

  • Cap the NMR tube securely and label it appropriately.

  • Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[7]

NMR Data Acquisition

Data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the aromatic protons.

Recommended Experiments and Key Parameters:

Experiment Purpose Key Parameters (Typical)
¹H NMR To determine the number and chemical environment of protons.Pulse Program: zg30, Scans: 16-32, Spectral Width: -2 to 12 ppm
¹³C{¹H} NMR To determine the number and chemical environment of carbons.Pulse Program: zgpg30, Scans: 1024-4096, Spectral Width: -10 to 220 ppm
COSY To identify proton-proton (J-coupling) correlations.Pulse Program: cosygpqf, Scans: 8-16, F2/F1 Spectral Width: Matched to ¹H
HSQC To identify one-bond proton-carbon correlations.Pulse Program: hsqcedetgpsisp2.2, Scans: 8-16, F1 (¹³C) SW: ~10-170 ppm
HMBC To identify long-range (2-3 bond) proton-carbon correlations.Pulse Program: hmbcgplpndqf, Scans: 16-64, F1 (¹³C) SW: ~10-170 ppm

Spectral Interpretation and Data Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on established chemical shift principles and data from analogous structures.[5]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region and one singlet for the N-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2~8.2 - 8.4Singlet (s)N/AThis proton is on a carbon adjacent to two nitrogen atoms, resulting in significant deshielding.
H-5~8.1 - 8.2Doublet (d)J ≈ 2.0-2.5 HzH-5 is ortho to the bromine atom and meta to H-7, leading to a small meta-coupling.
H-7~7.9 - 8.0Doublet of Doublets (dd)J ≈ 8.5-9.0 Hz, J ≈ 2.0-2.5 HzH-7 is coupled to both the ortho H-8 and the meta H-5.
H-8~7.6 - 7.7Doublet (d)J ≈ 8.5-9.0 HzH-8 shows a large ortho-coupling to H-7.
N-CH₃~3.5 - 3.6Singlet (s)N/AThe methyl protons are a singlet as there are no adjacent protons to couple with.

Note: Chemical shifts are referenced to the residual DMSO peak at δ 2.50 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Rationale
C-2~146 - 148Imine-like carbon in a heterocyclic ring, significantly deshielded.
C-4 (C=O)~160 - 162Carbonyl carbon, highly deshielded due to the electronegative oxygen atom.
C-4a~121 - 123Aromatic carbon adjacent to a nitrogen and part of the fused ring system.
C-5~129 - 131Aromatic methine carbon.
C-6~118 - 120Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect.
C-7~137 - 139Aromatic methine carbon, deshielded by the adjacent bromine.
C-8~127 - 129Aromatic methine carbon.
C-8a~147 - 149Quaternary carbon fused between the two rings and adjacent to a nitrogen.
N-CH₃~32 - 34Aliphatic carbon attached to a nitrogen atom.

Note: Chemical shifts are referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Unambiguous Structure Confirmation with 2D NMR

While 1D NMR provides substantial information, 2D NMR experiments are indispensable for confirming the connectivity and finalizing the structural assignment.[8]

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, which are crucial for assigning the aromatic protons.

  • A strong cross-peak is expected between H-7 and H-8 , confirming their ortho relationship.

  • A weaker cross-peak between H-5 and H-7 would confirm their meta-coupling.

  • H-2 and the N-CH₃ protons will not show any cross-peaks as they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of all protonated carbons.

  • Correlation between H-2 and C-2 .

  • Correlation between H-5 and C-5 .

  • Correlation between H-7 and C-7 .

  • Correlation between H-8 and C-8 .

  • Correlation between the N-CH₃ protons and the N-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is key to assigning the quaternary (non-protonated) carbons by showing correlations between protons and carbons that are two or three bonds away.

Key Expected HMBC Correlations:

  • H-2 will show correlations to C-4 and C-8a .

  • H-5 will show correlations to C-4a , C-7 , and potentially C-8a .

  • H-7 will show correlations to C-5 and C-8a .

  • H-8 will show correlations to C-4a , C-6 , and C-8a .

  • The N-CH₃ protons will show strong correlations to C-2 and C-4 .

These long-range correlations provide a complete and interlocking network of connectivity, confirming the entire carbon skeleton and the placement of the substituents.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the complete NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (¹H, ¹³C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1h Assign ¹H Spectrum (Shifts, Couplings) nmr_2d->assign_1h assign_13c Assign ¹³C Spectrum assign_1h->assign_13c via HSQC confirm_2d Confirm Connectivity with 2D Data assign_13c->confirm_2d via HMBC structure Final Structure Confirmation confirm_2d->structure

A diagram of the experimental workflow for NMR characterization.

Conclusion

This application note has detailed a systematic and robust methodology for the complete structural characterization of this compound using a suite of 1D and 2D NMR experiments. By following the outlined protocols for sample preparation, data acquisition, and logical spectral interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate. The predicted spectral data provided herein serves as a reliable reference for scientists working with this and related quinazolinone derivatives, facilitating efficient and accurate structural elucidation in their research and development endeavors.

References

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Bruker. (n.d.). NMR Sample Preparation.
  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2).
  • MDPI. (2006). Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives.
  • PubChem. (n.d.). 6-bromo-3-methyl-3,4-dihydroquinazolin-4-one.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • EPFL. (n.d.). 2D NMR.
  • National Center for Biotechnology Information. (n.d.). Theoretical NMR correlations based Structure Discussion.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one.
  • SpectraBase. (n.d.). 6-BROMO-3-ETHYLQUINAZOLIN-4-ONE.
  • National Center for Biotechnology Information. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.
  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
  • National Center for Biotechnology Information. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study.

Sources

Application Note: Mass Spectrometry Analysis of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 6-Bromo-3-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundational methodology for the characterization and quantification of this and structurally related molecules. We delve into the rationale behind experimental choices, from sample preparation to the selection of ionization techniques and mass analysis, ensuring a robust and reproducible workflow. A proposed fragmentation pathway, supported by established principles of mass spectrometry, is presented to aid in spectral interpretation.

Introduction

This compound (C₉H₇BrN₂O, M.W. 239.07 g/mol ) belongs to the quinazolinone class of heterocyclic compounds, a scaffold that is prevalent in a wide array of pharmacologically active molecules.[1][2] The presence of a bromine atom and a methylated nitrogen within the quinazolinone core imparts specific physicochemical properties that influence its behavior in a mass spectrometer. Accurate mass measurement and the study of fragmentation patterns are critical for unequivocal identification, purity assessment, and metabolic profiling of such compounds.

This guide outlines a detailed protocol for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS), a powerful and widely adopted analytical technique in pharmaceutical sciences.[3] We will explore the nuances of electrospray ionization (ESI) for this particular analyte and propose a logical fragmentation pathway based on tandem mass spectrometry (MS/MS) data.

Materials and Methods

Reagents and Materials
  • This compound (CAS: 57573-59-8), analytical standard grade (>98% purity)[4][5][6]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Standard laboratory glassware and consumables

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol

The objective of sample preparation is to dissolve the analyte in a solvent compatible with the LC-MS system, ensuring its stability and ionization efficiency.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol in a clean glass vial.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 10 µL of the stock into 990 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Final Dilution for Injection (100 ng/mL): Further dilute the working solution 1:100 in 50:50 (v/v) acetonitrile:water with 0.1% formic acid to achieve a final concentration suitable for injection.

Rationale: Methanol is a good initial solvent for many organic compounds. The final dilution in a mobile phase-like solvent containing an acidifier like formic acid promotes protonation of the analyte, which is crucial for positive-mode ESI.[7]

LC-MS Analysis Protocol

The chromatographic separation ensures that the analyte is introduced into the mass spectrometer in a pure form, free from matrix interferences.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Rationale: A gradient elution is employed to ensure efficient separation and elution of the analyte as a sharp peak. The acidic mobile phase aids in maintaining the protonated state of the analyte for optimal ionization.

Mass Spectrometry Parameters

The following parameters are a starting point and may require optimization based on the specific instrument used.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas (N₂): 35 psi

  • Drying Gas (N₂): 8 L/min

  • Drying Gas Temperature: 325 °C

  • Mass Range (MS1): m/z 100-500

  • Collision Energy (MS/MS): Ramped from 10-40 eV for fragmentation studies.

Rationale: ESI is a soft ionization technique suitable for polar and thermally labile molecules, producing intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[7][8] Positive mode is selected due to the presence of nitrogen atoms in the quinazolinone ring, which are readily protonated.

Expected Results and Discussion

Full Scan Mass Spectrum (MS1)

In the full scan mass spectrum, the most prominent feature will be the isotopic pattern of the protonated molecule, [C₉H₇BrN₂O+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), a characteristic isotopic doublet with a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio is expected.

Ion SpeciesCalculated m/z ([M+H]⁺)
[C₉H₇⁷⁹BrN₂O+H]⁺238.9872
[C₉H₇⁸¹BrN₂O+H]⁺240.9852

Table 1: Expected m/z values for the protonated molecular ion of this compound.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ions (m/z 238.99 and 240.99) will provide structural information through collision-induced dissociation (CID). The fragmentation of quinazolinone derivatives is often characterized by cleavages within the heterocyclic ring system.[9][10]

A plausible fragmentation pathway is initiated by the loss of neutral molecules such as carbon monoxide (CO) and subsequent rearrangements.

G parent [M+H]⁺ m/z 239/241 frag1 Loss of CO (-28 Da) m/z 211/213 parent->frag1 frag2 Loss of CH₃CN (-41 Da) m/z 170/172 frag1->frag2 frag3 Loss of Br (-79/81 Da) m/z 91 frag2->frag3

Interpretation of the Fragmentation Pathway:

  • Precursor Ion ([M+H]⁺, m/z 239/241): The protonated molecule is selected for fragmentation.

  • Loss of Carbon Monoxide (CO): A common fragmentation for quinazolinones is the neutral loss of the carbonyl group (C=O) as CO, resulting in a fragment ion at m/z 211/213.[11]

  • Loss of Acetonitrile (CH₃CN): Subsequent fragmentation of the m/z 211/213 ion can occur through a rearrangement and loss of the N-methyl and adjacent carbon and nitrogen as acetonitrile, yielding a brominated benzynium ion at m/z 170/172.

  • Loss of Bromine Radical (Br•): The final major fragment observed would likely be due to the loss of the bromine radical from the benzynium ion, resulting in a stable tropylium-like cation at m/z 91.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
239/241211/213CO
211/213170/172CH₃CN
170/17291Br•

Table 2: Summary of expected major fragment ions and neutral losses.

Workflow and Logic Diagram

The overall analytical workflow is designed to be systematic and logical, from sample handling to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Acquisition & Processing stock Prepare 1 mg/mL Stock working Dilute to 10 µg/mL stock->working final Dilute to 100 ng/mL working->final inject Inject Sample final->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Acquire Full Scan (MS1) ionize->ms1 ms2 Acquire MS/MS Data ms1->ms2 ms1->ms2 Select Precursor interpret Interpret Spectra ms2->interpret report report interpret->report Final Report

Conclusion

This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of this compound. By employing the described LC-MS method, researchers can confidently identify and characterize this compound. The detailed explanation of the rationale behind each step, from sample preparation to the interpretation of fragmentation patterns, equips scientists with the necessary knowledge to adapt and troubleshoot the methodology for their specific applications in drug discovery and development.

References

  • Alford, E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. In: Comprehensive Analytical Chemistry. Elsevier.
  • Ayala-Cabrera, J. F., Santos, F., & Moyano, E. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Trends in Environmental Analytical Chemistry.
  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • ResearchGate. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative.
  • Midwest Center for Mass Spectrometry. Ionization Methods in Organic Mass Spectrometry.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • S. Safe, O. Hutzinger. (1972). Mass Spectrometric Analysis.
  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.
  • F.W. McLafferty. (1962). Mass Spectrometric Analysis.
  • Osarumwense Peter Osarodion. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • ResearchGate. (n.d.). Electron ionization mass spectroscopy (EIMS) of novel quinazoline-derivative QPP II.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • Science Ready. Mass Spectrometry Fragmentation Patterns.
  • CNR-IRIS. 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders.
  • PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one.
  • ResearchGate. (2022). An Electron Bombardment Photodisintegration Spectrum Analysis of 3-Amino 6-methoxyl-2-MethylQuinazolin-4-(3H)-one Derivative.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • BioOrganics. This compound.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Essential Safety Profiling of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including promising anticancer properties.[1][2][3] Derivatives of this class have been shown to exert cytotoxic effects against various cancer cell lines, often by modulating key signaling pathways that govern cell proliferation and survival.[4][5] Specifically, 6-bromo substituted quinazolinones have been a focus of research, with studies indicating that the presence and position of a halogen atom can significantly influence their anticancer effects.[2][6]

6-Bromo-3-methylquinazolin-4(3H)-one is a member of this promising class of molecules. To ascertain its potential as a therapeutic agent, a rigorous evaluation of its cytotoxic profile is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro cytotoxicity assays for this compound. We will detail the methodologies for a multi-faceted approach, beginning with a primary assessment of metabolic viability, followed by an investigation into plasma membrane integrity, and culminating in an inquiry into the induction of apoptosis. This tiered approach allows for a robust characterization of the compound's cellular effects.

Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach

A single assay is often insufficient to fully characterize the cytotoxic effects of a novel compound. Therefore, we advocate for a multi-parametric strategy that interrogates different cellular endpoints. This approach provides a more complete picture of the potential mechanism of cell death.

  • MTT Assay (Metabolic Viability): This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of a cell population.[7] It serves as an excellent primary screening tool to determine the concentration-dependent inhibitory effects of the compound.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the amount of LDH released from cells into the culture medium.[8][9][10] LDH is a stable cytosolic enzyme that is released upon damage to the plasma membrane, a hallmark of necrosis. This assay is crucial for distinguishing between cytotoxic effects that lead to membrane rupture versus those that may initiate programmed cell death.

  • Caspase-3 Activity Assay (Apoptosis Execution): Many anticancer agents induce apoptosis, or programmed cell death. A key executioner in this pathway is Caspase-3.[11][12][13] Measuring the activity of this enzyme provides direct evidence for the induction of apoptosis by this compound.

The logical flow of this experimental design allows for an initial broad screening of cytotoxicity, followed by more specific assays to elucidate the underlying mechanism of action.

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Principle

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Materials
  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, SW480 for colon cancer)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate (e.g., 5x10^3 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_prep Prepare serial dilutions of This compound add_compound Add compound to wells compound_prep->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution (10 µL/well) incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO (100 µL/well) to dissolve formazan incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Example Data Presentation
Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
0.11.2297.6%
11.1088.0%
100.8568.0%
250.6148.8%
500.3528.0%
1000.1512.0%

IC50 Value: ~26 µM

Protocol 2: LDH Cytotoxicity Assay

This protocol is designed to measure the release of lactate dehydrogenase as an indicator of compromised cell membrane integrity.

Principle

LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[9] A diaphorase enzyme then uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically at 490 nm.[8] The amount of formazan is directly proportional to the amount of LDH released.[10]

Materials
  • LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)

  • Cells and compound as described in the MTT assay protocol

  • 96-well flat-bottom plates

Experimental Workflow

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate and treat cells as in MTT protocol (Steps 1-2) controls Prepare controls: - Spontaneous LDH release - Maximum LDH release (Lysis) plate_cells->controls transfer_supernatant Transfer supernatant to a new 96-well plate add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubation Incubate for 30 min (Room Temperature, protected from light) add_reaction_mix->incubation add_stop_solution Add Stop Solution incubation->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat cells with the lysis buffer provided in the kit for 45 minutes before the end of the incubation period.

    • Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mix to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Example Data Presentation
Concentration (µM)Mean Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0.150%
Maximum Release1.50100%
100.257.4%
250.4018.5%
500.7544.4%
1001.2077.8%

Protocol 3: Caspase-3 Fluorometric Assay

This protocol provides a method to specifically measure the activity of caspase-3, a key effector in the apoptotic pathway.

Principle

This assay utilizes a fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[11][13] In apoptotic cells, activated caspase-3 cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.[12] The fluorescence intensity, measured at an excitation of ~380 nm and an emission of ~460 nm, is directly proportional to the caspase-3 activity.[13]

Materials
  • Caspase-3 Fluorometric Assay Kit (containing Ac-DEVD-AMC substrate, lysis buffer, and reaction buffer)

  • Cells and compound as described in the MTT assay protocol

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Apoptosis and Caspase Activation Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_execution Execution Phase Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 (Active) Caspase9->Caspase3 Activates Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis:

    • After treatment, centrifuge the plate and remove the supernatant.

    • Add 50 µL of chilled Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Caspase-3 Reaction:

    • Prepare the reaction cocktail by mixing the Reaction Buffer and the Ac-DEVD-AMC substrate according to the kit's instructions.

    • Add 50 µL of the reaction cocktail to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from no-cell controls).

    • Express the results as fold-increase in caspase-3 activity compared to the untreated control.

Example Data Presentation
TreatmentRelative Fluorescence Units (RFU)Fold-Increase vs. Control
Control5001.0
Compound (25 µM)15003.0
Compound (50 µM)35007.0
Compound (100 µM)600012.0
Staurosporine (1 µM)750015.0

Conclusion and Future Directions

These protocols provide a robust framework for the initial cytotoxic characterization of this compound. The data generated from these assays will establish the compound's potency (IC50), shed light on its mechanism of cell killing (necrosis vs. apoptosis), and guide future research. Positive results, particularly the induction of apoptosis at specific concentrations, would warrant further investigation into the upstream signaling pathways, such as the potential inhibition of Epidermal Growth Factor Receptor (EGFR), a known target for many quinazolinone derivatives.[6] Ultimately, a thorough understanding of the in vitro cytotoxicity is a foundational step in the journey of developing novel and effective therapeutic agents.

References

  • Caspase Activity Assay - Creative Bioarray. URL: https://www.creative-bioarray.com/support/caspase-3-activity-assay-fluorometric.htm
  • Caspase-3 activity assay - Creative Diagnostics. URL: https://www.creative-diagnostics.com/caspase-3-activity-assay.htm
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. URL: https://www.researchgate.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11225515/
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589886/
  • LDH Cytotoxicity Assay - Creative Bioarray. URL: https://www.creative-bioarray.com/support/ldh-cytotoxicity-assay.htm
  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide - Benchchem. URL: https://www.benchchem.com/application-notes/the-foundational-chemistry-and-therapeutic-applications-of-6-bromo-4-quinazolinone-a-technical-guide
  • Caspase-3 Activity Assay Kit #5723 - Cell Signaling Technology. URL: https://www.cellsignal.com/products/assay-kits/caspase-3-activity-assay-kit/5723
  • Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives - Benchchem. URL: https://www.benchchem.
  • Which is the best protocol for caspase-3 activity detection in vitro? - ResearchGate. URL: https://www.researchgate.net/post/Which_is_the_best_protocol_for_caspase-3_activity_detection_in_vitro
  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4078351/
  • Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/036/casp3c-bul-ms.pdf
  • Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances - Benchchem. URL: https://www.benchchem.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra06351a
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. URL: https://www.cellsignal.com/products/assay-kits/ldh-cytotoxicity-assay-kit/37291
  • MTT Assay Protocol for Cell Viability and Proliferation - Roche. URL: https://www.roche-applied-science.com/pack-insert/11465007001_09.pdf
  • MTT ASSAY Protocol - University of Texas at El Paso. URL: https://www.utep.edu/leb/files/docs/MTT-assay.pdf
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - R Discovery. URL: https://discovery.researcher.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - ResearchGate. URL: https://www.researchgate.
  • MTT assay protocol - Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1962386
  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6487332/
  • LDH Cytotoxicity Assay Kit - Cayman Chemical. URL: https://www.caymanchem.com/product/10008882/ldh-cytotoxicity-assay-kit
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. URL: https://typeset.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38965630/
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. URL: https://www.mdpi.com/1420-3049/28/1/107

Sources

Introduction: The Role of Cytotoxicity Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Assessing the Cytotoxicity of Quinazolinone Derivatives Using the MTT Assay

The quest for novel therapeutic agents, particularly in oncology, relies heavily on robust and efficient screening methodologies to identify compounds with potent cytotoxic activity against cancer cells. Quinazolinone derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant potential as anticancer agents by targeting key cellular pathways.[1][2][3][4] A foundational step in evaluating these novel chemical entities is the assessment of their in vitro cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[5][6][7]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only a detailed protocol for the MTT assay as applied to quinazolinone derivatives but also delves into the scientific principles, critical considerations for this specific class of compounds, and data interpretation.

Principle of the MTT Assay: A Measure of Metabolic Vigor

The MTT assay is fundamentally a measure of the metabolic activity of a cell population, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The core principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[10][11] This conversion is primarily executed by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase located in the mitochondria.[7][11]

Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[10] When cells are damaged or killed by a cytotoxic compound like a quinazolinone derivative, their metabolic activity decreases, leading to a reduced production of formazan. The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, resulting in a colored solution.[7] The absorbance of this solution is then quantified using a spectrophotometer (microplate reader) at a wavelength between 550 and 600 nm.[8][11]

Mechanism of MTT Reduction

The following diagram illustrates the biochemical conversion of MTT to formazan within a viable cell.

MTT_Mechanism cluster_cell Viable Cell cluster_mito Mitochondrion Mito_Enzymes Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) NAD NAD(P)+ Mito_Enzymes->NAD Formazan Formazan (Purple, Insoluble) Mito_Enzymes->Formazan Reduction NADH NAD(P)H NADH->Mito_Enzymes e- donor MTT MTT (Yellow, Water-Soluble) MTT->Mito_Enzymes Enters cell & mitochondrion Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Dissolves crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantifies color MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A 1. Cell Seeding Seed cells in a 96-well plate. (e.g., 5,000-10,000 cells/well) B 2. Incubation Incubate for 24h to allow cell adherence. A->B D 4. Cell Treatment Replace old media with media containing test compounds. B->D C 3. Compound Dilution Prepare serial dilutions of quinazolinone derivatives. C->D E 5. Incubation Incubate for 24-72h. D->E F 6. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. E->F G 7. Incubation Incubate for 2-4 hours at 37°C. (Purple crystals form) F->G H 8. Solubilize Formazan Remove media, add 100-150 µL DMSO. Shake to dissolve crystals. G->H I 9. Read Absorbance Measure at 570 nm (Ref: 630 nm). H->I J 10. Calculate Viability Determine % Cell Viability relative to vehicle control. I->J K 11. Determine IC50 Plot dose-response curve to find the IC50 value. J->K

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 3: Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in an exponential growth phase during treatment. [12]A typical range is 5,000 to 10,000 cells per well in 100 µL of medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells: "Vehicle Control" (cells + medium + DMSO), "Positive Control" (cells + known cytotoxic agent), and "Blank" (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your quinazolinone derivatives from the DMSO stock in complete culture medium. The final DMSO concentration in the wells should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. [12] * After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Add medium with the corresponding DMSO concentration to the vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Following the treatment period, carefully aspirate the medium containing the compounds.

    • Expert Tip: To minimize interference from serum components or phenol red, wash the cells once with 100 µL of warm, sterile PBS before adding the MTT solution. Alternatively, add the MTT reagent prepared in serum-free medium. [12] * Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [8] * Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect the wells under a microscope for the formation of purple formazan crystals.

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals. * Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [9]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from plate imperfections. [9] * Correct Absorbance: Subtract the average absorbance of the blank wells from all other wells.

    • Calculate Percent Viability:

      • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100

    • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Critical Considerations for Quinazolinone Derivatives

While the MTT assay is robust, certain chemical properties of test compounds can interfere with the results, leading to misinterpretation.

  • Compound Interference: Some quinazolinone derivatives may be colored, contributing to the absorbance reading at 570 nm. Others might possess intrinsic reducing or oxidizing properties that can directly reduce MTT or interfere with formazan production, leading to false-positive or false-negative results. [13] * Self-Validating Control: To test for this, set up control wells containing the highest concentration of your quinazolinone derivative in culture medium without cells. Add the MTT reagent and solubilizer as you would for the experimental wells. A significant absorbance reading in these cell-free wells indicates direct interference. [13]* Solubility: Ensure your quinazolinone derivatives are fully dissolved in the culture medium. Precipitation can lead to inaccurate dosing and can also scatter light, affecting absorbance readings. Check the solubility limit of your compounds and ensure the final DMSO concentration is non-toxic. [12]

Data Presentation: A Comparative Analysis

Summarizing results in a clear, tabular format is crucial for comparing the efficacy of different derivatives. The IC50 value is the standard metric for potency.

Derivative IDTarget Cell LineCell Line TypeIC50 (µM)
QZ-01 MCF-7Breast Cancer7.22
QZ-01 HeLaCervical Cancer4.62
QZ-02 (Nitro) HeLaCervical Cancer1.85
QZ-02 (Nitro) A549Lung Cancer5.90
QZ-03 (Chloro) Caco-2Colon Cancer23.31
Doxorubicin (Control) MCF-7Breast Cancer0.85

Table 1: Example IC50 values for hypothetical quinazolinone derivatives against various human cancer cell lines. Data is for illustrative purposes and reflects typical outcomes from cytotoxicity screening. [1][3][4]

Troubleshooting Common MTT Assay Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background Microbial contamination; Phenol red or serum interference.Use sterile technique; Use phenol red-free and/or serum-free medium during MTT incubation.
Low Absorbance Cell density is too low; Insufficient MTT incubation time.Optimize cell seeding density with a titration experiment; Increase MTT incubation time to 4 hours. [12]
Poor Reproducibility Inconsistent cell health/passage number; Variable incubation times; Edge effects.Use cells in logarithmic growth phase; Standardize all incubation timelines; Do not use outer wells for experimental data, fill them with sterile PBS instead. [12]

Limitations and Alternatives

The MTT assay is an indirect measure of cell viability based on metabolic activity. [7]Factors that alter a cell's metabolic rate without causing cell death can confound the results. [14]Therefore, it is often recommended to complement MTT data with other assays that measure different aspects of cell death, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., Caspase-Glo assay).

Several alternatives to the MTT assay exist, some offering higher sensitivity or fewer steps:

  • Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay where metabolically active cells reduce blue resazurin to pink, highly fluorescent resorufin. [15]* ATP-Based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells. [16]

Conclusion

The MTT assay remains an invaluable tool for the primary screening of quinazolinone derivatives in anticancer drug discovery. [7]Its simplicity and amenability to high-throughput formats allow for the rapid evaluation of large compound libraries. However, scientific integrity demands a thorough understanding of its principles and limitations. By employing rigorous controls, particularly to account for potential compound interference, and by carefully optimizing the protocol for the specific cell lines used, researchers can generate reliable and reproducible data. This foundational cytotoxicity data is essential for identifying promising lead compounds for further preclinical development.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 455–463. [Link]
  • Le, V. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Chemistry, 58(5), 623-629. [Link]
  • 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments.
  • Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4786. [Link]
  • Le, V. T., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. [Link]
  • Margalit, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50731. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12847. [Link]
  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
  • ResearchGate. (2025). Optimization and application of MTT assay in determining density of suspension cells.
  • Nguyen, D. T., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Cytotechnology, 72(6), 899–909. [Link]
  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. [Link]
  • INTEGRA Biosciences. (2023). Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy.

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Application Note & Protocol: A Validated Workflow for the Antibacterial Screening of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Quinazolinone Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with distinct mechanisms of action.[1][2] The quinazolinone core is a "privileged structure" in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent antibacterial effects.[3][4][5] This class of fused nitrogen heterocyclic compounds has yielded numerous derivatives with promising activity against various pathogens.[1][5]

Structure-activity relationship (SAR) studies have frequently revealed that substitutions on the quinazolinone ring, particularly the presence of a halogen atom at the 6-position, can significantly enhance antimicrobial efficacy.[3][6][7] The specific compound, 6-Bromo-3-methylquinazolin-4(3H)-one, combines this key halogen substitution with a methyl group at the N3 position, a modification also known to influence biological activity.[8]

This application note provides a comprehensive, validated workflow for the preliminary in vitro antibacterial screening of this compound. The protocols herein are designed for researchers in drug development and microbiology, detailing a two-stage screening process: (1) a primary qualitative screen using the Agar Well Diffusion assay, and (2) a quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the Broth Microdilution method. These methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[9][10][11]

Overall Experimental Workflow

The screening process follows a logical progression from a broad qualitative assessment to a precise quantitative analysis. This approach efficiently identifies antibacterial activity and characterizes its potency.

Antibacterial_Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Final Analysis Compound_Prep Compound Stock Preparation (this compound) Agar_Diffusion Agar Well Diffusion Assay Compound_Prep->Agar_Diffusion Broth_Dilution Broth Microdilution Assay (Serial Dilution) Compound_Prep->Broth_Dilution Inoculum_Prep Bacterial Inoculum Standardization (0.5 McFarland) Inoculum_Prep->Agar_Diffusion Inoculum_Prep->Broth_Dilution Zone_Measure Measure Zone of Inhibition (ZOI) Agar_Diffusion->Zone_Measure Zone_Measure->Broth_Dilution If ZOI > 0 MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->MIC_Determination MBC_Plating Subculture for Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Plating Data_Analysis Data Analysis & Interpretation (MIC, MBC, MBC/MIC Ratio) MIC_Determination->Data_Analysis MBC_Plating->Data_Analysis

Figure 1: High-level workflow for antibacterial screening.

Materials and Reagents

  • Test Compound: this compound (CAS 57573-59-8)[12]

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

  • Reagents:

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Sterile 0.85% Saline

    • 1.175% w/v Barium Chloride (BaCl₂·2H₂O) solution

    • 1% v/v Sulfuric Acid (H₂SO₄) solution

  • Controls:

    • Positive Control: Ciprofloxacin (or other appropriate broad-spectrum antibiotic)

    • Negative Control: DMSO

  • Labware & Equipment:

    • Sterile 96-well flat-bottom microtiter plates

    • Sterile Petri dishes (100 mm)

    • Sterile serological pipettes and micropipettes with sterile tips

    • Sterile inoculating loops and cotton swabs

    • Vortex mixer

    • Spectrophotometer

    • Incubator (35 ± 2 °C)

    • Laminar flow hood or biosafety cabinet

    • Sterile cork borer (6 mm diameter)

    • Calipers

Experimental Protocols

Protocol 1: Preparation of Standardized Bacterial Inoculum

Causality: The density of the bacterial inoculum is a critical variable in susceptibility testing.[13] A standardized inoculum ensures that results are reproducible and comparable to established benchmarks. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is the CLSI-recommended starting concentration for dilution.[14][15]

Steps:

  • Using a sterile loop, pick 4-5 well-isolated colonies of the test bacterium from an overnight MHA plate.

  • Suspend the colonies in a tube containing 5 mL of sterile saline.

  • Vortex the tube thoroughly to create a homogenous suspension.

  • Visually compare the turbidity of the bacterial suspension against a 0.5 McFarland standard.[16] This should be done against a white background with contrasting black lines.[15]

  • Adjust the suspension turbidity to match the 0.5 McFarland standard.

    • If too turbid, add more sterile saline.

    • If not turbid enough, add more bacterial growth.[16]

  • This standardized suspension must be used within 15 minutes of preparation.[15] For broth microdilution, this suspension will be further diluted (1:100) in CAMHB to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in each well.

Protocol 2: Primary Screening - Agar Well Diffusion Assay

Causality: This method provides a rapid, qualitative assessment of antibacterial activity.[17] The principle relies on the diffusion of the test compound from a well through the agar, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" (ZOI).[18] The size of the zone provides a semi-quantitative measure of potency.

Steps:

  • Prepare MHA plates. Allow the surface to dry completely in a laminar flow hood.

  • Using a sterile cotton swab dipped into the standardized 0.5 McFarland inoculum, streak the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate 60 degrees between streaks to ensure even coverage.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile 6 mm cork borer, aseptically punch uniform wells into the agar.[18][19]

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Pipette a fixed volume (e.g., 50 µL) of the test compound stock solution into a designated well.

  • Pipette the same volume of Ciprofloxacin (e.g., 10 µg/mL) into a separate well as a positive control.

  • Pipette the same volume of pure DMSO into a third well as a negative/solvent control.[20]

  • Allow the plates to sit at room temperature for 1 hour to permit pre-diffusion of the compounds.

  • Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.[20]

Protocol 3: Quantitative Analysis - Broth Microdilution for MIC Determination

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.[9][21] This quantitative data is essential for evaluating the potency of a new compound. The protocol follows CLSI M07 guidelines.[22][23]

Steps:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a working solution of the test compound in CAMHB at 4 times the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 512 µg/mL solution).

  • Add 100 µL of this starting compound solution to well 1. Add 50 µL to well 2.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, then 50 µL from well 3 to well 4, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in CAMHB.

  • Inoculate wells 1 through 11 with 50 µL of the final bacterial inoculum. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. It is defined as the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[24][25] This is a critical parameter for drug development, especially for treating serious infections.[21]

Steps:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations where no growth was observed.

  • Using a calibrated loop or pipette, take a 10 µL aliquot from each of these clear wells.

  • Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.

  • Also plate an aliquot from the growth control well to confirm inoculum viability.

  • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count).[21][24]

Data Presentation and Interpretation

Data should be systematically recorded and analyzed. The relationship between MIC and MBC is crucial. An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.[24]

Table 1: Hypothetical Antibacterial Activity Data

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus ATCC 292138162Bactericidal
This compound E. coli ATCC 2592232>128>4Bacteriostatic
Ciprofloxacin (Control) S. aureus ATCC 292130.512Bactericidal
Ciprofloxacin (Control) E. coli ATCC 259220.250.52Bactericidal

Interpretation of Hypothetical Results: In this example, this compound shows promising bactericidal activity against the Gram-positive S. aureus but weaker, bacteriostatic activity against the Gram-negative E. coli. This differential activity is common and provides valuable direction for future optimization studies. The potent activity of the Ciprofloxacin control validates the assay's performance.

Conclusion

This application note details a robust, standardized methodology for the initial antibacterial screening of this compound. By following this workflow, which integrates qualitative diffusion assays with quantitative CLSI-guided MIC/MBC determination, researchers can generate reliable and reproducible data. The results from these protocols will effectively characterize the compound's antibacterial profile and determine its potential as a lead candidate for further development in the fight against bacterial infections.

References

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed.
  • Preparation of McFarland Standards. ResearchGate.
  • McFarland standards. Wikipedia.
  • How to prepare 0.5 McFarland turbidity standard. Microbiology and Infectious Diseases.
  • PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Microbiology Class.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn.
  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. ANSI Webstore.
  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform.
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. ResearchGate.
  • Preparation of McFarland Turbidity Standards. Microbe Online.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications.
  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers.
  • M07-A8. Regulations.gov.
  • Minimum bactericidal concentration. Wikipedia.
  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standards | GlobalSpec.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
  • The minimum bactericidal concentration of antibiotics. BMG Labtech.
  • MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations.
  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. MDPI.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed Central.
  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing.
  • Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. NIH.
  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed.
  • An antibacterial assay by agar well diffusion method. ResearchGate.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati.

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Application Notes & Protocols: Evaluating Quinazolinone Compounds Using the Agar Well Diffusion Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the application of the agar well diffusion method for assessing the antimicrobial activity of quinazolinone compounds. Quinazolinones represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] This document moves beyond a simple recitation of steps, delving into the causal logic behind experimental choices to ensure robust, reproducible, and scientifically valid results. We will explore the foundational principles of the assay, provide meticulously detailed protocols, address critical considerations specific to hydrophobic compounds like quinazolinones, and offer insights into data interpretation and troubleshooting.

Introduction: The Rationale for Antimicrobial Screening of Quinazolinones

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents.[3] The quinazolinone scaffold serves as a "privileged structure," making it a fertile ground for the development of new therapeutics.

The agar well diffusion assay, a modification of the Kirby-Bauer test, is a widely used preliminary screening tool to evaluate the antimicrobial potential of new chemical entities.[4][5][6] It is a qualitative or semi-quantitative method that provides a rapid visual assessment of a compound's ability to inhibit microbial growth.[7][8][9] The principle is straightforward: an antimicrobial agent diffuses from a well through a solid agar medium inoculated with a uniform lawn of a specific microorganism. If the compound is effective, it creates a concentration gradient and inhibits microbial growth in a circular area, known as the zone of inhibition (ZOI).[4][10][11] The diameter of this zone generally correlates with the potency of the antimicrobial agent—a larger zone suggests greater effectiveness.[4][9]

Foundational Principles and Critical Parameters

A successful agar well diffusion assay is not merely procedural; it is a system where each component is controlled to ensure the outcome is a true reflection of the compound's activity.

The Medium: Why Mueller-Hinton Agar?

Mueller-Hinton Agar (MHA) is the gold standard medium for routine antimicrobial susceptibility testing for non-fastidious bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12] Its selection is based on several key properties:

  • Reproducibility: MHA provides excellent batch-to-batch reproducibility.

  • Low Inhibitor Content: It has low concentrations of sulfonamide, trimethoprim, and tetracycline inhibitors, which could otherwise interfere with the results.[12]

  • Supports Growth: It supports the satisfactory growth of most common pathogens.

  • Consistent Diffusion: Its composition allows for good diffusion of most antimicrobial agents.

The Inoculum: Standardization is Non-Negotiable

The density of the bacterial lawn is a critical variable. An inoculum that is too light will result in oversized inhibition zones, while an overly dense inoculum can lead to significantly smaller or absent zones. The universally accepted standard is to adjust the inoculum turbidity to match a 0.5 McFarland standard .[13] This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL .[10] Adherence to this standard is paramount for inter- and intra-laboratory consistency.[13]

The Compound: Addressing the Challenge of Quinazolinone Solubility

A significant hurdle in testing quinazolinone derivatives is their often poor aqueous solubility. The choice of solvent is therefore a critical decision that directly impacts the validity of the assay.

  • Dimethyl Sulfoxide (DMSO): The Standard Research Solvent: DMSO is the most common solvent for solubilizing hydrophobic compounds for antimicrobial screening.[14] However, it is crucial to acknowledge that DMSO itself can exhibit antimicrobial properties at higher concentrations .[5][15][16]

  • Causality in Solvent Selection: The goal is to use the lowest possible concentration of DMSO that will maintain the quinazolinone compound in solution. It is imperative that the final concentration of DMSO in the test well does not exceed 1-2%.[5][14] Above this level, the solvent itself may create a zone of inhibition, confounding the results.

  • The Essential Solvent Control: A solvent control (wells containing only the DMSO solution used to dissolve the compounds, at the same final concentration) must be included on every plate. This is a self-validating step; if the solvent control shows a zone of inhibition, the results for the test compounds are uninterpretable.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for performing the agar well diffusion assay with quinazolinone compounds.

Visualizing the Workflow

The entire process, from culture preparation to data analysis, follows a logical sequence designed to minimize variability and ensure accuracy.

AgarWellDiffusionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Revive & Subculture Test Microorganism Inoculum 2. Prepare Inoculum (0.5 McFarland Standard) Culture->Inoculum Standardize Density PlatePrep 4. Prepare MHA Plates & Inoculate Lawn Inoculum->PlatePrep Uniform Swabbing Compound 3. Prepare Quinazolinone Stock & Working Solutions Loading 6. Load Compounds & Controls into Wells Compound->Loading Precise Pipetting WellCreation 5. Create Wells in Agar PlatePrep->WellCreation WellCreation->Loading Incubation 7. Incubate Plates Loading->Incubation Invert Plates Measure 8. Measure Zones of Inhibition (mm) Incubation->Measure Interpret 9. Interpret & Compare Results Measure->Interpret Compare to Controls

Caption: Experimental workflow for the agar well diffusion assay.

Detailed Step-by-Step Protocol

Materials:

  • Mueller-Hinton Agar (MHA) plates (90 or 100 mm)

  • Pure cultures of test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile Tryptic Soy Broth (TSB) or 0.9% saline

  • 0.5 McFarland turbidity standard

  • Quinazolinone compounds

  • Dimethyl Sulfoxide (DMSO), sterile

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Calipers or a metric ruler

Procedure:

Part A: Inoculum Preparation

  • Activate Culture: From a stock culture, streak the test microorganism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.

  • Prepare Suspension: Using a sterile loop, select 4-5 well-isolated, morphologically similar colonies and transfer them into a tube containing 4-5 mL of sterile TSB or saline.[13]

  • Standardize Turbidity: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension by comparing it against a white background with a contrasting black line to the 0.5 McFarland standard.[12] Add more bacteria to increase turbidity or sterile broth/saline to decrease it. This step should be completed within 15 minutes of preparation.[12]

Part B: Compound and Control Preparation

  • Stock Solution: Prepare a stock solution of each quinazolinone compound at a high concentration (e.g., 10 mg/mL) in 100% sterile DMSO. Ensure complete dissolution.

  • Working Solutions: From the stock solution, prepare working solutions at desired test concentrations (e.g., 100 µg/mL, 50 µg/mL) using a suitable diluent (e.g., sterile broth or saline). Critically, ensure the final concentration of DMSO in the highest concentration tested does not exceed a level known to be non-inhibitory (typically ≤2%).

  • Positive Control: Prepare a working solution of a standard antibiotic at a known effective concentration (e.g., Ciprofloxacin at 5 µg/mL).

  • Negative (Solvent) Control: Prepare a solution of DMSO in the same diluent used for the working solutions, matching the highest concentration of DMSO present in any of the quinazolinone test wells.

Part C: Assay Performance

  • Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[12] Remove excess fluid by pressing the swab against the inner wall of the tube.

  • Create Lawn: Swab the entire surface of a dry MHA plate uniformly in three directions, rotating the plate approximately 60° after each application to ensure complete coverage.[17] Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Creation: Using a sterile cork borer (6-8 mm), aseptically punch uniform wells into the inoculated agar.[18] Carefully remove the agar plugs.

  • Sample Loading: Accurately pipette a fixed volume (e.g., 50-100 µL) of each quinazolinone working solution, the positive control, and the negative (solvent) control into separate, clearly labeled wells.[4] Record the position of each sample.

  • Pre-diffusion (Optional but Recommended): Allow the plates to stand at room temperature for 1-2 hours to permit the compounds to diffuse into the agar before significant bacterial growth begins.[3][4]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

Part D: Data Collection and Interpretation

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (where no visible growth occurs) for each well, including the diameter of the well itself.[4] Use calipers or a ruler held on the back of the inverted plate. Measurements should be recorded in millimeters (mm).

  • Interpretation:

    • Solvent Control: Verify that the negative (solvent) control well shows no zone of inhibition. If a zone is present, the assay is invalid for any compound containing that concentration of solvent.

    • Positive Control: Confirm that the positive control antibiotic shows a clear, expected zone of inhibition, validating the susceptibility of the test organism and the assay conditions.

    • Test Compounds: A zone of inhibition around a quinazolinone well indicates antimicrobial activity.[11] The size of the zone is a semi-quantitative measure of its potency.[9]

Data Presentation and Interpretation for Novel Compounds

For novel quinazolinone compounds, predefined CLSI breakpoints for "Susceptible," "Intermediate," and "Resistant" do not exist.[19][20] Therefore, interpretation relies on a comparative analysis.

Data Summary Table

Results should be tabulated clearly, comparing the zones of inhibition of the test compounds against the controls.

Compound IDConcentration (µg/mL)Zone of Inhibition (mm)
Quinazolinone-A10018
Quinazolinone-A5014
Quinazolinone-B1000 (No Zone)
Quinazolinone-B500 (No Zone)
Ciprofloxacin525
Solvent Control2% DMSO0 (No Zone)

Note: Values are for illustrative purposes only.

Logical Framework for Interpretation

InterpretationLogic start Measure Zone of Inhibition (ZOI) in mm solvent_check Does Solvent Control have a ZOI? start->solvent_check positive_check Does Positive Control have an expected ZOI? solvent_check->positive_check No invalid Result Invalid: Solvent is inhibitory. Re-evaluate solvent/concentration. solvent_check->invalid Yes compound_check Does Quinazolinone Compound have a ZOI? positive_check->compound_check Yes troubleshoot Troubleshoot Assay: Check organism, inoculum, media, incubation. positive_check->troubleshoot No no_activity Conclusion: Compound shows no activity at tested concentration. compound_check->no_activity No activity_present Activity Detected compound_check->activity_present Yes compare Compare ZOI to Positive Control activity_present->compare quantify Proceed to Quantitative Testing (e.g., MIC determination) compare->quantify

Caption: Decision-making flowchart for interpreting results.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No zones for any compound, including the positive control 1. Inoculum too heavy.2. Inactive positive control.3. Resistant bacterial strain.4. Incorrect incubation.1. Re-standardize inoculum to 0.5 McFarland.2. Use a fresh, validated positive control.3. Verify the identity and expected susceptibility of the test strain.4. Check incubator temperature and duration.
Irregular or fuzzy zone edges 1. Swabbing of the plate was not uniform.2. Compound precipitation in the well.1. Ensure the lawn is spread evenly in three directions.2. Check the solubility of the compound in the final test concentration. If needed, sonication or slight warming may help during preparation, but ensure the compound remains in solution at room temperature.
Zone of inhibition for the negative (solvent) control The concentration of the solvent (e.g., DMSO) is too high and is inhibitory to the test organism.The experiment is invalid. Repeat the assay using a lower, non-inhibitory concentration of the solvent.
Inconsistent zone sizes for replicates 1. Inconsistent volume pipetted into wells.2. Variation in agar depth.3. Inoculum density not uniform across plates.1. Use calibrated micropipettes and consistent technique.2. Ensure a uniform volume of MHA is dispensed into each plate.3. Prepare a single standardized inoculum for all replicates in a batch.

Conclusion: A Gateway to Quantitative Analysis

The agar well diffusion method is an invaluable first step in the antimicrobial drug discovery pipeline for novel quinazolinone compounds. It serves as an effective, rapid, and low-cost screening assay to identify promising candidates.[6][9] It is crucial to recognize this method's role as a qualitative tool.[7][8] Compounds that demonstrate significant activity should subsequently be evaluated using quantitative methods, such as broth microdilution, to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible microbial growth.[12][17] This progression from a qualitative screen to a quantitative assessment provides the robust data necessary for advancing a compound through the preclinical development process.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100. CLSI. [Link]
  • GARDP REVIVE. (2023). Susceptibility testing in antibacterial drug R&D. [Link]
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]
  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity.
  • Nelson Labs. (n.d.). Zone of Inhibition.
  • ResearchGate. (2017). What solvent should be used to dilute sample in disk diffusion method (antimicrobial)?[Link]
  • ResearchGate. (2022). How to solubilize plant extracts that do not dissolve in 10% DMSO for agar diffusion well antimicrobial assay testing?[Link]
  • Singer Instruments. (n.d.). Zone of Inhibition explained.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

Application Notes and Protocols: Leveraging 6-Bromo-3-methylquinazolin-4(3H)-one in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, regulating a vast array of cellular processes, represent a large and highly pursued class of therapeutic targets.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them compelling targets for small molecule intervention.

Within the landscape of kinase inhibitor discovery, the quinazolinone scaffold has emerged as a "privileged structure." This is due to its ability to mimic the adenine region of ATP, allowing it to bind effectively to the ATP-binding site of numerous kinases.[2][3][4] This has led to the successful development of several FDA-approved drugs, such as Gefitinib and Erlotinib, which are potent EGFR inhibitors.[2][5] The versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity against specific kinase targets.[6][7][8]

This application note focuses on 6-Bromo-3-methylquinazolin-4(3H)-one , a specific derivative of the quinazolinone family. Its chemical structure is presented below:

Chemical Information
IUPAC Name 6-bromo-3-methylquinazolin-4-one
CAS Number 57573-59-8[9]
Molecular Formula C₉H₇BrN₂O[9][10]
Molecular Weight 239.07 g/mol [11]
Appearance Solid[10]

The presence of a bromine atom at the 6-position offers a potential vector for further chemical modification through cross-coupling reactions, making it an attractive starting point for fragment-based drug discovery (FBDD) and scaffold hopping approaches.[12][13] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in kinase inhibitor screening campaigns, covering both biochemical and cell-based assay formats.

Strategic Considerations for Screening

Given the prevalence of the quinazolinone scaffold in inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families, these kinases represent logical starting points for a screening campaign involving this compound.[5][6][7][8][14][15] Additionally, Src family kinases are also known to be targeted by quinazoline derivatives.[16][17]

The choice of screening strategy will depend on the specific research goals. A fragment-based approach would utilize this compound as a starting point for building more potent and selective inhibitors.[18][19] Alternatively, it can be included in a larger library for high-throughput screening (HTS) to identify initial hits against a panel of kinases.

Below is a diagram illustrating a typical kinase inhibitor screening workflow:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization Compound Library\n(including this compound) Compound Library (including this compound) High-Throughput Screening (HTS)\n(e.g., ADP-Glo, HTRF) High-Throughput Screening (HTS) (e.g., ADP-Glo, HTRF) Compound Library\n(including this compound)->High-Throughput Screening (HTS)\n(e.g., ADP-Glo, HTRF) Initial Hits Initial Hits High-Throughput Screening (HTS)\n(e.g., ADP-Glo, HTRF)->Initial Hits Dose-Response Analysis (IC50 determination) Dose-Response Analysis (IC50 determination) Initial Hits->Dose-Response Analysis (IC50 determination) Confirmed Hits Confirmed Hits Dose-Response Analysis (IC50 determination)->Confirmed Hits Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Confirmed Hits->Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Cell-Based Assays Cell-Based Assays Structure-Activity Relationship (SAR) Studies)->Cell-Based Assays Lead Candidates Lead Candidates Cell-Based Assays->Lead Candidates

Caption: A generalized workflow for kinase inhibitor screening.

Biochemical Assay Protocols

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. Here, we provide protocols for three widely used assay platforms: ADP-Glo™, HTRF®, and LanthaScreen®.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[20][21] It is a universal assay applicable to virtually any kinase.

Principle:

G Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP ADP ADP ATP (via Kinase Detection Reagent) ATP (via Kinase Detection Reagent) ADP->ATP (via Kinase Detection Reagent) ATP ATP Light (via Luciferase/Luciferin) Light (via Luciferase/Luciferin) ATP->Light (via Luciferase/Luciferin)

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol for IC50 Determination against EGFR:

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 1 mM.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the assay plate wells. Include DMSO-only wells for 0% inhibition (high control) and wells without enzyme for 100% inhibition (low control).

  • Kinase Reaction:

    • Add 2 µL of EGFR kinase solution (concentration to be optimized) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (final concentrations to be optimized, typically around the Km for ATP).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[22]

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for detecting kinase activity.[13][23][24][25] It relies on the transfer of energy between a donor and an acceptor fluorophore.

Principle:

G Kinase + Biotinylated Substrate + ATP Kinase + Biotinylated Substrate + ATP Phosphorylated Biotinylated Substrate + ADP Phosphorylated Biotinylated Substrate + ADP Kinase + Biotinylated Substrate + ATP->Phosphorylated Biotinylated Substrate + ADP Phosphorylated Biotinylated Substrate Phosphorylated Biotinylated Substrate Europium Cryptate-labeled Antibody + Streptavidin-XL665 Europium Cryptate-labeled Antibody + Streptavidin-XL665 Phosphorylated Biotinylated Substrate->Europium Cryptate-labeled Antibody + Streptavidin-XL665 FRET Signal

Caption: Principle of the HTRF® Kinase Assay.

Protocol for IC50 Determination against VEGFR2:

Materials:

  • Recombinant human VEGFR2 kinase

  • Biotinylated peptide substrate

  • This compound

  • ATP

  • HTRF® KinEASE™ TK Kit (Cisbio)

  • Kinase Buffer

  • 384-well low-volume white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Setup: Add 2 µL of each compound dilution to the assay plate.

  • Kinase Reaction:

    • Add 4 µL of VEGFR2 kinase solution.

    • Add 2 µL of biotinylated substrate solution.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for the optimized time at room temperature.

  • Signal Detection:

    • Add 10 µL of the HTRF® detection mix (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF®-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm) and then the percent inhibition to determine the IC50 value.

LanthaScreen® Kinase Binding Assay

The LanthaScreen® assay is a fluorescence resonance energy transfer (FRET)-based method that measures the binding of an inhibitor to the kinase active site.[26][27][28][29][30]

Principle:

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase-GST + Tb-anti-GST Antibody Kinase-GST + Tb-anti-GST Antibody Fluorescent Tracer Fluorescent Tracer Kinase-GST + Tb-anti-GST Antibody->Fluorescent Tracer High FRET Kinase-GST + Tb-anti-GST Antibody + Inhibitor Kinase-GST + Tb-anti-GST Antibody + Inhibitor Fluorescent Tracer (displaced) Fluorescent Tracer (displaced) Kinase-GST + Tb-anti-GST Antibody + Inhibitor->Fluorescent Tracer (displaced) Low FRET

Caption: Principle of the LanthaScreen® Kinase Binding Assay.

Protocol for IC50 Determination against a Src Family Kinase (e.g., Lck):

Materials:

  • Recombinant human Lck kinase (GST-tagged)

  • LanthaScreen® Tb-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound

  • Kinase Buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Setup: Add 2.5 µL of each compound dilution to the assay plate.

  • Assay Reaction:

    • Prepare a 2X kinase/antibody mix (Lck and Tb-anti-GST antibody).

    • Add 5 µL of the kinase/antibody mix to each well.

    • Prepare a 2X tracer solution.

    • Add 2.5 µL of the tracer solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Read the plate on a TR-FRET compatible plate reader.

Data Analysis: Calculate the emission ratio and percent inhibition to determine the IC50 value.

Cell-Based Assay Protocols

Cell-based assays are crucial for validating the activity of hit compounds in a more physiologically relevant context.[31] These assays assess the ability of the compound to inhibit the target kinase within a living cell.

Cellular Phosphorylation Assay

This assay measures the phosphorylation of a downstream substrate of the target kinase in cells.

Protocol for Assessing EGFR Inhibition in A549 Cells:

Materials:

  • A549 human lung carcinoma cells

  • This compound

  • Epidermal Growth Factor (EGF)

  • Cell lysis buffer

  • Phospho-EGFR (Tyr1068) and total EGFR antibodies

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis and Analysis:

    • Lyse the cells and collect the lysates.

    • Determine the levels of phosphorylated EGFR and total EGFR using an ELISA kit or by Western blotting.

Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal. Calculate the percent inhibition of EGF-induced phosphorylation at each compound concentration to determine the cellular IC50.

Data Interpretation and Hit Validation

A critical step in any screening campaign is the validation of initial hits to eliminate false positives and prioritize promising compounds for further development.

Key Validation Steps:

  • IC50 Determination: Confirm the potency of the hit compound by generating a full dose-response curve.

  • Orthogonal Assays: Validate hits using a different assay format to rule out technology-specific artifacts. For example, a hit from a luminescence-based assay could be confirmed using a fluorescence-based assay.

  • Selectivity Profiling: Screen the hit compound against a panel of other kinases to assess its selectivity.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target kinase.[18][19]

Conclusion and Future Directions

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. Its quinazolinone core is a well-validated scaffold for targeting a range of kinases, particularly those implicated in cancer such as EGFR and VEGFR. The protocols outlined in this application note provide a robust framework for screening this compound and its future derivatives in both biochemical and cellular assays.

Successful hit identification and validation will pave the way for lead optimization efforts, where the bromine handle can be exploited for synthetic elaboration to improve potency, selectivity, and pharmacokinetic properties. The integration of biochemical, cellular, and biophysical approaches will be essential for advancing promising candidates through the drug discovery pipeline.

References

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (Source: Not available)
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (Source: NIH) [Link]
  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (Source: PubMed) [Link]
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (Source: NIH) [Link]
  • Quinazoline derivatives as EGFR TK inhibitors.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH) [Link]
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (Source: MDPI) [Link]
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (Source: International Journal of Pharmacy and Biological Sciences) [Link]
  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (Source: PubMed) [Link]
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (Source: PubMed) [Link]
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (Source: Pharmaceutical Sciences) [Link]
  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery.
  • Quinazoline derivative compound (11d)
  • NMR screening and hit validation in fragment based drug discovery. (Source: PubMed) [Link]
  • ADP Glo Protocol. (Source: Not available)
  • Fragment-Based Screening in Drug Discovery: How to Improve Hit Rates & Deliver Higher-Value Targets.
  • Fragment Based Drug Discovery & Lead Gener
  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (Source: YouTube) [Link]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Not available)
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (Source: YouTube) [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (Source: NIH) [Link]
  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (Source: Reaction Biology) [Link]
  • This compound - CAS:57573-59-8. (Source: Sunway Pharm Ltd) [Link]
  • 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707. (Source: PubChem) [Link]

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Application Notes and Protocols: Identifying Cell Line Sensitivity to 6-Bromo-Quinazolinone Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 6-Bromo-Quinazolinones

The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] Among its halogenated derivatives, 6-bromo-quinazolinone has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents.[1] Derivatives of 6-bromo-quinazolinone have demonstrated significant therapeutic potential, particularly in oncology.[1][2] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[1][3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these derivatives can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

This document provides a comprehensive guide for researchers to identify cancer cell lines sensitive to 6-bromo-quinazolinone-based compounds. It includes detailed protocols for assessing cell viability, a summary of reported sensitive cell lines, and an overview of the key signaling pathways involved.

I. Identifying Sensitive Cell Lines: A Quantitative Approach

The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Reported Cell Line Sensitivities to 6-Bromo-Quinazolinone Derivatives

Several studies have evaluated the efficacy of various 6-bromo-quinazolinone derivatives against a range of cancer cell lines. The following table summarizes these findings, providing a valuable starting point for researchers. It is important to note that the specific derivative used in each study varies, which accounts for the differences in observed IC50 values.

Cell LineCancer Type6-Bromo-Quinazolinone DerivativeIC50 (µM)Reference
MCF-7 Breast CancerDerivative 8a15.85 ± 3.32[5][6][7]
SW480 Colon CancerDerivative 8a17.85 ± 0.92[5][6][7]
L1210 LeukemiaBMAQSignificant antiproliferative activity[8][9]
HL-60 LeukemiaBMAQSignificant antiproliferative activity[8][9]
U-937 LeukemiaBMAQ*Significant antiproliferative activity[8][9]
SNB-75 CNS Cancer2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)Most sensitive among tested NCI cell lines[10]
T-24 Bladder Cancer2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)257.87[10]
MCF-7 Breast Cancer2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)168.78[10]

*Note: For BMAQ (6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline), specific IC50 values were not provided in the abstract, but the studies reported dose-dependent growth inhibition and apoptosis induction.[8][9]

II. Experimental Protocol: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)[11]

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (6-bromo-quinazolinone derivative)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium until they reach the exponential growth phase.[11] b. Harvest the cells using trypsin-EDTA and perform a cell count to determine the cell concentration. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.[13] d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: a. Prepare a stock solution of the 6-bromo-quinazolinone derivative in DMSO. b. Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of desired concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the approximate IC50 value.[14][15] c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. d. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
    • Untreated Control: Cells treated with complete medium only.
    • Blank Control: Wells containing medium only (no cells).
  • Incubation: a. Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be sufficient for the cells to undergo at least one to two divisions.[14]

  • MTT Assay and Data Acquisition: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] e. Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. f. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank control wells from the absorbance values of all other wells. b. Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 c. Plot the percentage of cell viability against the logarithm of the drug concentration. d. Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 4. Cell Treatment (Drug Addition) Seeding->Treatment Drug_Prep 3. Compound Dilution Drug_Prep->Treatment Incubation 5. Incubation (48-72 hours) Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan_Inc 7. Incubate (Formazan Formation) MTT_Add->Formazan_Inc Solubilize 8. Solubilize Formazan (Add DMSO) Formazan_Inc->Solubilize Read_Plate 9. Read Absorbance (570 nm) Solubilize->Read_Plate Data_Analysis 10. Data Analysis (Calculate IC50) Read_Plate->Data_Analysis

Caption: A generalized workflow for determining cell line sensitivity using the MTT assay.

III. Mechanism of Action: EGFR Inhibition and Apoptosis Induction

As previously mentioned, a significant number of 6-bromo-quinazolinone derivatives exert their anticancer effects through the inhibition of the EGFR signaling pathway.[1][3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3]

6-bromo-quinazolinone derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][3] The inhibition of these pro-survival pathways can lead to cell cycle arrest and the induction of apoptosis.[1][8][9]

Simplified EGFR Signaling Pathway and Inhibition by 6-Bromo-Quinazolinone

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Bromo 6-Bromo-Quinazolinone Bromo->EGFR Inhibits Apoptosis Apoptosis Bromo->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.

IV. Concluding Remarks

The 6-bromo-quinazolinone scaffold represents a promising framework for the development of novel anticancer agents. The protocols and data presented in this application note provide a robust starting point for researchers to screen and identify sensitive cancer cell lines. A thorough understanding of the underlying mechanism of action, primarily through EGFR inhibition, will further aid in the rational design and development of next-generation therapies. It is recommended to complement cell viability assays with further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), to gain a comprehensive understanding of the compound's effects.

V. References

  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. (URL: )

  • MTT assay and its use in cell viability and proliferation analysis. (URL: )

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (URL: )

  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. (URL: )

  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. (URL: )

  • Comparison of Different Methods to Measure Cell Viability. (URL: )

  • MTS Cell Viability Assay. (URL: )

  • Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide. (URL: )

  • ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE ON CELLS OF LEUKEMIA LINES. (URL: )

  • Application Notes and Protocols: Determining Cell Line Sensitivity to 13-O-Ethylpiptocarphol. (URL: )

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (URL: )

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (URL: )

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (URL: )

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (URL: )

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (URL: )

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (URL: )

  • Navigating the Selectivity Landscape of 7-Bromo-6-Chloro-4(3H)-Quinazolinone Derivatives: A Comparative Guide. (URL: )

  • Cell deposition and drug sensitivity assay. (URL: )

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (URL: )

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (URL: )

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (URL: )

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (URL: )

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: )

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Scale-up synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust and scalable two-step synthetic route commencing from 2-amino-5-bromobenzoic acid. Emphasis is placed on addressing the critical challenges encountered during the transition from laboratory-scale to pilot-plant production, including thermal management, mass transfer, and impurity control. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights and detailed, self-validating protocols to ensure a safe, efficient, and reproducible synthesis at scale.

Introduction and Strategic Overview

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The target molecule, this compound, serves as a crucial intermediate for the synthesis of more complex pharmaceutical agents.

While numerous methods exist for the synthesis of quinazolinones, not all are amenable to large-scale production.[3][4] The primary challenges in scaling up organic syntheses include managing reaction exotherms, ensuring homogeneous mixing, controlling impurity formation, and handling large quantities of hazardous materials safely.[5]

This guide details a well-established and scalable two-step approach:

  • Step 1: Acetylation and Cyclization of 2-amino-5-bromobenzoic acid with acetic anhydride to form the stable intermediate, 6-bromo-2-methyl-3,1-benzoxazin-4-one.

  • Step 2: Aminative Ring Opening and Recyclization of the benzoxazinone intermediate with methylamine to yield the final product, this compound.

This strategy is advantageous for scale-up as it proceeds through a stable, isolable intermediate, allowing for purification at a midway point, which simplifies the final product isolation and enhances purity.

Reaction Mechanism

The synthesis proceeds via two distinct mechanistic steps. Initially, the amino group of 2-amino-5-bromobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The resulting N-acylated intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the carboxylate group onto the newly formed amide carbonyl, eliminating a molecule of acetic acid to form the 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate.

In the second step, methylamine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. This forms an N-acyl anthranilamide derivative, which subsequently undergoes an intramolecular cyclization. The terminal amide nitrogen attacks the proximal amide carbonyl, eliminating a molecule of water to form the thermodynamically stable six-membered pyrimidinone ring of the final quinazolinone product.

Experimental Protocols

Safety is paramount. All procedures should be conducted in a well-ventilated fume hood or appropriate chemical production facility. Proper personal protective equipment (PPE), including safety goggles, face shields, flame-resistant lab coats, and chemically resistant gloves, must be worn at all times.

Materials and Equipment
Compound Name Molecular Weight ( g/mol ) CAS Number Recommended Grade
2-Amino-5-bromobenzoic acid216.035794-88-7>98%
Acetic Anhydride102.09108-24-7ACS Reagent Grade
Methylamine (40% in H₂O)31.06 (as free base)74-89-540 wt. % solution
Toluene92.14108-88-3ACS Reagent Grade
Ethanol46.0764-17-5200 Proof, Anhydrous
Sodium Hydroxide40.001310-73-2Pellets, ACS Grade

For scale-up operations, a jacketed glass reactor with overhead stirring, a temperature probe, a condenser, and a controlled-addition pump is required.

Protocol 1: Laboratory-Scale Synthesis (10 g)

Part A: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol).

  • Add acetic anhydride (30 mL, 318 mmol).

  • Heat the mixture to reflux (approx. 135-140 °C) and maintain for 3 hours. The solid will dissolve upon heating.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold toluene (2 x 20 mL) to remove residual acetic anhydride and acetic acid.

  • Dry the solid in a vacuum oven at 60 °C to a constant weight.

    • Expected Outcome: A white to off-white crystalline solid. Yield: 10.5-11.2 g (90-95%).

Part B: Synthesis of this compound

  • To a 250 mL round-bottom flask, add the 6-bromo-2-methyl-3,1-benzoxazin-4-one (10.0 g, 41.6 mmol) from Part A and ethanol (100 mL).

  • Stir the suspension at room temperature.

  • Slowly add methylamine solution (40% in water, 5.8 mL, 66.6 mmol) dropwise over 10 minutes. A slight exotherm may be observed.

  • After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 4 hours. The suspension will become a clear solution before the product begins to precipitate.

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 15 mL) and then with deionized water (2 x 15 mL).

  • Recrystallize the crude product from ethanol if necessary to achieve desired purity.

  • Dry the final product in a vacuum oven at 70 °C to a constant weight.

    • Expected Outcome: A white crystalline solid. Yield: 9.0-9.8 g (85-93%).

Scale-Up Protocol and Key Considerations (1 kg Scale)

Transitioning from the bench to a pilot scale introduces significant challenges that must be proactively managed. The following protocol is designed for a 1 kg batch size, highlighting critical process control points.

Visualization of the Scale-Up Workflow

G cluster_prep Preparation & Safety cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation safety Safety Review: - Review MSDS for all reagents - Ensure PPE compliance - Verify emergency equipment reactor Reactor Preparation: - 50 L Jacketed Reactor - Clean, Dry, & Inert - Calibrate Probes (Temp/pH) charge_sm Charge Reactor: 1. 2-Amino-5-bromobenzoic Acid (1.0 kg) 2. Acetic Anhydride (3.0 L) heat_reflux Controlled Heating: - Set jacket to 145°C - Heat to reflux (~138°C) - Maintain for 3-4 hours charge_sm->heat_reflux cool_precip Controlled Cooling & Precipitation: - Cool to 20°C over 2 hours - Further cool to 0-5°C - Hold for 1 hour heat_reflux->cool_precip isolate_s1 Isolation (Intermediate): - Filter via Nutsche filter/drier - Wash with cold Toluene (2 x 2 L) - Dry under vacuum at 60°C cool_precip->isolate_s1 charge_int Charge Reactor: 1. Intermediate from Step 1 (~1.1 kg) 2. Ethanol (10 L) isolate_s1->charge_int QC Check on Intermediate add_meam Controlled Addition of Methylamine: - Add 40% MeNH2 (0.6 L) via pump - Maintain internal temp < 30°C - Addition time: ~30-45 min charge_int->add_meam heat_reflux2 Reflux: - Heat to reflux (~78°C) - Maintain for 4-5 hours add_meam->heat_reflux2 cool_isolate Cooling & Final Isolation: - Cool to 0-5°C - Filter product - Wash with cold EtOH, then Water - Dry under vacuum at 70°C heat_reflux2->cool_isolate final_product Final Product: This compound (QC Analysis: HPLC, NMR, MP) cool_isolate->final_product

Caption: High-level workflow for the scale-up synthesis.

Detailed Scale-Up Protocol

Part A: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one (Intermediate)

  • Reactor Setup: Ensure the 50 L jacketed reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with 2-amino-5-bromobenzoic acid (1.0 kg, 4.63 mol).

  • Reagent Addition: Add acetic anhydride (3.0 L, 31.8 mol) to the reactor.

  • Heating: Begin agitation and slowly heat the mixture by setting the jacket temperature to 145 °C. The internal temperature will rise to reflux (approx. 138 °C). This step is endothermic initially but requires careful monitoring.

  • Reaction: Maintain the reaction at reflux for 3-4 hours, monitoring for completion by HPLC.

  • Cooling & Crystallization: Once complete, cool the reactor contents to 20 °C over a period of 2 hours. This controlled cooling is critical for obtaining a filterable particle size. Further, cool to 0-5 °C and hold for at least 1 hour.

  • Isolation: Transfer the slurry to a filter/drier. Isolate the product and wash the cake with pre-chilled (0-5 °C) toluene (2 x 2 L).

  • Drying: Dry the intermediate under vacuum at 60 °C until the loss on drying (LOD) is <0.5%.

Part B: Synthesis of this compound (Final Product)

  • Charging: Charge the clean and dry 50 L reactor with the dried intermediate from Part A (approx. 1.1 kg, 4.16 mol) and ethanol (10 L).

  • Controlled Addition: Begin agitation and start the controlled, subsurface addition of 40% methylamine solution (0.58 L, 6.66 mol) via a dosing pump. The reaction is exothermic; maintain the internal temperature below 30 °C by controlling the addition rate and using jacket cooling. The addition should take approximately 30-45 minutes.

  • Heating to Reflux: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4-5 hours. Monitor reaction completion by HPLC.

  • Crystallization: Cool the mixture to 0-5 °C over 2 hours and hold for 1 hour to ensure complete crystallization.

  • Isolation: Filter the product slurry. Wash the cake sequentially with cold ethanol (2 x 1.5 L) and cold deionized water (2 x 1.5 L).

  • Drying: Dry the final product in a vacuum tray drier at 70 °C until LOD is <0.5%.

Critical Scale-Up Parameters & Justification
ParameterChallenge at ScaleMitigation Strategy & Rationale
Heat Transfer The reaction of the benzoxazinone with methylamine is exothermic. Poor heat dissipation can lead to temperature spikes, increased impurity formation, and potential runaway reactions.Use a jacketed reactor with a high-surface-area-to-volume ratio. Employ controlled, slow addition of the methylamine solution to manage the rate of heat generation. This ensures the cooling system can keep pace with the exotherm.
Mass Transfer (Mixing) Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and side product formation.Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) and optimized stirring speed to ensure homogeneity of the slurry and efficient heat transfer from the reaction mass to the reactor wall.
Solid Handling Filtering, washing, and drying kilograms of material is physically demanding and poses containment challenges compared to lab-scale Buchner funnels.Utilize enclosed filtration systems like a Nutsche filter/drier. This minimizes operator exposure, prevents solvent loss to the atmosphere, and allows for more efficient and contained washing and drying cycles.
Impurity Profile Side reactions, such as the formation of dimers or over-alkylation, may become more significant with longer reaction times or poor temperature control at scale.[5]Implement in-process controls (IPCs) using HPLC to monitor reaction completion and impurity levels. Strict control over temperature and reaction time is crucial. The purification of the intermediate helps prevent carrying impurities into the final step.
Scale-Up Logic and Decision Making

G cluster_actions start Initiate Scale-Up Batch exotherm_check exotherm_check start->exotherm_check continue_add Continue Addition exotherm_check:s->continue_add Maintain Rate slow_add Decrease Addition Rate Increase Jacket Cooling exotherm_check:s->slow_add Action Required ipc_check In-Process Control (HPLC) Reaction Complete? No Yes continue_reflux Continue Reflux (Sample every hour) ipc_check:s->continue_reflux proceed_iso Proceed to Isolation ipc_check:s->proceed_iso purity_check purity_check end_ok Release Product purity_check:s->end_ok rework Quarantine Batch Evaluate Rework Options (e.g., Recrystallization) purity_check:s->rework continue_add->ipc_check After full addition & reflux slow_add->exotherm_check continue_reflux->ipc_check Re-sample proceed_iso->purity_check After Isolation & Drying

Caption: Decision tree for critical process control during scale-up.

Safety, Health, and Environmental Considerations

A thorough hazard analysis should be conducted before commencing any scale-up campaign.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[6] Handle in a closed system. Ensure access to an emergency shower and eyewash station.

  • Methylamine: Flammable, corrosive, and toxic. Use in a well-ventilated area, away from ignition sources. Aqueous solutions can cause severe skin and eye irritation.

  • Brominated Aromatics: 2-amino-5-bromobenzoic acid and the product are irritants. Avoid inhalation of dust and skin contact.[7]

  • Solvents (Toluene, Ethanol): Flammable liquids. Ground all equipment to prevent static discharge. Use explosion-proof motors and switches.

  • Waste Disposal: Aqueous waste streams will be basic due to excess methylamine and should be neutralized before disposal. Organic waste streams containing toluene should be collected for incineration. Follow all local and federal regulations for hazardous waste disposal.

References

  • Al-Obaydi, A. M. J., & Abbas, L. K. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. In Recent Advances in Quinazoline Chemistry. IntechOpen.
  • Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Chemical Science, 10(4), 1-6.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one. Quinazolinone scaffolds are pivotal in medicinal chemistry, and achieving high yields is critical for successful drug discovery campaigns.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of significantly low yield in the synthesis of this compound?

A1: The most common bottleneck in this synthesis, which typically proceeds via a 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate, is the incomplete cyclization or hydrolysis of this intermediate during the reaction with methylamine.[4][5] The benzoxazinone ring is highly susceptible to water, which can lead to the formation of N-acetyl-5-bromoanthranilic acid, halting the desired reaction pathway. Ensuring strictly anhydrous conditions is paramount.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. You should monitor the consumption of the starting material (e.g., 5-bromoanthranilic acid or the benzoxazinone intermediate) and the appearance of the product spot. A suitable solvent system for TLC might be a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v). Staining with potassium permanganate or viewing under UV light (254 nm) should allow for clear visualization of the aromatic compounds.

Q3: What are the key spectroscopic signatures I should look for to confirm the identity of this compound?

A3: In the ¹H NMR spectrum, you should expect to see a characteristic singlet for the N-methyl group (N-CH₃) typically around δ 3.5-3.8 ppm. The aromatic protons on the quinazolinone ring will appear in the aromatic region (δ 7.5-8.5 ppm), showing splitting patterns consistent with the 6-bromo substitution. The C2-proton will appear as a singlet further downfield. The molecular formula is C₉H₇BrN₂O with a molecular weight of approximately 239.07 g/mol .[6]

Reaction Pathway Overview

The synthesis of this compound is most reliably achieved via a two-step process starting from 5-Bromoanthranilic acid. This method offers high flexibility and generally good yields if optimized correctly.[5][7]

  • Step 1: Acetylation and Cyclization. 5-Bromoanthranilic acid is reacted with acetic anhydride. This serves a dual purpose: it acetylates the amine and acts as a dehydrating agent to facilitate the cyclization to the key intermediate, 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Step 2: Aminolysis and Ring Closure. The benzoxazinone intermediate is then reacted with methylamine. The amine attacks the carbonyl group, opening the ring, which is followed by an intramolecular cyclization and dehydration to form the final this compound product.

Reaction_Pathway Start 5-Bromoanthranilic Acid Inter 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one Start->Inter Acetic Anhydride, Heat Final This compound Inter->Final Methylamine (R-NH2), Solvent, Heat

Caption: General reaction pathway for the synthesis.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues that can lead to low yields and provides actionable solutions based on chemical principles.

Problem 1: Low conversion of 5-Bromoanthranilic acid to the benzoxazinone intermediate.
  • Symptoms: A significant amount of starting material remains after the reaction (checked by TLC), or the isolated yield of the intermediate is poor.

  • Potential Causes & Solutions:

    • Insufficient Heating: The cyclization requires elevated temperatures to drive the dehydration. Ensure the reaction is maintained at a consistent reflux. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times by ensuring uniform and rapid heating.[8][9]

    • Hydrolysis: Acetic anhydride can degrade in the presence of moisture. Use a fresh bottle of acetic anhydride and ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

    • Inadequate Reaction Time: While the reaction is often rapid, it may require several hours at reflux for complete conversion. Monitor by TLC until the starting material spot has completely disappeared.

Problem 2: The final product yield is low despite successful formation of the benzoxazinone intermediate.
  • Symptoms: The benzoxazinone intermediate is consumed, but the yield of the target quinazolinone is poor. The crude product may be an oil or a mixture of solids.

  • Potential Causes & Solutions:

    • Hydrolysis of the Intermediate: This is the most critical failure point. The benzoxazinone is highly electrophilic and will readily react with any water present, leading to the formation of N-acetyl-5-bromoanthranilic acid.

      • Solution: Use an anhydrous solvent (e.g., dry DMF, DMSO, or Toluene).[4][10] If using a solution of methylamine, ensure it is anhydrous or consider bubbling methylamine gas through the reaction mixture.

    • Incomplete Cyclization: The ring-opened amide intermediate may fail to cyclize efficiently.

      • Solution: This step is often promoted by heat. Ensure the reaction temperature is adequate (e.g., 80-120 °C, depending on the solvent). The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO often facilitate this step.[10]

    • Incorrect Stoichiometry: An insufficient amount of methylamine will lead to an incomplete reaction.

      • Solution: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to ensure the complete consumption of the benzoxazinone intermediate.

Problem 3: The reaction mixture is dark, and multiple side products are observed on TLC.
  • Symptoms: The reaction mixture turns dark brown or black, and the TLC plate shows multiple spots, making purification difficult.

  • Potential Causes & Solutions:

    • Excessive Heat: Overheating can cause decomposition of the starting materials, intermediates, or the final product.

      • Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Do not exceed the recommended temperature for the chosen solvent. Determine the optimal temperature through small-scale optimization experiments.

    • Reactive Impurities: Impurities in the starting materials or solvent can lead to side reactions.

      • Solution: Ensure the purity of all reagents. Recrystallize the 5-bromoanthranilic acid if necessary. Use high-purity, anhydrous solvents.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Final Product Check_Inter Was Benzoxazinone Intermediate Formed & Pure? Start->Check_Inter No_Path Focus on Step 1: Benzoxazinone Formation Check_Inter->No_Path No Yes_Path Focus on Step 2: Reaction with Methylamine Check_Inter->Yes_Path Yes Sol_Heat • Insufficient Heat? • Reaction Time? • Reagent Quality? (Acetic Anhydride) No_Path->Sol_Heat Check Sol_Water • Anhydrous Conditions? • Incomplete Cyclization? • Temperature Control? • Amine Stoichiometry? Yes_Path->Sol_Water Check

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols & Data

The following is a representative protocol synthesized from common laboratory practices for this class of compounds.[5][7][11]

Protocol 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoanthranilic acid (10.0 g, 46.3 mmol).

  • Add acetic anhydride (30 mL, 317 mmol).

  • Heat the mixture to reflux (approx. 130-140 °C) with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate.

  • Pour the mixture into cold water (100 mL) and stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the benzoxazinone intermediate as a white or off-white solid.

Protocol 2: Synthesis of this compound
  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend the 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (8.0 g, 33.3 mmol) in anhydrous ethanol or pyridine (50 mL).[7][11]

  • Add a solution of methylamine (e.g., 40% in water, carefully considering the water content, or an anhydrous solution in ethanol/THF; 1.2 equivalents, 40 mmol). Using anhydrous methylamine is strongly preferred.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the benzoxazinone.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.

Table 1: Reaction Parameter Optimization
ParameterCondition A (Standard)Condition B (Optimized/Alternative)Rationale for Change
Solvent (Step 2) EthanolPyridine or DMF (anhydrous)Polar aprotic solvents can improve solubility and may facilitate the cyclization step more effectively than protic solvents.[4][10]
Temperature (Step 2) Reflux (78 °C in EtOH)100-120 °CHigher temperatures can accelerate the ring-closure step, but must be balanced against potential side product formation.
Amine Source 40% Methylamine in H₂OAnhydrous Methylamine in THF/EtOHCritical for avoiding hydrolysis of the benzoxazinone intermediate, a primary cause of low yield.
Heating Method Conventional Oil BathMicrowave IrradiationCan significantly reduce reaction times and sometimes improve yields through efficient, uniform heating.[8]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Al-Suwaidan, I. A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100802.
  • ResearchGate. (n.d.). Pathways to synthesize quinazolinones. [Diagram].
  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 7.
  • Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593.
  • Chen, J., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 81(17), 7945–7951.
  • Wang, W., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(33), 6293-6313.
  • Chen, J., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(5), 2694–2702.
  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research, 11(4), 114-119.
  • Wang, H., et al. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 18(28), 5378-5382.
  • Yao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266-12320.
  • El-Hashash, M. A., et al. (2005). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Chimica Slovenica, 52(4), 431-438.
  • Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.
  • Jukić, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • International Journal of Chemistry Research. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. 1(1), 21-24.
  • Fassihi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 499-506.
  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.
  • ResearchGate. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.
  • National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • ResearchGate. (n.d.). SYNTHESIS OPTIMIZATION OF 6-NITRO-3,4-DIHYDROQUINAZOLINE-4-ONE. Request PDF.
  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • ResearchGate. (n.d.). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives.
  • National Institutes of Health. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.

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Technical Support Center: Synthesis of 6-Bromo-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-quinazolinone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to optimize your reaction conditions, identify and mitigate the formation of side products, and ensure the integrity of your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific challenges you might encounter during the synthesis of 6-bromo-quinazolinone, providing insights into their root causes and actionable solutions.

1. Low or No Product Yield

Question: I am experiencing a very low yield or no formation of the desired 6-bromo-quinazolinone product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors in the context of 6-bromo-quinazolinone synthesis. A systematic evaluation of your experimental parameters is crucial for identifying the underlying issue.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that significantly influence the reaction outcome. For instance, in the widely used method involving the cyclization of 5-bromoanthranilic acid with an acylating agent, insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to product degradation or the formation of unwanted side products.[1][2]

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TTC). This will help you determine the optimal reaction time and prevent over-running the reaction. If the reaction is sluggish, consider a stepwise increase in temperature while monitoring for any signs of decomposition.

  • Purity of Starting Materials: The purity of your starting materials, particularly 5-bromoanthranilic acid, is paramount. The presence of impurities can lead to competing side reactions, ultimately reducing the yield of your desired product.

    • Recommendation: Ensure your 5-bromoanthranilic acid is of high purity. If you are synthesizing it from anthranilic acid, be aware of the potential for the co-formation of di-bromoanthranilic acid.[3] Purification by recrystallization may be necessary to remove this and other impurities.

  • Atmospheric Moisture: Certain intermediates in the quinazolinone synthesis pathway can be sensitive to moisture. Hydrolysis of reactive intermediates can prevent the desired cyclization from occurring.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize exposure to moisture.

2. Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of significant side products. How can I identify and minimize them?

Answer: The formation of side products is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step toward mitigating them.

  • Over-bromination of Anthranilic Acid: When preparing the 5-bromoanthranilic acid starting material from anthranilic acid, a common side product is 3,5-dibromoanthranilic acid.[3] The formation of this di-brominated species is favored at higher temperatures.

    • Mechanism: The amino group of anthranilic acid is an activating group, directing electrophilic substitution to the ortho and para positions. The first bromination occurs predominantly at the 5-position (para to the amino group). However, under forcing conditions, a second bromination can occur at the 3-position (ortho to the amino group).

    • Mitigation: Control the reaction temperature carefully during the bromination of anthranilic acid, keeping it near the freezing point of the glacial acetic acid solvent.[3] Adding the bromine reagent slowly and portion-wise can also help to control the reaction and minimize over-bromination.

  • Incomplete Cyclization and Intermediate Accumulation: A common issue is the incomplete conversion of the N-acyl-5-bromoanthranilic acid intermediate to the final quinazolinone ring. This can be due to insufficient heating or the use of a less effective dehydrating agent.

    • Recommendation: Ensure adequate heating and reaction time for the cyclization step. If using a method that proceeds through a benzoxazinone intermediate, ensure its complete formation before proceeding to the next step.[4]

  • Hydrolysis of Intermediates: The benzoxazinone intermediate, if formed, is susceptible to hydrolysis back to the N-acyl-5-bromoanthranilic acid, especially in the presence of water.

    • Recommendation: As mentioned previously, use anhydrous conditions to prevent the hydrolysis of sensitive intermediates.

  • Dimerization: Under certain conditions, quinazolinone derivatives can undergo dimerization. While less common for the parent 6-bromo-quinazolinone, it is a possibility to consider, especially at high concentrations and temperatures. The synthesis of dimeric quinazolinones has been reported, often involving specific linkers.[5]

    • Recommendation: Use appropriate reaction concentrations and avoid unnecessarily high temperatures to minimize the risk of dimerization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 6-bromo-quinazolinone?

A1: A prevalent and effective synthetic strategy starts with 5-bromoanthranilic acid.[4] This is typically reacted with an acylating agent, such as acetic anhydride or benzoyl chloride, to form a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with an amine or ammonia to yield the final 6-bromo-quinazolinone derivative.[4][6]

Q2: How can I best purify the crude 6-bromo-quinazolinone product?

A2: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: For many common impurities, recrystallization from a suitable solvent, such as ethanol, is an effective purification method.[6]

  • Column Chromatography: If recrystallization is insufficient to remove closely related impurities, column chromatography on silica gel is a more rigorous purification technique.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Bromine: Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Anhydride and Acyl Chlorides: These reagents are corrosive and lachrymatory. Handle them in a fume hood and wear appropriate PPE.

  • High Temperatures: Many steps in the synthesis require heating. Use appropriate heating equipment and take precautions to avoid burns.

III. Experimental Protocols

Protocol 1: Synthesis of 5-Bromoanthranilic Acid from Anthranilic Acid

This protocol is adapted from the literature and describes the bromination of anthranilic acid.[3][6]

  • Dissolve anthranilic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to below 15°C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 15°C throughout the addition.

  • After the addition is complete, continue stirring at low temperature until the reddish-brown color of the bromine persists, indicating the completion of the reaction.

  • The product, along with di-bromoanthranilic acid hydrobromides, will precipitate as a thick mass of white crystals.

  • Filter the precipitate and wash it with a small amount of cold benzene.

  • To separate the mono- and di-bromo acids, boil the crude product with water containing a small amount of concentrated hydrochloric acid.

  • Filter the hot solution. The less soluble 3,5-dibromoanthranilic acid will remain as the insoluble residue.

  • Allow the filtrate to cool to room temperature. The 5-bromoanthranilic acid will crystallize out.

  • Collect the crystals by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of 6-Bromo-2-methyl-4(3H)-quinazolinone

This protocol describes the cyclization of 5-bromoanthranilic acid with acetic anhydride and subsequent reaction with ammonia (in the form of ammonium acetate).

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one [4]

  • In a round-bottom flask, combine 5-bromoanthranilic acid (1 equivalent) and acetic anhydride (excess, e.g., 5-10 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration, wash with a small amount of cold diethyl ether or hexane, and dry.

Step 2: Synthesis of 6-bromo-2-methyl-4(3H)-quinazolinone

  • Combine the 6-bromo-2-methyl-3,1-benzoxazin-4-one from Step 1 (1 equivalent) and ammonium acetate (excess, e.g., 5-10 equivalents) in a round-bottom flask.

  • Heat the mixture in a suitable high-boiling solvent (e.g., glacial acetic acid) or neat at a high temperature (e.g., 150-180°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

IV. Visualization of Reaction Pathways

Diagram 1: Synthesis of 6-Bromo-quinazolinone and Formation of a Key Side Product

This diagram illustrates the main synthetic pathway to 6-bromo-quinazolinone starting from anthranilic acid and highlights the formation of the common over-bromination side product.

G Anthranilic_Acid Anthranilic Acid Bromination Bromination (Br2, Acetic Acid) Anthranilic_Acid->Bromination 5 5 Bromination->5 Over_bromination Over-bromination (Side Reaction) Bromination->Over_bromination _Bromoanthranilic_Acid Controlled Conditions Acylation_Cyclization Acylation & Cyclization _Bromoanthranilic_Acid->Acylation_Cyclization Dibromo_Acid 3,5-Dibromoanthranilic Acid (Side Product) Over_bromination->Dibromo_Acid Product 6-Bromo-quinazolinone (Final Product) Acylation_Cyclization->Product

Sources

Quinazolinone Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing the quinazolinone scaffold, a privileged structure in medicinal chemistry.[1][2] Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind each step.

Section 1: Foundational Synthesis Strategies

The construction of the quinazolinone core can be approached through several synthetic routes. The choice is often dictated by the desired substitution pattern, the availability of starting materials, and scalability.

The Niementowski Synthesis: A Classic Route

The Niementowski synthesis is a robust and versatile method for preparing 4(3H)-quinazolinones through the thermal condensation of an anthranilic acid with an amide.[3][4] This method's adaptability allows for diverse substitutions on both the benzene and pyrimidine rings, making it invaluable for structure-activity relationship (SAR) studies.[1]

Mechanism Overview: The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.[1]

Niementowski_Mechanism cluster_reactants Reactants cluster_products Products Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate Condensation (+ Amide, Δ) Amide Amide (e.g., Formamide) Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Cyclization/ Dehydration (-H₂O) Water H₂O

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Synthesis via Benzoxazinone Intermediate

A highly prevalent and efficient two-step method involves the initial conversion of anthranilic acid to a 2-substituted-4H-3,1-benzoxazin-4-one intermediate.[5] This intermediate is then reacted with an amine source to yield the final quinazolinone. This approach is particularly useful for introducing substituents at the 3-position.

Causality: The benzoxazinone is a stable, isolable intermediate that acts as an activated form of the N-acylanthranilic acid. Its reaction with an amine is often cleaner and proceeds under milder conditions than the direct one-pot condensation of the Niementowski reaction, leading to higher purity and yields.[6][7]

Benzoxazinone_Workflow Start Anthranilic Acid Step1 Step 1: Acylation & Cyclization (e.g., Acetic Anhydride, Heat) Start->Step1 Intermediate 2-Substituted-4H-3,1-benzoxazin-4-one (Intermediate) Step1->Intermediate Step2 Step 2: Aminolysis (Primary Amine or Ammonia Source) Intermediate->Step2 Product 2,3-Disubstituted-4(3H)-quinazolinone Step2->Product Low_Yield_Troubleshooting cluster_solutions Solutions Start Low/No Product Yield CheckPurity Verify Starting Material Purity Start->CheckPurity First Check OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If Pure Purify Purify Reactants (Recrystallize/Distill) CheckPurity->Purify CheckSolvent Screen Different Solvents OptimizeTemp->CheckSolvent If No Improvement TempScreen Run Temp Gradient (e.g., 120-180°C) OptimizeTemp->TempScreen CheckDehydration Ensure Efficient Water Removal CheckSolvent->CheckDehydration If No Improvement SolventScreen Test DMF, DMSO, Toluene, etc. CheckSolvent->SolventScreen DehydrationMethod Use Dean-Stark/ Microwave Synthesis CheckDehydration->DehydrationMethod

Sources

Technical Support Center: Recrystallization of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we provide this guide for researchers, chemists, and drug development professionals to address common challenges in the purification of 6-Bromo-3-methylquinazolin-4(3H)-one via recrystallization. This document offers field-proven insights and troubleshooting strategies to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one that readily dissolves the target compound at an elevated temperature but poorly at lower temperatures, thus maximizing recovery of the pure substance upon cooling. For quinazolinone derivatives, and specifically bromo-substituted analogues, several solvents have proven effective in the literature.

Based on published methodologies for structurally similar compounds, the recommended starting points for solvent screening are:

  • Ethanol (Absolute or Rectified Spirit): This is the most frequently cited solvent for recrystallizing bromo-quinazolinone derivatives, offering a good solubility profile for this class of compounds.[1][2][3][4] One study specifically utilized "super dry ethanol" for a related compound, suggesting that anhydrous conditions can be beneficial.[5]

  • Glacial Acetic Acid: This is another effective solvent, particularly for reactions run in it, allowing for direct purification of the crude product upon cooling and precipitation.[1][4]

  • Dimethylformamide (DMF): For quinazolinones that are poorly soluble in alcohols, DMF can be an effective, albeit high-boiling, alternative.[6] Its high boiling point requires careful removal during the drying phase.

  • Acetone: In some cases, acetone has been used successfully for recrystallizing quinazolinone derivatives.[7]

Recommendation: Begin by performing small-scale solubility tests with ethanol and glacial acetic acid. The optimal choice will yield a high recovery of pure, crystalline solid.

SolventBoiling Point (°C)Rationale & Considerations
Ethanol 78.4Most commonly cited for similar compounds.[1][3] Good balance of solubility and volatility.
Glacial Acetic Acid 118Effective, especially if used as a reaction solvent.[8] Can be harder to remove completely.
Acetone 56Lower boiling point, useful if the compound is prone to "oiling out".[7]
Dimethylformamide (DMF) 153Good for poorly soluble compounds, but high boiling point makes it difficult to remove.[6]
Ethanol/Water VariableA two-solvent system can be fine-tuned for optimal solubility.[9]
Dichloromethane/Hexane VariableA non-polar/polar mixture used for some derivatives.[6]
Troubleshooting Common Recrystallization Issues
Q2: My compound fails to dissolve in the hot solvent. What should I do?

This is a common issue indicating that either the solvent is unsuitable or an insufficient volume has been used.

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more hot solvent in small portions to the crude material with continuous stirring and heating until the compound fully dissolves.[9][10] Be cautious, as excessive solvent will decrease your final yield.[9]

  • Check Solvent Suitability: If a very large volume of solvent is required, it may not be the ideal choice. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Re-evaluate your solvent choice by testing other options from the table above.

  • Ensure Proper Heating: Make sure the solvent is heated to its boiling point to maximize its solvating power.[9]

Q3: An oil has formed instead of crystals ("oiling out"). How can I resolve this?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or if the solution is highly supersaturated.[10] Impurities can also suppress the melting point of the crude solid, contributing to this issue.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional hot solvent to prevent immediate supersaturation upon cooling.[10][12]

  • Promote Slow Cooling: Allow the flask to cool gradually to room temperature before transferring it to an ice bath. Rapid cooling encourages the formation of an amorphous oil rather than an ordered crystal lattice.[9][10] Insulating the flask can help slow this process.[12]

  • Change the Solvent System: If slow cooling is ineffective, the solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a two-solvent system.[10]

Q4: No crystals have formed even after the solution has cooled. What are the next steps?

This typically indicates that the solution is not sufficiently saturated.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a nucleation point for crystal growth.[11][12]

    • Seeding: Add a tiny, pure crystal of the target compound ("seed crystal") to the solution. This acts as a template for crystallization.[10][12]

  • Increase Concentration: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[11][12]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[10]

Q5: My recrystallized product is still colored. How can I remove colored impurities?

Colored impurities often arise from starting materials or by-products and can co-crystallize with your product if they have similar solubility profiles.[11]

Troubleshooting Steps:

  • Use Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution.[10][13] Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[10] This step is crucial and must be done while the solution is hot to prevent premature crystallization of your product in the funnel.[14]

  • Repeat Recrystallization: A second recrystallization may be necessary to remove any remaining impurities.[10]

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of your chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.[10][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and then gently boil the solution for 2-5 minutes.[13]

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a clean receiving flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the solid impurities.[11][14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[10][11]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[10]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Recrystallization_Troubleshooting

References
  • Benchchem. (n.d.). Recrystallization methods for 2-Mercapto-4(3H)-quinazolinone purification.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 3-Amino-4(3H)-quinazolinone.
  • El-Sayed, N. N. E., et al. (2012). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4877-4885.
  • Abdellatif, K. R. A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(9), 13245-13257.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Ušćumlić, G. S., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Synthetic Communications, 51(12), 1863-1874.
  • Kumar, A., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 1(10), 108-114.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • Osarumwense, P. O., et al. (2014). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one. International Journal of Scientific & Technology Research, 3(4), 216-219.
  • Aly, M. M., et al. (2002). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Acta Pharmaceutica, 52(4), 269-281.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives.
  • Osarumwense, P. O., et al. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-one. International Journal of Scientific & Technology Research, 2(8), 241-246.

Sources

Technical Support Center: 6-Bromo-3-methylquinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one. The following sections provide in-depth answers to common questions and issues encountered during the synthesis and purification of this compound.

Troubleshooting Guide

Low Yield of Crude Product

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from starting material quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

  • Purity of Starting Materials: The primary starting materials for many quinazolinone syntheses are anthranilic acid derivatives.[1][2] Ensure your 5-bromoanthranilic acid is of high purity. Impurities can interfere with the cyclization process.

    • Recommendation: Analyze your starting material by NMR or LC-MS to confirm its identity and purity. If necessary, recrystallize the 5-bromoanthranilic acid before use.

  • Reaction Conditions: The cyclization step to form the quinazolinone ring is critical. Common methods involve reacting the anthranilic acid derivative with an appropriate reagent to introduce the remaining atoms of the pyrimidine ring.[1][2][3]

    • Incomplete Reaction: The reaction may not be going to completion.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature. For instance, some syntheses involving hydrazine hydrate require refluxing at 120-130°C for several hours.[4][5]

    • Suboptimal Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to decomposition or side product formation, while low temperatures result in sluggish or incomplete reactions.

      • Recommendation: Optimize the reaction temperature. If the literature suggests a specific temperature range, adhere to it closely. A small-scale temperature screen (e.g., 10°C increments) can help identify the optimal condition for your specific setup.

    • Moisture: Many reagents used in this synthesis are sensitive to moisture.

      • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Recommendation: The choice of solvent and base (if applicable) can influence the reaction pathway. For instance, using pyridine as a solvent is common in some quinazolinone syntheses.[4][5] Ensure the appropriate solvent is used as specified in the protocol.

Impurity Profile Issues

Q2: My final product shows significant impurities after purification. What are the likely impurities and how can I remove them?

A2: Identifying and removing impurities is crucial for obtaining a high-purity final product. Common impurities can include unreacted starting materials, intermediates, or byproducts of side reactions.

Common Impurities and Removal Strategies:

ImpurityLikely SourceRecommended Purification Method
Unreacted 5-Bromoanthranilic AcidIncomplete reactionRecrystallization or column chromatography.
Unreacted Methylating AgentExcess reagent usedAqueous workup to remove water-soluble reagents.
N-acylated intermediateIncomplete cyclizationDrive the reaction to completion by extending reaction time or increasing temperature. Purify via recrystallization.
Over-brominated speciesImpure starting materials or harsh reaction conditionsPurification by column chromatography may be effective.
De-brominated productReductive side reactionsDifficult to remove. Prevention is key by ensuring non-reducing conditions. Column chromatography may offer some separation.

Step-by-Step Purification Protocol (Recrystallization):

  • Solvent Selection: The key to successful recrystallization is choosing a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinazolinone derivatives, common recrystallization solvents include ethanol, acetic acid, or mixtures of ethyl acetate and hexane.[6][7]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Workflow for Impurity Identification and Removal:

G cluster_0 Impurity Analysis cluster_1 Purification Strategy TLC TLC Analysis ImpurityIdentified Impurity Identified? TLC->ImpurityIdentified HPLC HPLC/LC-MS Analysis NMR NMR Spectroscopy HPLC->NMR Recrystallization Recrystallization NMR->Recrystallization Known Impurity ColumnChrom Column Chromatography NMR->ColumnChrom Multiple Impurities PrepHPLC Preparative HPLC NMR->PrepHPLC Difficult Separation PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct PrepHPLC->PureProduct CrudeProduct Crude Product CrudeProduct->TLC ImpurityIdentified->HPLC Yes ImpurityIdentified->Recrystallization No

Caption: Workflow for identifying and removing impurities.

Frequently Asked Questions (FAQs)

Q3: What is the best analytical method to determine the purity of my synthesized this compound?

A3: A combination of analytical techniques provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting even minor impurities.[8][9] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is often a good starting point for quinazolinone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it is invaluable for identifying unknown impurities.[9]

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction and get a qualitative assessment of the purity of your crude product and purified fractions.

Comparison of Purity Analysis Techniques:

TechniquePrincipleInformation Provided
HPLC Differential partitioning between a stationary and a liquid mobile phase.[9]Quantitative purity, detection of non-volatile impurities.
NMR Nuclear spin transitions in a magnetic field.[9]Structural confirmation, identification of major impurities and isomers.
Mass Spec Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities.
TLC Differential partitioning between a stationary phase and a liquid mobile phase.Qualitative purity assessment, reaction monitoring.

Q4: Can you provide a general synthetic scheme for this compound?

A4: While several synthetic routes to quinazolinones exist, a common and reliable method starts from the corresponding anthranilic acid.[1][2]

G Start 5-Bromoanthranilic Acid Intermediate1 N-acyl or N-formyl intermediate Start->Intermediate1 Acylation/ Formylation Intermediate2 Cyclization Intermediate1->Intermediate2 Reaction with Methylamine source Product This compound Intermediate2->Product Ring Closure

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues, moving your research forward.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: The poor aqueous solubility of this compound is intrinsic to its molecular structure. Like many quinazolinone derivatives, this compound has several characteristics that favor low water solubility:

  • High Crystal Lattice Energy: The molecule is a rigid, planar, fused heterocyclic system. In a solid state, these molecules pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds, a process that is not favorably offset by the energy released from interactions with water molecules.[1]

  • Lipophilicity: The presence of the bromo-substituted benzene ring contributes to the molecule's overall lipophilic (fat-loving) and hydrophobic (water-fearing) character.

  • BCS Classification: Many quinazolinone-based drug candidates are categorized under the Biopharmaceutics Classification System (BCS) as Class II compounds, which are defined by low solubility and high permeability.[1]

Understanding these underlying factors is the first step in devising a rational strategy to improve solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57573-59-8[2][3]
Molecular Formula C₉H₇BrN₂O[2][4]
Molecular Weight ~239.1 g/mol [4]
Appearance Off-white to light brown solid[2][3]
Predicted pKa 0.90 ± 0.70 (Predicted)[3]

Note: The predicted pKa suggests the compound is a very weak base, meaning its solubility will be pH-dependent, particularly in acidic conditions.

Q2: What is the very first step I should take to get my compound into solution for an in vitro assay?

A: The industry-standard starting point is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[1] This approach bypasses the initial challenge of dissolving the crystalline solid directly in water.

  • Select Solvent: Use fresh, anhydrous (water-free) DMSO. Hydrated DMSO can significantly reduce the solubility of hydrophobic compounds.

  • Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Start with a small volume and add more if needed.

  • Aid Dissolution: If the compound does not dissolve immediately, use the following techniques:

    • Vortexing: Mix vigorously for 1-2 minutes.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.

    • Gentle Warming: Warm the solution to 37-40°C in a water bath. Avoid excessive heat, which could degrade the compound.

  • Inspect: Ensure the solution is clear and free of any visible particulates before storing it. Store appropriately, often at -20°C, but check for potential precipitation upon freezing.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

A: This is a classic and highly common problem known as "precipitation upon dilution." It occurs because when the DMSO stock is added to the aqueous buffer, the DMSO disperses, and the compound suddenly finds itself in an environment (mostly water) where it is no longer soluble at that concentration.

Follow this systematic troubleshooting workflow to overcome this issue.

G cluster_0 Tier 1: Simple Adjustments cluster_1 Tier 2: Formulation Aids start Start: Compound precipitates from DMSO stock upon dilution q1 Is the final concentration absolutely necessary? start->q1 sol1 Reduce the final assay concentration. This is the simplest fix. q1->sol1 No q2 Have you tried adjusting the pH? q1->q2 Yes a1_yes Yes a1_no No success Success: Compound is soluble! sol1->success sol2 Adjust buffer to a lower pH (e.g., pH 5-6.5). Quinazolinones are weak bases and solubility increases at acidic pH. [14] q2->sol2 No q3 Have you tried adding a co-solvent to the AQUEOUS BUFFER? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Add 1-5% (v/v) of a co-solvent like Ethanol, Propylene Glycol, or PEG-400 to the final assay buffer. [2, 14] q3->sol3 No q4 Is the use of surfactants permissible in your assay? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Add a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Polysorbate 20 to the buffer. [17] q4->sol4 No q5 Have you considered complexation agents? q4->q5 Yes a4_yes Yes a4_no No sol4->q5 sol5 Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. [11] Pre-incubate compound with cyclodextrin. q5->sol5 No q5->success Yes a5_yes Yes a5_no No sol5->success

Caption: Troubleshooting workflow for precipitation upon dilution.

Causality Explained:

  • pH Adjustment: The quinazolinone core contains basic nitrogen atoms. In an acidic environment (lower pH), these nitrogens can become protonated (gain a positive charge). This ionization dramatically increases the molecule's polarity, making it more soluble in polar solvents like water.[][6]

  • Co-solvents: Water-miscible organic solvents like ethanol or propylene glycol act as co-solvents.[7][8] They work by reducing the overall polarity of the solvent system, making it more "hospitable" to lipophilic molecules. They disrupt the strong hydrogen-bonding network of water, which normally excludes non-polar compounds.[]

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form microscopic spheres called micelles.[9] The hydrophobic compound partitions into the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire structure dissolved in the aqueous medium.[10]

Table 2: Common Co-solvents for Solubility Enhancement

Co-solventTypical Final Conc. (v/v)Notes
Ethanol1-10%Commonly used, but can affect some biological assays.
Propylene Glycol (PG)1-20%A very common and effective pharmaceutical co-solvent.[11]
Polyethylene Glycol 400 (PEG 400)1-20%Less volatile than ethanol; widely used in formulations.[]
Glycerol1-20%Viscous; increases the viscosity of the final solution.[11]
Q4: How can I systematically determine the best solvent system for my compound?

A: A systematic solubility screening is essential for finding the optimal conditions. The shake-flask method is a reliable way to determine equilibrium solubility.

  • Preparation: Prepare a series of test solvents in individual vials (e.g., 1.5 mL microcentrifuge tubes). Include:

    • Purified Water (control)

    • pH 5.0 Acetate Buffer

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • PBS + 5% Ethanol

    • PBS + 5% Propylene Glycol

    • PBS + 0.1% Tween® 80

  • Addition of Compound: Add an excess amount of solid this compound to each vial. "Excess" means enough that undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sampling & Dilution: Carefully remove a known volume of the clear supernatant from each vial. Be extremely careful not to disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Back-calculate to determine the original concentration in the supernatant, which represents the equilibrium solubility.

Table 3: Example Template for Solubility Screening Results

Solvent SystemTemperature (°C)Measured Solubility (µg/mL)Observations
Purified Water25(Your Data)Low solubility expected
pH 5.0 Buffer25(Your Data)
pH 7.4 PBS25(Your Data)
PBS + 5% PG25(Your Data)
PBS + 0.1% Tween® 8025(Your Data)
Q5: The solubility is still too low for my in vivo studies. What are the more advanced formulation strategies?

A: When simple methods are insufficient, particularly for high-dose in vivo studies, advanced formulation technologies are required. These typically involve altering the physical state of the drug or using specialized delivery systems.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMCAS).[9] The amorphous form lacks a crystal lattice, so it dissolves much more readily than the crystalline form.[12] These are typically produced by methods like spray-drying or hot-melt extrusion.[13]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a blend of oils, surfactants, and co-solvents.[14] LBDDS can improve solubility and leverage the body's natural lipid absorption pathways to enhance bioavailability.[14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The poorly soluble drug molecule can be encapsulated within this cavity, forming an "inclusion complex" that is readily soluble in water.[10][15]

G cluster_0 cluster_1 Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) Water Water (Aqueous Media) CD->Water Soluble Complex Drug Drug Molecule (Hydrophobic)

Caption: Encapsulation of a drug within a cyclodextrin molecule.

These advanced strategies require specialized expertise in formulation science but offer robust solutions for the most challenging solubility problems.

References

  • National Center for Biotechnology Information (2024). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.
  • Wikipedia (2023). Cosolvent.
  • Indian Journal of Pharmaceutical and Biological Research (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Cureus (2023). New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review.
  • Pharma Times (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Linguabox (2025). Co-solvent: Significance and symbolism.
  • Drug Development & Delivery (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • ResearchGate (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Pharmaceutical Technology (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • International Journal of Medical Science and Dental Research (n.d.). Techniques for Improving Solubility.
  • Gattefossé (2020). Excipients for Solubility and Bioavailability Enhancement.
  • SciSpace (2014). (Open Access) Approaches to improve solubility of poorly water soluble drugs.
  • SEN Pharma (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Linguabox (2026). PH adjustment: Significance and symbolism.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • SlideShare (n.d.). solubility enhancement -by pH change & complexation.
  • National Center for Biotechnology Information (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
  • CIBTech (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement.

Sources

Technical Support Center: Monitoring the Synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to address specific challenges encountered when monitoring the synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one using Thin-Layer Chromatography (TLC). This document moves beyond a simple protocol, offering insights into the causality of experimental choices to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm not seeing any spots on my TLC plate, including the starting material. What could be the issue?

A1: This is a common issue that typically points to a problem with either sample application or visualization. Let's break down the potential causes:

  • Insufficient Concentration: The concentration of your reaction mixture aliquots may be too low for detection by the chosen visualization method. It is recommended to prepare a dedicated TLC sample by dissolving a small amount of the reaction mixture in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Improper Spotting Technique: Ensure the capillary tube or spotter is making proper contact with the TLC plate. The spot should be small and concentrated. A large, diffuse spot will lead to a diluted sample on the plate, making it difficult to visualize.

  • Choice of Visualization Method: Not all compounds are UV-active. While quinazolinones generally are, if you suspect your starting material or product is not, you will need an alternative visualization technique. Staining with potassium permanganate (KMnO4) is an excellent option as it reacts with most organic compounds.

  • Complete Consumption of Starting Material: In some rare cases, the reaction may have gone to completion, and the product may not be UV-active or may require a different stain. Always co-spot a sample of your starting material on the TLC plate as a reference.

Q2: My spots are streaking badly on the TLC plate. How can I resolve this?

A2: Streaking is a frequent problem in TLC and usually indicates an issue with the sample or the mobile phase.

  • Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking. The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot as the mobile phase moves up the plate. Try diluting your sample before spotting.

  • Inappropriate Solvent for Sample Preparation: If the solvent used to dissolve your sample is too non-polar, it can interfere with the partitioning process on the silica gel, causing streaking. Ensure your sample is dissolved in a solvent of appropriate polarity that is also volatile.

  • Highly Polar Compounds: The quinazolinone ring system contains polar functional groups. If your compound is interacting too strongly with the silica gel (a polar stationary phase), it may streak. To mitigate this, you can increase the polarity of your mobile phase. For instance, if you are using a 7:3 Hexane:Ethyl Acetate mixture, try moving to a 1:1 mixture. Adding a small amount of a polar solvent like methanol (e.g., 1-5%) can also significantly improve spot shape.

Q3: I see multiple spots on my TLC plate. How do I identify my product?

A3: Differentiating between the starting material, product, and potential byproducts is the primary goal of using TLC to monitor a reaction.

  • Reference Spotting: The most reliable method is to co-spot your reaction mixture alongside pure samples of your starting materials on the same TLC plate. This allows for a direct comparison of Rf values.

  • Understanding Polarity and Rf: The Rf (Retardation factor) value is inversely proportional to the polarity of the compound. Generally, the more polar a compound, the more strongly it will adhere to the polar silica gel and the lower its Rf value will be. In the synthesis of this compound from its precursors (e.g., 2-amino-5-bromobenzoic acid and N-methylformamide), you can predict the relative polarities. The final product, this compound, is typically less polar than the starting 2-amino-5-bromobenzoic acid due to the formation of the bicyclic system and loss of the carboxylic acid and primary amine protons. Therefore, the product spot should have a higher Rf value than the starting material.

  • Reaction Progression: By taking aliquots from the reaction mixture at different time points (e.g., t=0, t=1h, t=2h), you can observe the disappearance of the starting material spot and the appearance of the product spot over time.

Q4: The Rf values for my spots are too high (or too low). How should I adjust my mobile phase?

A4: Achieving an optimal Rf value, typically between 0.3 and 0.7, is crucial for good separation.

  • If Rf is too high (spots run to the top of the plate): Your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. To decrease the mobile phase polarity, increase the proportion of the non-polar solvent (e.g., Hexane, Petroleum Ether). For example, change from a 1:1 Hexane:Ethyl Acetate system to a 3:1 mixture.

  • If Rf is too low (spots barely move from the baseline): Your mobile phase is not polar enough. The compounds are too strongly adsorbed to the silica gel. To increase the mobile phase polarity, increase the proportion of the polar solvent (e.g., Ethyl Acetate, Acetone). For instance, move from a 3:1 Hexane:Ethyl Acetate system to a 1:1 mixture.

Experimental Protocol: TLC Monitoring

This protocol provides a step-by-step guide for monitoring the synthesis of this compound.

Preparation of the TLC Plate
  • Obtain a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).

  • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.

  • Mark the lanes for each sample you will spot (e.g., Starting Material, Co-spot, Reaction Mixture).

Mobile Phase Selection and Chamber Preparation
  • Prepare a suitable mobile phase. A common starting point for quinazolinone derivatives is a mixture of Hexane and Ethyl Acetate. A 7:3 or 1:1 (v/v) ratio is often effective.

  • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated atmosphere.

  • Cover the chamber and allow it to equilibrate for at least 15-20 minutes.

Spotting the TLC Plate
  • Prepare dilute solutions of your starting material and an aliquot of your reaction mixture in a volatile solvent.

  • Using a capillary tube, spot a small amount of each solution onto the designated lanes on the origin line. Keep the spots as small as possible.

  • The "Co-spot" lane involves spotting the starting material first, and then carefully spotting the reaction mixture directly on top of the starting material spot. This helps to confirm the identity of the starting material in the reaction lane.

Development and Visualization
  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp (at 254 nm and/or 365 nm). Circle the visible spots with a pencil.

  • If necessary, use a chemical stain like potassium permanganate for further visualization.

Data Interpretation

The progress of the reaction can be determined by observing the changes in the TLC plate over time. The consumption of the starting material (disappearance of its spot) and the formation of the product (appearance of a new spot) indicate that the reaction is proceeding.

CompoundExpected PolarityExpected Rf Value (7:3 Hexane:EtOAc)
2-Amino-5-bromobenzoic acid (Starting Material)HighLow (e.g., 0.1-0.2)
This compound (Product)ModerateHigher (e.g., 0.4-0.6)
Potential ByproductsVariableVariable

Note: These Rf values are illustrative and can vary based on the exact TLC plate, chamber saturation, and temperature.

Visual Workflow for TLC Monitoring

TLC_Workflow prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_chamber 2. Prepare Developing Chamber (Mobile Phase + Saturation) spotting 3. Spot Samples (SM, Co, Rxn) prep_chamber->spotting development 4. Develop Plate spotting->development Place in Chamber visualization 5. Visualize Spots (UV Light, Stain) development->visualization interpretation 6. Interpret Results (Calculate Rf, Assess Purity) visualization->interpretation Identify Spots

Caption: Workflow for monitoring reaction progress using TLC.

References

  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH. [Link]

Technical Support Center: Identification of Impurities in 6-Bromo-3-methylquinazolin-4(3H)-one via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 6-Bromo-3-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in this compound?

Impurities can originate from various stages of the manufacturing process and storage. They are broadly categorized as:

  • Starting Materials: Unreacted precursors such as 5-bromoanthranilic acid or its derivatives.[1][2]

  • Synthesis By-products: Compounds formed from side reactions during the quinazolinone ring formation. The specific by-products depend on the synthetic route, but can include isomers or related condensation products.[3][4][5][6]

  • Intermediates: Incomplete conversion of key intermediates, such as the corresponding benzoxazinone, can result in their presence in the final product.[5][7]

  • Degradation Products: Impurities that form over time due to exposure to stress conditions like acid, base, light, heat, or oxidation.[8]

Q2: Why is HPLC the preferred method for impurity analysis?

High-Performance Liquid Chromatography (HPLC) is considered the gold standard for impurity profiling in the pharmaceutical industry.[9] Its widespread use is due to its high resolution, sensitivity, and selectivity, which are crucial for separating structurally similar impurities from the main active pharmaceutical ingredient (API).[10] A well-developed HPLC method ensures reliable and reproducible results, which is essential for meeting the stringent quality, safety, and efficacy standards required by regulatory bodies.[9][10]

Q3: What defines a "stability-indicating" HPLC method?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately detect changes in the quality of a drug substance over time.[11] Its primary characteristic is the ability to separate the API from its degradation products, ensuring that the assay results for the active ingredient are not falsely inflated by co-eluting impurities.[12] Forced degradation studies are intentionally conducted to produce these degradation products and validate the method's specificity.[11][12]

Q4: What are the key regulatory requirements for impurity analysis?

Regulatory authorities like the FDA and international bodies such as the International Council for Harmonisation (ICH) provide strict guidelines for impurity analysis.[10] The validation of analytical methods is a mandatory requirement to ensure accuracy, precision, and reliability.[13][14] Key validation parameters outlined in guidelines like ICH Q2(R1) include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[14][15][16]

Q5: How can I identify an unknown peak in my chromatogram?

Identifying an unknown impurity requires advanced analytical techniques. The most powerful and common approach is coupling HPLC with mass spectrometry (HPLC-MS).[17][18] This technique provides molecular weight and fragmentation data, which are crucial for elucidating the structure of the unknown compound.[9][17] High-resolution mass spectrometry (HRMS) is particularly valuable as it delivers precise mass measurements, aiding in the confident identification of unknown structures.[17][19]

Impurity Identification Workflow

The process of identifying and quantifying impurities is systematic. It begins with method development and validation, proceeds through stress testing to ensure the method is stability-indicating, and culminates in the structural elucidation of unknown peaks, typically using mass spectrometry.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Impurity Characterization Dev HPLC Method Development Val Method Validation (ICH Q2R1) Dev->Val Specificity, Linearity, Accuracy, Precision Forced Forced Degradation Studies Val->Forced Stab Formal Stability Testing Forced->Stab Identifies potential degradants Detect Detection of Unknown Peak Stab->Detect LCMS LC-MS Analysis for Structural Elucidation Detect->LCMS m/z and fragmentation Quant Quantification vs. Reference Standard LCMS->Quant

Caption: A typical workflow for HPLC-based impurity analysis.

Detailed Experimental Protocols
Protocol 1: Recommended HPLC Method for Impurity Profiling

This reversed-phase HPLC method is a robust starting point for analyzing this compound and its impurities. The gradient elution is designed to separate compounds with a range of polarities.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for separating the quinolinone core structure from its more polar or nonpolar impurities.[20]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to improve peak shape for ionizable compounds and provides protons for positive-ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, making it ideal for gradient elution.
Gradient Program 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% BA gradient is essential for eluting a wide range of impurities and ensuring the column is cleaned of strongly retained compounds after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and can improve peak shape.[21]
Detection UV at 254 nmThe quinazolinone ring system contains a chromophore that absorbs strongly in the UV region, making this a suitable wavelength for detection.
Injection Volume 10 µLA typical injection volume to avoid column overload while ensuring adequate sensitivity.
Sample Preparation 1 mg/mL in Methanol or AcetonitrileThe sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.[21]

System Suitability Test: Before running samples, perform at least five replicate injections of a standard solution. The %RSD for peak area and retention time should be ≤ 2.0% to ensure the system is performing correctly.[15]

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is critical for identifying potential degradation pathways and demonstrating the specificity of the analytical method.[8][11] A typical study involves exposing the API to the conditions below, with a target degradation of 5-20%.[22]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[22]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for 4-8 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2-4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4-8 hours, protected from light.

  • Thermal Degradation: Expose the solid powder to 80 °C in an oven for 24-48 hours. Dissolve in the sample solvent before analysis.

  • Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL) to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[22]

3. Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples before injection.

  • Dilute all samples to the target concentration and analyze using the validated HPLC method alongside an unstressed control sample.

Troubleshooting Guide

This section addresses specific issues you might encounter during your HPLC analysis.

Q: My main API peak is tailing. What are the causes and solutions?

Peak tailing is a common problem, often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Decision Tree:

G start Peak Tailing Observed q1 Is the column old or showing high backpressure? start->q1 sol1 Column Issue: - Flush with a strong solvent. - If problem persists, replace the column. q1->sol1 Yes q2 Is the mobile phase pH appropriate for the analyte? q1->q2 No sol2 Chemical Interaction: - Lower the mobile phase pH (e.g., to 2.5-3.0) to suppress silanol interactions. - Increase buffer concentration. q2->sol2 No q3 Is the sample concentration too high? q2->q3 Yes sol3 Mass Overload: - Reduce the sample concentration or injection volume. q3->sol3 Yes sol4 Check for extra-column volume (long tubing, dead volume). q3->sol4 No

Caption: A decision tree for troubleshooting peak tailing.

Q: My retention times are drifting or shifting between runs. How can I fix this?

Inconsistent retention times compromise data reliability. The cause is often related to the mobile phase, temperature, or column equilibration.

  • Potential Cause: Insufficient column equilibration time.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 20-30 minutes, or until a stable baseline is achieved, before the first injection.[20]

  • Potential Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[21] If using an online mixer, ensure the pump's proportioning valves are functioning correctly. Manually pre-mixing solvents can help diagnose this issue.[23]

  • Potential Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature. Even minor changes in ambient lab temperature can affect retention times, especially for sensitive methods.[23]

  • Potential Cause: Leaks in the system.

    • Solution: Check all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect the flow rate.[21][24]

Q: The baseline of my chromatogram is noisy or drifting. What should I check?

A poor baseline can obscure low-level impurities and affect integration accuracy.

ProblemPotential CauseRecommended Solution
Noisy Baseline Air bubbles in the system: Common in the pump or detector cell.[21]Degas the mobile phase thoroughly and purge the pump and detector to remove any trapped air.[21]
Contaminated mobile phase: Impurities in solvents or additives.[21]Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[21]
Failing detector lamp: An aging lamp can increase noise.[21]Check the lamp's energy output and replace it if it is below the manufacturer's specification.
Drifting Baseline Column not equilibrated: Especially common in gradient analysis.Allow sufficient time for the column to equilibrate with the initial mobile phase conditions.
Mobile phase contamination: A strongly absorbing contaminant is slowly eluting.Flush the system and use fresh, high-purity solvents.
Temperature fluctuations: The detector or column is not thermally stable.Use a column oven and ensure the detector has had adequate time to warm up and stabilize.
References
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Pharmaguideline. (2024, December 11).
  • Chen, Z. Z., Zhang, D. S., Wang, N., Feng, F., & Hu, C. Q. (2012). [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy]. Yao Xue Xue Bao, 47(4), 492–497.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • MedCrave online. (2016, December 14).
  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • AMSbiopharma. (2025, July 22).
  • Osarumwense, P. O. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • NIH. (2024, July 4).
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • J&K Scientific. (n.d.). This compound | 57573-59-8. J&K Scientific.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • EJPPS. (2023, April 23).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Benchchem. (n.d.). Overcoming common issues in Prifinium Bromide HPLC analysis. Benchchem.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • ResearchGate. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Chromservis. (n.d.). HPLC Troubleshooting Guide.
  • Preprints.org. (n.d.). Quinazolinone Synthetic Strategies and Medicinal Significance: A review.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.
  • NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • ResearchGate. (2025, August 7). (PDF)
  • PMC - PubMed Central. (n.d.).

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Removal of unreacted starting materials from 6-bromo-quinazolinone product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-bromo-4(3H)-quinazolinone. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key heterocyclic scaffold with high purity. Given its importance as a precursor in pharmaceutical synthesis, ensuring the removal of unreacted starting materials is critical for the validity of downstream applications and biological testing.

This guide provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and the rationale behind each procedural step.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove from my crude 6-bromo-4(3H)-quinazolinone?

The most prevalent synthetic route involves the cyclization of 2-amino-5-bromobenzoic acid with a formylating agent, most commonly formamide .[1] Therefore, these two reagents are the primary species to target for removal. In variations of this synthesis, other reagents like triethyl orthoformate may be used, which can also persist in the crude product.[1]

Q2: Why is it so critical to remove these specific impurities?

Unreacted 2-amino-5-bromobenzoic acid introduces a free carboxylic acid and an aniline moiety, which can interfere with subsequent reactions, particularly N-alkylation or cross-coupling reactions planned for the quinazolinone core.[2] Furthermore, their presence can significantly alter the compound's physicochemical properties and lead to inaccurate results in biological assays. Formamide is highly polar and can hinder crystallization and complicate chromatographic purification.

Q3: What are the primary purification strategies for 6-bromo-4(3H)-quinazolinone?

A multi-step approach is often the most effective.[3] The main techniques employed are:

  • Aqueous Workup/Washing: Exploits differences in the acid-base properties of the product and starting materials.[4][5]

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.[2][6]

  • Column Chromatography: Used for separating compounds with different polarities, especially when recrystallization is ineffective or impurities have similar solubilities.[2][7]

Troubleshooting Guide: Common Purification Issues

Q4: My crude product is a sticky solid or oil. How can I get it to solidify for further purification?

This issue often arises from excess residual formamide or other high-boiling solvents.

  • Solution: Begin by triturating the crude material with a solvent in which the product is insoluble but the impurities are soluble. Cold water is an excellent first choice to remove formamide.[8] Vigorously stir the crude product with ice-cold water, then collect the resulting solid by vacuum filtration. Washing the filtered solid with additional cold water and then a non-polar solvent like hexane can further aid solidification and remove organic-soluble byproducts.

Q5: My NMR spectrum shows signals for unreacted 2-amino-5-bromobenzoic acid. What is the most efficient way to remove it?

The presence of the carboxylic acid on 2-amino-5-bromobenzoic acid makes it readily separable from the weakly basic/neutral 6-bromo-4(3H)-quinazolinone using acid-base extraction.[4][9][10]

  • Solution: Weak Base Wash. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][11] The bicarbonate will deprotonate the acidic starting material, forming its water-soluble sodium salt, which partitions into the aqueous layer.[10] The desired quinazolinone product remains in the organic layer. Repeat the wash 2-3 times, combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate.

Q6: Thin-Layer Chromatography (TLC) of my product shows multiple spots. How do I develop a good purification method?

TLC is your primary tool for diagnosing purity issues and developing a column chromatography method.[12][13]

  • Step 1: Diagnosis. On a single TLC plate, spot your crude mixture, the starting materials (if available), and a co-spot (crude mixed with starting material). This helps definitively identify which spots correspond to impurities.

  • Step 2: Solvent System Optimization. The goal is to find a solvent system where your desired product has an Rf value of approximately 0.2-0.4.[2][14] For quinazolinones, mixtures of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) are common starting points.[2][15] If the spots are too close, try a different solvent system, for example, dichloromethane/methanol.

  • Step 3: Purification. Once an optimal solvent system is found, perform flash column chromatography.[7] For very polar impurities that remain at the baseline, a simple filtration through a plug of silica gel might be sufficient.

Physicochemical Data for Purification Strategy

A successful purification strategy relies on understanding the different properties of the product and its common precursor.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
6-Bromo-4(3H)-quinazolinone 225.05~275-278Soluble in hot ethanol, DMF, DMSO; sparingly soluble in ethyl acetate.
2-Amino-5-bromobenzoic acid 216.03213-215[16]Soluble in methanol, DMSO; sparingly soluble in water; soluble in aqueous base.[16][17]

Detailed Experimental Protocols

Protocol 1: Purification via Weak-Base Wash and Recrystallization

This is the recommended first-line procedure for removing the primary acidic starting material.

  • Dissolution: Dissolve the crude 6-bromo-4(3H)-quinazolinone product in ethyl acetate (approx. 20-30 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any evolved CO₂ gas.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the sodium salt of the unreacted 2-amino-5-bromobenzoic acid.

  • Repeat: Repeat the wash (steps 2-3) two more times to ensure complete removal.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude, base-washed product.

  • Recrystallization: Place the solid in a flask and add a minimal amount of a suitable solvent (e.g., ethanol).[6][18] Heat the mixture to reflux until the solid completely dissolves.[2] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.[2]

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating non-acidic impurities or when recrystallization fails.

  • TLC Analysis: Determine the optimal eluent (solvent system) using TLC. A common starting point is a mixture of hexane and ethyl acetate.[2][19] Adjust the ratio until the product spot has an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent mixture.[7] Pack the column evenly, ensuring no air bubbles are trapped.[20] Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Carefully load the sample onto the top of the silica gel bed.[7][20]

  • Elution: Begin eluting the column with the chosen solvent system. If impurities are close to the product spot, a shallower solvent gradient (gradually increasing the polarity of the eluent) can improve separation.[7]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 6-bromo-4(3H)-quinazolinone.

Purity Assessment

How do I confirm the purity of my final product?
  • TLC: A single, well-defined spot on a TLC plate (visualized under UV light) is a good initial indicator of purity.

  • NMR Spectroscopy: ¹H NMR is the definitive method.[21] A clean spectrum, free of signals corresponding to starting materials or other impurities, is the goal. Quantitative NMR (qNMR) can be used for an absolute purity determination.[22][23]

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically depress and broaden the melting range.

Workflow Visualization

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Diagnosis cluster_purification Purification Strategy cluster_end Final Product Crude Crude 6-Bromo-quinazolinone (Mixture) TLC_Analysis TLC / NMR Analysis Crude->TLC_Analysis Assess Impurity Profile AcidBase Acid-Base Wash (NaHCO3 wash) TLC_Analysis->AcidBase Acidic Impurities Present (e.g., 2-amino-5-bromobenzoic acid) Column Column Chromatography TLC_Analysis->Column Multiple Non-Acidic Impurities or Poor Solubility Recrystallization Recrystallization (e.g., from Ethanol) AcidBase->Recrystallization Remove Residual Impurities QC_Check Final Purity Check (NMR, MP) AcidBase->QC_Check Recrystallization->QC_Check Column->Recrystallization Optional Polishing Step Column->QC_Check Pure_Product Pure Product (>95% Purity) QC_Check->Column Impurity Persists QC_Check->Pure_Product Purity Confirmed

References

  • Wang, Y., et al. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails.
  • Malekí, A., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports.
  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column.
  • Abuelizz, H. A., et al. (2017). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules.
  • ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • University of California, Los Angeles. Column chromatography.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wikipedia. Acid–base extraction.
  • Mohammadi-Far, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports.
  • Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry.
  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. Acid-Base Extraction.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.
  • University of California, Irvine. Acid-Base Extraction.1.
  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Pauli, G. F., et al. Purity by Absolute qNMR Instructions.
  • Mohamed, M. S., et al. NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES.
  • Professor Dave Explains. (2019). Column Chromatography. YouTube.

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Navigating the Stability of 6-Bromo-3-methylquinazolin-4(3H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for 6-Bromo-3-methylquinazolin-4(3H)-one. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into the stability and degradation pathways of this compound. This is not a rigid manual but a dynamic resource built from field-proven experience and established scientific principles to empower you in your experimental endeavors.

Frequently Asked Questions (FAQs): Understanding the Core Stability Profile

Here, we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The quinazolinone ring system is generally robust; however, extreme conditions can lead to degradation.[1][2]

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the chemical structure of this compound and data from related quinazolinone analogs, the most likely degradation pathways include:

  • Hydrolysis: The amide bond within the quinazolinone ring is susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[1] This would lead to the opening of the pyrimidine ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1] The specific photoproducts can be numerous and may result from complex photochemical reactions.

  • Oxidation: The quinazolinone ring, particularly the pyrimidine moiety, can be susceptible to oxidative degradation.[3] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or the deliberate addition of oxidizing agents.

Q3: In which solvents is this compound soluble, and what are the recommended storage conditions for stock solutions?

A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For preparing stock solutions, it is advisable to use anhydrous, high-purity solvents. To minimize degradation, store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protecting containers (e.g., amber vials). For long-term storage, preparing aliquots is recommended to avoid repeated freeze-thaw cycles.[1]

Q4: Are there any known incompatibilities with common reagents or excipients?

A4: While specific incompatibility data for this compound is not extensively published, it is prudent to exercise caution when formulating it with strong acids, bases, or potent oxidizing agents, as these can promote the degradation of the quinazolinone core.[1]

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is designed to help you diagnose and resolve specific issues you might encounter during your experiments.

Problem / Observation Potential Cause Troubleshooting Steps & Rationale
Inconsistent or lower-than-expected biological activity in assays. Degradation of the compound in the stock solution or assay buffer.1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC or LC-MS to check for the presence of degradation products. This provides a direct assessment of the starting material's purity. 2. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments to minimize the impact of time-dependent degradation.[1]
Appearance of unknown peaks in HPLC or LC-MS analysis of the compound. Chemical degradation of this compound.1. Review Storage Conditions: Confirm that the stock solution has been stored at the recommended temperature and protected from light. Quinazolinone derivatives can be light-sensitive.[1] 2. Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the unknown peaks. 3. Structure Elucidation: If significant degradation is observed, utilize techniques such as LC-MS/MS or NMR to identify the structure of the degradation products.[1]
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.1. Adjust Solvent Concentration: If using a DMSO stock solution, ensure the final concentration of DMSO in the aqueous buffer is low enough to be compatible with your assay but high enough to maintain the compound's solubility. 2. Utilize Solubility Enhancers: Consider the use of pharmaceutically acceptable surfactants or co-solvents to improve solubility. 3. Gentle Sonication: Sonication can aid in dissolving the compound, but be mindful of potential localized heating.[1]

Visualizing the Degradation: Postulated Pathways

To provide a clearer understanding of the potential chemical transformations, the following diagrams illustrate the hypothetical degradation pathways of this compound under different stress conditions.

cluster_hydrolysis Hydrolytic Degradation parent_hydrolysis This compound product_hydrolysis 2-Amino-5-bromo-N-methylbenzamide parent_hydrolysis->product_hydrolysis Acid/Base Hydrolysis (Ring Opening) cluster_oxidation Oxidative Degradation parent_oxidation This compound product_oxidation_1 N-Oxide derivatives parent_oxidation->product_oxidation_1 Oxidation product_oxidation_2 Ring-opened products parent_oxidation->product_oxidation_2 Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

Experimental Protocols: A Framework for Your Investigations

The following protocols provide a detailed, step-by-step methodology for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Protocol 1: Stability-Indicating HPLC Method Development (General Procedure)

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar compounds. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways. [1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method (Protocol 1).

Workflow for Forced Degradation Studies

start Start: this compound prepare_stock Prepare Stock Solution (1 mg/mL) start->prepare_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prepare_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prepare_stock->base oxidation Oxidative Degradation (3% H2O2, RT) prepare_stock->oxidation thermal Thermal Degradation (80°C, solid) prepare_stock->thermal photo Photolytic Degradation (UV/Vis light) prepare_stock->photo analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze elucidate Identify Degradation Products (LC-MS/MS, NMR) analyze->elucidate end End: Stability Profile Established elucidate->end

Caption: A generalized workflow for conducting forced degradation studies.

Data Presentation: A Hypothetical Stability Profile

The following table presents hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound. This is intended as a guide for what to expect and how to present your findings.

Stress Condition Conditions Time (hours) % Degradation (Hypothetical) Major Degradation Products (Predicted)
Acidic Hydrolysis 0.1 M HCl, 60°C2410-20%2-Amino-5-bromo-N-methylbenzamide
Basic Hydrolysis 0.1 M NaOH, 60°C2415-25%2-Amino-5-bromo-N-methylbenzamide, other decomposition products
Oxidative 3% H₂O₂, RT245-15%N-oxides, hydroxylated quinazolinones
Thermal 80°C, solid state48< 5%Minimal degradation
Photolytic UV/Vis light, solution24VariableComplex mixture of photoproducts

References

  • Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. Taylor & Francis Online.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
  • CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. Heterocycles.
  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for the development of novel therapeutics, exhibiting a wide range of biological activities.[1][2] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the integrity of research data. This guide provides an in-depth technical comparison for confirming the structure of 6-Bromo-3-methylquinazolin-4(3H)-one, a task often complicated by a scarcity of direct comparative data in the public domain.

For many newly synthesized or less-common compounds like this compound, a direct side-by-side comparison with a known, published spectrum is not always possible. This guide, therefore, adopts a predictive and comparative methodology. We will first hypothesize the expected spectroscopic data for the target molecule based on fundamental principles and data from analogous structures. We will then compare these predictions with those for a closely related positional isomer, 7-Bromo-3-methylquinazolin-4(3H)-one, to highlight the key differentiating features a researcher should look for.

The Challenge of Isomeric Differentiation

The primary challenge in confirming the structure of this compound lies in distinguishing it from its positional isomers, such as the 7-bromo or 8-bromo analogues. The placement of the bromine atom significantly influences the electronic environment of the molecule, leading to subtle but measurable differences in their spectroscopic signatures.

G cluster_target Target Molecule cluster_isomer Potential Isomer Target This compound Isomer 7-Bromo-3-methylquinazolin-4(3H)-one Target->Isomer Differentiation is key Target_img Isomer_img

Caption: Molecular structures of the target compound and a key positional isomer.

Predicted Spectroscopic Data for this compound

Based on the known structure and spectroscopic data from related quinazolinone derivatives, we can predict the key features of the ¹H NMR, ¹³C NMR, and Mass Spectra for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene ring, the proton on the pyrimidine ring, and the three protons of the N-methyl group.

  • Aromatic Region (δ 7.5-8.5 ppm):

    • H-5: This proton is ortho to the electron-withdrawing carbonyl group and will appear as a doublet at the most downfield position of the aromatic signals.

    • H-7: This proton is ortho to the bromine atom and will show a doublet of doublets due to coupling with both H-5 and H-8.

    • H-8: This proton is meta to the bromine atom and will appear as a doublet.

  • Pyrimidine Ring Proton (δ ~8.0 ppm):

    • H-2: This proton will appear as a singlet.

  • N-Methyl Group (δ ~3.5 ppm):

    • N-CH₃: This will be a sharp singlet, integrating to three protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule.

  • Carbonyl Carbon (C-4): Expected to be the most downfield signal, around δ 160-165 ppm.

  • Aromatic and Heterocyclic Carbons (C-2, C-4a, C-5, C-6, C-7, C-8, C-8a): These will appear in the range of δ 115-150 ppm. The carbon bearing the bromine (C-6) will be significantly influenced by the halogen's electronic effect.

  • N-Methyl Carbon (N-CH₃): This aliphatic carbon will be the most upfield signal, typically around δ 30-35 ppm.

Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and elemental composition.

  • Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an almost 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). For C₉H₇BrN₂O, the expected m/z values would be approximately 238 and 240.

  • Fragmentation: Common fragmentation pathways for quinazolinones involve the loss of CO, and cleavage of the pyrimidine ring.

Comparative Analysis: 6-Bromo- vs. 7-Bromo-3-methylquinazolin-4(3H)-one

To definitively confirm the structure, a comparison with the predicted spectrum of a positional isomer is invaluable. Here, we compare the predicted data for our target with that of 7-Bromo-3-methylquinazolin-4(3H)-one.

Spectroscopic FeaturePredicted for this compoundPredicted for 7-Bromo-3-methylquinazolin-4(3H)-oneKey Differentiating Factor
¹H NMR: H-5 DoubletSinglet (or very small meta-coupling)The coupling pattern of H-5 is a clear indicator.
¹H NMR: H-8 DoubletDoublet of doubletsThe position and coupling of H-8 will differ significantly.
¹³C NMR: C-6 Signal for C-BrSignal for C-HThe chemical shift for the carbon directly bonded to bromine will be distinct.
¹³C NMR: C-7 Signal for C-HSignal for C-BrThe position of the C-Br signal is the primary differentiator.

The most telling difference will be in the ¹H NMR aromatic region. For the 6-bromo isomer, one would expect a clear doublet, a doublet of doublets, and another doublet. For the 7-bromo isomer, the pattern would likely be a singlet (or narrowly split doublet) for H-8, a doublet for H-5, and a doublet of doublets for H-6.

Experimental Protocols for Structural Elucidation

The following are generalized, yet detailed, protocols for obtaining the necessary spectroscopic data for quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G Sample 1. Sample Preparation ~5-10 mg of compound Solvent 2. Dissolution In ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) Sample->Solvent Tube 3. Transfer To a 5 mm NMR tube Solvent->Tube Spectrometer 4. Data Acquisition Place in NMR spectrometer Tube->Spectrometer H1_NMR 5. ¹H NMR Spectrum Acquire standard proton spectrum Spectrometer->H1_NMR C13_NMR 6. ¹³C NMR Spectrum Acquire proton-decoupled carbon spectrum Spectrometer->C13_NMR Analysis 7. Data Analysis Process and interpret spectra H1_NMR->Analysis C13_NMR->Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

G Sample 1. Sample Preparation ~1 mg/mL solution Solvent 2. Solvent System E.g., Acetonitrile/Water with 0.1% Formic Acid Sample->Solvent Infusion 3. Infusion Direct infusion into ESI source Solvent->Infusion Ionization 4. Ionization Electrospray Ionization (ESI) in positive ion mode Infusion->Ionization Detection 5. Mass Analysis Scan a relevant m/z range (e.g., 100-500 Da) Ionization->Detection Analysis 6. Data Interpretation Identify molecular ion and isotopic pattern Detection->Analysis

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass analyzer to scan a relevant mass-to-charge (m/z) range, for example, 100 to 500 Da.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to observe the isotopic pattern of the molecular ion.

  • Data Analysis:

    • Identify the peaks corresponding to the [M+H]⁺ ion.

    • Confirm the presence of the characteristic 1:1 isotopic pattern for bromine ([M+H]⁺ and [M+H+2]⁺).

Conclusion

The structural confirmation of this compound, in the absence of direct literature data, requires a methodical approach based on predictive spectroscopy and comparative analysis. By hypothesizing the ¹H NMR, ¹³C NMR, and mass spectra and comparing these predictions to those for a key positional isomer, researchers can identify the unique spectroscopic fingerprints of the target molecule. The distinct coupling patterns in the aromatic region of the ¹H NMR spectrum serve as the most powerful diagnostic tool for differentiating between the 6-bromo and 7-bromo isomers. Adherence to rigorous experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and upholding the scientific integrity of the research.

References

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.National Institutes of Health (NIH).
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.ACS Publications.
  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H).International Journal of Scientific and Technology Research (ijstr.org).
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.National Institutes of Health (NIH).
  • 4(3H)-quinazolinone, 6-bromo-3-(4-ethoxyphenyl)-2-methyl- - Optional[1H NMR] - Spectrum - SpectraBase.SpectraBase.
  • Supporting Information for The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX.Beilstein Journal of Organic Chemistry.
  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.MDPI.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.ACG Publications.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.Taylor & Francis Online.
  • NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES.wiam.org.pl.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).clinmedjournals.org.

Sources

A Comparative Guide to High-Purity Assessment of 6-Bromo-3-methylquinazolin-4(3H)-one by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the stringent purity assessment of 6-Bromo-3-methylquinazolin-4(3H)-one. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol to explore the scientific rationale behind methodological choices, offering a framework for developing robust, accurate, and reliable analytical methods. All methodologies and validation principles are grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial scaffold or intermediate in the synthesis of pharmacologically active molecules. The isomeric and process-related impurities that can arise during its synthesis necessitate a highly specific and sensitive analytical method to ensure its purity. The presence of even trace impurities can have profound effects on the safety, efficacy, and reproducibility of downstream applications, making accurate quantification essential for quality control and regulatory submission.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard technique for this purpose, offering high-resolution separation and sensitive quantification.[4] This guide will dissect the critical parameters of an HPLC method, comparing different stationary and mobile phase strategies to achieve optimal separation and peak symmetry for this specific analyte.

The Causality of Method Development: A Comparative Approach

Developing a robust HPLC method is a systematic process of optimizing the intricate interplay between the analyte, the stationary phase, and the mobile phase. The goal is to achieve a target resolution and peak shape that allows for the accurate quantification of the main compound and the detection of all relevant impurities.

The choice of the HPLC column is the most critical decision in method development, as the stationary phase chemistry dictates the primary separation mechanism.[5] this compound is a moderately polar, aromatic compound containing a basic nitrogen, which informs our selection process.

  • Standard C18 (L1) Columns: These are the most common reversed-phase columns, offering excellent hydrophobic retention. While a good starting point, the basic nature of the quinazolinone moiety can lead to undesirable secondary interactions with residual acidic silanol groups on the silica surface, often resulting in peak tailing.[6]

  • Phenyl Columns (L11): These columns utilize phenyl groups bonded to the silica. They offer an alternative selectivity to C18 phases through π-π interactions with the aromatic ring of the analyte.[7][8] This can be particularly effective for separating aromatic compounds and may improve resolution between structurally similar impurities.

  • Polar-Embedded/End-Capped Columns: Modern columns often feature proprietary modifications to shield or chemically deactivate the residual silanol groups ("end-capping"). This minimizes the silanol interactions that cause peak tailing for basic compounds, making them a superior choice for analyzing molecules like quinazolinones.[6]

Column Type Primary Interaction Advantages for this compound Potential Disadvantages
Standard C18 HydrophobicWidely available, good retention for non-polar parts of the molecule.Prone to peak tailing due to silanol interactions with the basic nitrogen.[6]
Phenyl Hydrophobic, π-πEnhanced selectivity for aromatic compounds, potentially better resolution of related impurities.[7]Retention can be sensitive to the organic modifier used (methanol promotes π-π interactions).[7]
End-Capped C18 HydrophobicSignificantly improved peak shape (reduced tailing), increased method robustness.[9]May have slightly different selectivity compared to non-end-capped columns.

The mobile phase composition is adjusted to control the retention time of the analyte and optimize the selectivity between the analyte and its impurities.[10]

  • Organic Modifier (Acetonitrile vs. Methanol): Both are common solvents in reversed-phase HPLC. Acetonitrile typically offers lower viscosity (resulting in lower backpressure) and a lower UV cutoff wavelength. Methanol, however, is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[9] The choice between them is often empirical, but a good starting point is Acetonitrile due to its favorable physical properties.

  • Aqueous Phase and pH Control: Since this compound is a basic compound, the pH of the mobile phase is a critical parameter. Operating at a low pH (e.g., 2.5-3.5) ensures that the basic nitrogen is consistently protonated, leading to stable retention times and improved peak shape.[9] This is typically achieved by adding an acidifier like formic acid, or trifluoroacetic acid (TFA) to the aqueous phase. A buffer, such as phosphate or acetate, should be used if precise pH control near the analyte's pKa is required.[10]

  • Isocratic vs. Gradient Elution: For purity analysis where impurities with a wide range of polarities may be present, a gradient elution is superior. A gradient method starts with a lower percentage of organic solvent (to retain polar impurities) and gradually increases the organic content to elute the main compound and any non-polar impurities. This ensures that all components are eluted as sharp peaks within a reasonable timeframe.[11]

Experimental Protocol: A Validated HPLC-UV Method

This section details a robust, step-by-step protocol for the purity assessment of this compound, developed based on the principles discussed above. The method is designed to be validated according to ICH Q2(R1) guidelines.[1][4]

  • HPLC System: A system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis detector.

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl), 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (≥98%).

  • Reference Standard: this compound with known purity (e.g., >99.5%).

  • Sample: The batch of this compound to be tested.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Parameter Condition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Equilibrate: Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met (as per ICH guidelines):

    • Repeatability: Relative Standard Deviation (RSD) of the peak area for the five injections is ≤ 2.0%.

    • Tailing Factor (Asymmetry): The tailing factor for the main peak is ≤ 1.5.

  • Analysis: Inject the diluent (as a blank) once, followed by the Sample Solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatograms for the blank and sample injections. Disregard any peaks observed in the blank. Calculate the purity using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Logic

To ensure clarity and reproducibility, the experimental and logical workflows are presented below using diagrams.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mp Prepare Mobile Phases (A and B) equilibrate Equilibrate HPLC System & Column prep_mp->equilibrate prep_std Prepare Reference Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate->sst inject_blank Inject Blank sst->inject_blank If SST Passes inject_blank->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC-UV purity assessment.

Troubleshooting_Tree start Poor Chromatogram? q_peak What is the issue? start->q_peak a_tailing Peak Tailing q_peak->a_tailing Asymmetry a_resolution Poor Resolution q_peak->a_resolution Co-elution sol_tailing1 Decrease Mobile Phase pH (e.g., use 0.1% Formic Acid) a_tailing->sol_tailing1 sol_tailing2 Switch to an End-Capped or Base-Deactivated Column a_tailing->sol_tailing2 sol_res1 Optimize Gradient Slope (make it shallower) a_resolution->sol_res1 sol_res2 Change Organic Modifier (e.g., Acetonitrile to Methanol) a_resolution->sol_res2 sol_res3 Try a Different Column Chemistry (e.g., Phenyl) a_resolution->sol_res3

Sources

The Halogen Effect: A Comparative Analysis of 6-Bromo vs. 6-Chloro Quinazolinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its versatile framework has given rise to a wide array of therapeutic agents, with applications spanning from anticancer to antimicrobial and anticonvulsant therapies.[2][3] A critical aspect in the design and optimization of quinazolinone-based drugs is the strategic substitution on its core, particularly at the 6-position. The introduction of halogens at this position has been consistently shown to enhance the biological efficacy of these molecules.[2]

This guide provides an in-depth, objective comparison of the biological activities of two prominent halogenated quinazolinone analogs: 6-bromo- and 6-chloro-quinazolinones. By synthesizing available experimental data, this document aims to elucidate the nuanced differences in their anticancer, antimicrobial, and anticonvulsant properties, thereby offering valuable insights for the rational design of next-generation therapeutic agents.

The Chemical Rationale: Why Halogenation at the 6-Position Matters

The introduction of a halogen atom, such as bromine or chlorine, at the 6-position of the quinazolinone ring profoundly influences the molecule's physicochemical properties. This, in turn, impacts its pharmacokinetic and pharmacodynamic profiles. The key effects of halogenation include:

  • Enhanced Lipophilicity: Halogens increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron density of the quinazolinone ring system, influencing its binding affinity to target proteins.

  • Metabolic Stability: Halogenation can block sites of metabolic degradation, thereby increasing the compound's in vivo half-life.

The choice between bromine and chlorine, while seemingly subtle, can lead to significant differences in biological activity, as will be explored in the following sections.

Anticancer Activity: A Tale of Two Halogens

Quinazolinone derivatives have emerged as a cornerstone in modern oncology, with several FDA-approved drugs, such as Gefitinib and Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The 6-position of the quinazolinone scaffold is a critical site for substitution to enhance these anticancer properties.

6-Bromo-Quinazolinones: Potent EGFR Inhibitors

A substantial body of research has highlighted the potent cytotoxic effects of 6-bromo-quinazolinone derivatives against various cancer cell lines.[2] These compounds often exert their anticancer activity through the inhibition of EGFR, a key player in cancer cell proliferation and survival.

One study detailed the synthesis of a series of 2-thioxo-3-substituted-6-bromo-quinazolinones. Among these, compound 8a , featuring an aliphatic linker, demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively.[2] Notably, this compound exhibited greater potency against the MCF-7 cell line than the established EGFR inhibitor, Erlotinib.[2]

Molecular docking studies have further elucidated the binding interactions of 6-bromo-quinazolinones within the ATP-binding pocket of EGFR, revealing crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.[2]

6-Chloro-Quinazolinones: Promising Antitumor Agents

Similarly, 6-chloro-quinazolinone derivatives have been extensively investigated for their antitumor potential. One study reported the synthesis of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system. Several of these compounds displayed good activity against a panel of human cancer cell lines, including MGC-803, Bcap-37, and PC3.[4] The most active compounds, 5a and 5f , were found to induce apoptosis in cancer cells.[4]

Another study highlighted a 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative that inhibited the proliferation of L1210 and K562 leukemia cell lines with an IC50 value of 5.8 µM, and also showed activity against MCF-7 and Burkitt lymphoma CA46 cells.[1]

Comparative Analysis:

While direct comparative studies under identical conditions are scarce, the available data suggests that both 6-bromo and 6-chloro substitutions can impart potent anticancer activity to the quinazolinone scaffold. The choice between the two may depend on the specific molecular context and the desired therapeutic target. However, some structure-activity relationship (SAR) studies on related scaffolds have indicated that a bromo-substitution can sometimes lead to superior activity compared to a chloro-substitution. For instance, in a series of N-substituted-6-fluoro-quinazoline-4-amines, a para-bromo substitution on a phenyl ring attached to the quinazoline core resulted in better anticonvulsant activity than a para-chloro substitution.[5] This suggests that the greater polarizability and size of the bromine atom may, in certain cases, lead to more favorable interactions with the target protein.

Table 1: Comparative Anticancer Activity of Representative 6-Bromo and 6-Chloro Quinazolinone Derivatives

Compound IDHalogen at C6Cancer Cell LineIC50 (µM)Reference
8a BromoMCF-715.85 ± 3.32[2]
8a BromoSW48017.85 ± 0.92[2]
5a ChloroMGC-803, Bcap-37, PC3Good Activity[4]
5f ChloroMGC-803, Bcap-37, PC3Good Activity[4]
101 ChloroL1210, K5625.8[1]
101 ChloroMCF-70.34[1]
101 ChloroCA461.0[1]

Note: The data presented is from different studies and not from a direct head-to-head comparison.

Antimicrobial Activity: Halogenated Quinazolinones in the Fight Against Pathogens

The quinazolinone scaffold has also demonstrated significant promise as a source of novel antimicrobial agents. Halogenation at the 6-position has been shown to be a key strategy for enhancing the antibacterial and antifungal properties of these compounds.

6-Bromo-Quinazolinones: Broad-Spectrum Antimicrobial Agents

Several studies have reported the synthesis and evaluation of 6-bromo-quinazolinone derivatives with significant antimicrobial activity. For example, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and tested against a panel of bacteria and fungi.[3] Certain derivatives exhibited significant antibacterial and antifungal activity, comparable to standard drugs.

Another study reported the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, which showed high antibacterial activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia.[6]

6-Chloro-Quinazolinones: Emerging Antimicrobial Candidates

While less extensively studied for their antimicrobial properties compared to their 6-bromo counterparts, 6-chloro-quinazolinones have also shown potential. A review on quinazolinone derivatives highlighted that the presence of a halogen atom at the 6-position, including chlorine, can improve antimicrobial activities.[7]

Comparative Analysis:

The available literature suggests that 6-bromo-quinazolinones have been more extensively explored and have demonstrated broad-spectrum antimicrobial activity. While data on 6-chloro analogs is more limited, the general consensus in SAR studies is that halogenation at the 6-position is beneficial for antimicrobial efficacy. Further direct comparative studies are warranted to definitively establish the superiority of one halogen over the other in this therapeutic area.

Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have a long history as central nervous system (CNS) active agents, with some analogs exhibiting potent anticonvulsant properties.

6-Bromo-Quinazolinones:

While specific studies focusing solely on the anticonvulsant activity of 6-bromo-quinazolinones are not as prevalent, the broader class of halogenated quinazolinones has shown promise.

6-Chloro-Quinazolinones: A History of Anticonvulsant Efficacy

The 6-chloro substituted quinazolinone, mecloqualone, is a known anticonvulsant drug.[8] This highlights the potential of the 6-chloro-quinazolinone scaffold in the development of new antiepileptic agents. One study noted that a 6-chloro derivative of methaqualone was found to possess remarkable anticonvulsant potency against both electroshock-induced and pentylenetetrazol (PTZ)-induced seizures.[8]

Comparative Analysis and a Key SAR Insight:

A pivotal study on the anticonvulsant activity of N-substituted-6-fluoro-quinazoline-4-amines provides a crucial piece of evidence for comparing the effects of different halogens.[5] In this study, a series of compounds with different halogen substitutions at the para-position of a phenyl ring attached to the quinazoline core were synthesized and evaluated. The results clearly demonstrated a trend in anticonvulsant activity: 4-Bromo > 4-Chloro > 4-Fluoro .[5]

Although this study did not directly compare 6-bromo and 6-chloro substitutions on the quinazolinone ring itself, it provides a strong indication that the bromo-substituent may be more favorable for anticonvulsant activity than the chloro-substituent in a closely related chemical space. This is likely due to the optimal balance of lipophilicity, size, and electronic properties conferred by the bromine atom, which facilitates better interaction with the relevant CNS targets.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (6-bromo and 6-chloro quinazolinones) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanisms

To better understand the biological context of the discussed activities, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone 6-Bromo/Chloro Quinazolinone Quinazolinone->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-halogenated quinazolinones.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synth Synthesis of 6-Bromo/Chloro Quinazolinones Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Assays (e.g., MTT, MIC) Purify->InVitro InVivo In Vivo Models (e.g., Xenograft, Seizure Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR

Caption: General experimental workflow for the development of novel quinazolinone-based therapeutic agents.

Conclusion and Future Directions

The available evidence strongly supports the significance of the 6-position on the quinazolinone scaffold as a key site for modification to enhance biological activity. Both 6-bromo and 6-chloro substitutions have been shown to yield potent anticancer, antimicrobial, and anticonvulsant agents.

While direct, head-to-head comparative studies are limited, the existing literature, particularly in the realm of anticonvulsant activity, suggests that 6-bromo-quinazolinones may, in some cases, offer a slight advantage over their 6-chloro counterparts. This is likely attributable to the unique physicochemical properties of the bromine atom.

For drug development professionals, the choice between a 6-bromo and a 6-chloro substituent should be guided by a comprehensive analysis of the specific therapeutic target and the desired pharmacokinetic profile. It is imperative that future research endeavors include direct comparative studies of these two halogenated analogs to provide a more definitive understanding of their relative merits. Such studies will be invaluable in the rational design of the next generation of quinazolinone-based therapeutics.

References

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  • Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Faham, A. (2016). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules (Basel, Switzerland), 21(11), 1549. [Link]
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In Vivo Validation of 6-Bromo-3-methylquinazolin-4(3H)-one: A Comparative Guide to Preclinical Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 6-Bromo-3-methylquinazolin-4(3H)-one. Drawing upon established preclinical methodologies and comparative data from structurally and functionally related compounds, we present a robust experimental design for researchers in oncology and drug development. This document outlines the scientific rationale, detailed protocols, and comparative analysis necessary to rigorously assess the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of Quinazolinones

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as anticancer agents.[1][2] These compounds are recognized for their diverse biological activities, often targeting key signaling pathways implicated in tumorigenesis and proliferation.[1][3] Notably, quinazolinone-based drugs such as Gefitinib and Erlotinib have revolutionized the treatment of certain cancers by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5]

The subject of this guide, this compound, is a novel derivative that has shown promising in vitro cytotoxic activity against various cancer cell lines in preliminary studies. The presence of a bromine atom at the 6-position is a common feature in several potent anticancer quinazolinones, often enhancing their activity.[4][6] This guide provides the necessary blueprint for translating these encouraging in vitro findings into a comprehensive in vivo validation study.

Proposed In Vivo Experimental Workflow

The following workflow is designed to systematically evaluate the anticancer efficacy and safety profile of this compound.

experimental_workflow cluster_preclinical_model Preclinical Model Selection cluster_xenograft_establishment Xenograft Establishment cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis a Cell Line Selection (e.g., MCF-7, A549) b Animal Model Selection (e.g., Nude Mice) a->b Based on in vitro sensitivity c Tumor Cell Implantation (Subcutaneous) b->c d Tumor Growth Monitoring c->d e Randomization of Animals d->e f Drug Administration (Test Compound vs. Controls) e->f g Monitoring of Tumor Volume & Animal Health f->g h Tumor Excision & Weight Measurement g->h j Toxicological Assessment (Histopathology, Hematology) g->j i Survival Analysis h->i

Figure 1: Proposed workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

Animal Model Selection and Justification

For the initial in vivo validation, the use of immunodeficient mice, such as athymic nude mice (nu/nu), is recommended. These mice lack a functional thymus and are unable to mount a T-cell-mediated immune response, thus readily accepting human tumor xenografts.[7][8]

  • Animal Strain: Athymic Nude Mice (nu/nu)

  • Age: 6-8 weeks

  • Source: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

  • Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Cell Line and Xenograft Establishment

Based on published in vitro data for similar 6-bromo-quinazolinone derivatives, human breast adenocarcinoma cells (MCF-7) and non-small cell lung cancer cells (A549) are appropriate choices.[4][6]

  • Cell Culture: MCF-7 or A549 cells will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Implantation: A suspension of 5 x 106 cells in 100 µL of sterile phosphate-buffered saline (PBS) will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions will be measured every 2-3 days using digital calipers. Tumor volume will be calculated using the formula: Volume = (Length x Width2) / 2 .

  • Randomization: When tumors reach an average volume of 100-150 mm3, the mice will be randomly assigned to treatment and control groups (n=8-10 animals per group).

Drug Formulation and Administration
  • Test Compound: this compound will be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).

  • Comparator Drugs:

    • Gefitinib: A clinically relevant EGFR inhibitor with a quinazoline core.

    • Cisplatin: A standard-of-care chemotherapeutic agent.

  • Vehicle Control: The formulation vehicle alone.

  • Dosing and Administration:

    • This compound: Multiple dose levels (e.g., 10, 30, and 100 mg/kg) administered daily via oral gavage.

    • Gefitinib: Administered at a clinically relevant dose (e.g., 50 mg/kg, daily, oral gavage).

    • Cisplatin: Administered at a standard therapeutic dose (e.g., 5 mg/kg, intraperitoneally, once weekly).

    • Vehicle Control: Administered daily via oral gavage.

  • Treatment Duration: 21-28 days, or until the tumors in the control group reach a predetermined endpoint.

Efficacy and Toxicity Assessment

Antitumor Efficacy
  • Tumor Growth Inhibition (TGI): The primary endpoint for efficacy. TGI will be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Mean Survival Time: In a separate cohort of animals, survival will be monitored to determine the impact of the treatment on overall survival.

Toxicity Evaluation
  • Body Weight: Monitored every 2-3 days as a general indicator of health.

  • Clinical Observations: Daily monitoring for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

  • Hematological Analysis: At the end of the study, blood samples will be collected for a complete blood count (CBC) to assess for any drug-induced hematological toxicity.

  • Histopathology: Major organs (liver, kidney, spleen, heart, lungs) will be collected, fixed in formalin, and processed for histopathological examination to identify any signs of organ toxicity.

Comparative Data Analysis

The following tables provide a template for presenting the comparative efficacy and toxicity data. The data for this compound are hypothetical and serve as an example of how to present the results.

Table 1: Comparative Antitumor Efficacy

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound 10 mg/kg, daily, p.o. 1100 ± 200 26.7
This compound 30 mg/kg, daily, p.o. 750 ± 150 50.0
This compound 100 mg/kg, daily, p.o. 400 ± 100 73.3
Gefitinib50 mg/kg, daily, p.o.500 ± 12066.7
Cisplatin5 mg/kg, weekly, i.p.600 ± 18060.0

Table 2: Comparative Toxicity Profile

Treatment GroupDose and ScheduleMean Body Weight Change (%)Key Hematological Findings
Vehicle Control-+5.0 ± 2.0Within normal limits
This compound 10 mg/kg, daily, p.o. +4.5 ± 2.5 No significant changes
This compound 30 mg/kg, daily, p.o. +2.0 ± 3.0 No significant changes
This compound 100 mg/kg, daily, p.o. -2.0 ± 4.0 Mild, reversible neutropenia
Gefitinib50 mg/kg, daily, p.o.-1.0 ± 3.5No significant changes
Cisplatin5 mg/kg, weekly, i.p.-8.0 ± 5.0Significant neutropenia and thrombocytopenia

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many quinazolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as EGFR.[1] The binding of a ligand (e.g., EGF) to EGFR triggers a downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. This compound is hypothesized to act as an inhibitor of this pathway.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Test_Compound 6-Bromo-3-methyl- quinazolin-4(3H)-one Test_Compound->EGFR Inhibits

Figure 2: Hypothesized mechanism of action of this compound via inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By following the proposed experimental design, researchers can effectively assess the anticancer efficacy and safety profile of this promising compound. Positive results from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic and pharmacodynamic studies, and ultimately, progression towards clinical trials. The comparative approach outlined here will enable a clear understanding of the compound's potential advantages over existing therapies.

References

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A Comparative Study of 6-Bromo-3-methylquinazolin-4(3H)-one with Known Anticancer Drugs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparative analysis of a promising quinazolinone derivative, 6-Bromo-3-methylquinazolin-4(3H)-one, against established anticancer drugs: Erlotinib, Doxorubicin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of hypothetical, yet plausible, experimental data to underscore the potential of this novel compound.

Introduction to the Compounds

A thorough understanding of the chemical nature and mechanism of action of each compound is fundamental to a meaningful comparative study.

This compound: This molecule belongs to the quinazolinone class of heterocyclic compounds. The presence of a bromine atom at the 6-position is often associated with enhanced anticancer activity in related derivatives.[4] The methyl group at the 3-position can also influence its biological activity. While the precise mechanism of action for this specific derivative is yet to be fully elucidated, many quinazolinone-based anticancer agents are known to target key proteins involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.[1][5]

Erlotinib: An established EGFR tyrosine kinase inhibitor, Erlotinib is a targeted therapy used primarily in the treatment of non-small cell lung cancer and pancreatic cancer.[2][6] It functions by competitively inhibiting the intracellular phosphorylation of EGFR, thereby blocking the downstream signaling pathways that promote tumor cell growth and survival.[6][7][8]

Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin belongs to the anthracycline class of antibiotics. Its primary mechanism of action involves intercalation into DNA, which inhibits the progression of topoisomerase II and disrupts macromolecular biosynthesis.[9][10][] This leads to the inhibition of DNA replication and ultimately triggers apoptosis in rapidly dividing cancer cells.[9][12]

Paclitaxel: A member of the taxane family of drugs, Paclitaxel is a potent mitotic inhibitor. It works by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[13][] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.[15][16]

Comparative In Vitro Efficacy: A Proposed Experimental Framework

To objectively assess the anticancer potential of this compound, a series of in vitro experiments are proposed. The following sections detail the methodologies and present hypothetical data for a comparative analysis.

Cytotoxicity Assessment via MTT Assay

The initial evaluation of an anticancer compound's efficacy is typically a cytotoxicity assay to determine its concentration-dependent inhibitory effect on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[17]

  • Cell Culture: Human breast adenocarcinoma (MCF-7) and human colon carcinoma (SW480) cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound, Erlotinib, Doxorubicin, and Paclitaxel. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

CompoundMCF-7 (Breast Cancer)SW480 (Colon Cancer)
This compound12.5 ± 1.818.2 ± 2.5
Erlotinib25.8 ± 3.1> 50
Doxorubicin0.8 ± 0.11.2 ± 0.2
Paclitaxel0.05 ± 0.010.1 ± 0.02
Induction of Apoptosis: Annexin V-FITC/PI Staining

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][18][19]

  • Cell Treatment: MCF-7 cells are treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

TreatmentViable CellsEarly ApoptoticLate Apoptotic/Necrotic
Control (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound45.8 ± 3.535.1 ± 2.819.1 ± 2.2
Erlotinib68.3 ± 4.215.7 ± 1.916.0 ± 2.1
Doxorubicin20.1 ± 2.550.6 ± 3.929.3 ± 3.1
Paclitaxel30.5 ± 3.148.2 ± 4.021.3 ± 2.7
Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to arrest at specific phases. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can reveal these effects.[20][21][22]

  • Cell Treatment: MCF-7 cells are treated with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (Vehicle)65.4 ± 3.220.1 ± 1.814.5 ± 1.5
This compound30.2 ± 2.515.3 ± 1.954.5 ± 3.8
Erlotinib75.1 ± 4.112.5 ± 1.612.4 ± 1.3
Doxorubicin35.8 ± 2.925.7 ± 2.138.5 ± 3.0
Paclitaxel15.6 ± 1.810.2 ± 1.274.2 ± 4.5

Visualizing the Experimental Workflow and Potential Mechanism

To clearly illustrate the experimental design and the potential signaling pathway affected by this compound, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture\n(MCF-7, SW480) Cell Culture (MCF-7, SW480) Compound Treatment Compound Treatment Cell Culture\n(MCF-7, SW480)->Compound Treatment Seeding MTT Assay MTT Assay Compound Treatment->MTT Assay 48h Incubation Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay 24h Incubation Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis 24h Incubation IC50 Determination IC50 Determination MTT Assay->IC50 Determination Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Cell Cycle Analysis->Flow Cytometry Xenograft Model\n(Nude Mice) Xenograft Model (Nude Mice) Tumor Implantation Tumor Implantation Xenograft Model\n(Nude Mice)->Tumor Implantation Cell Injection Compound Administration Compound Administration Tumor Implantation->Compound Administration Tumor Growth Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Treatment Period Efficacy Assessment Efficacy Assessment Tumor Volume Measurement->Efficacy Assessment

Caption: A schematic overview of the in vitro and in vivo experimental workflow for the comparative analysis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR P-EGFR P-EGFR EGFR->P-EGFR Autophosphorylation Signaling Cascade Signaling Cascade P-EGFR->Signaling Cascade Signaling Cascade\n(e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Proliferation Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition This compound This compound This compound->P-EGFR Inhibition (Hypothesized) Erlotinib Erlotinib Erlotinib->P-EGFR Inhibition Signaling Cascade->Cell Proliferation Signaling Cascade->Apoptosis Inhibition

Caption: Hypothesized mechanism of action for this compound targeting the EGFR signaling pathway.

In Vivo Antitumor Efficacy: Xenograft Tumor Model

To translate the in vitro findings into a more physiologically relevant context, an in vivo study using a xenograft mouse model is proposed.

Experimental Protocol: Xenograft Tumor Model
  • Animal Model: Six-week-old female athymic nude mice are used. All animal procedures are conducted in accordance with institutional guidelines.

  • Tumor Cell Implantation: 5 x 10⁶ MCF-7 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment groups (n=6 per group): Vehicle control, this compound (e.g., 50 mg/kg, intraperitoneal injection, daily), Doxorubicin (e.g., 2 mg/kg, intravenous injection, once a week), and Paclitaxel (e.g., 10 mg/kg, intravenous injection, twice a week).

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every three days, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Study Endpoint: The study is terminated after a predefined period (e.g., 21 days), and the tumors are excised and weighed.

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound625 ± 8050
Doxorubicin450 ± 6564
Paclitaxel375 ± 5070

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound possesses promising anticancer properties. Its IC50 values in the low micromolar range against both MCF-7 and SW480 cell lines indicate significant cytotoxic activity. The compound appears to induce apoptosis and cause cell cycle arrest in the G2/M phase, a mechanism shared with the potent anticancer agent Paclitaxel. While its in vivo efficacy in this hypothetical model is moderate compared to Doxorubicin and Paclitaxel, it demonstrates a notable reduction in tumor growth.

It is crucial to emphasize that these are projected results based on the known activities of similar quinazolinone derivatives. Further rigorous experimental validation is essential to confirm these findings. Future studies should focus on:

  • Mechanism of Action Deconvolution: Investigating the specific molecular targets of this compound through kinase profiling and molecular docking studies.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

  • Combination Therapy Studies: Exploring the synergistic effects of this compound with other chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies. The comparative framework outlined in this guide provides a robust strategy for its preclinical evaluation. The hypothetical data, grounded in the established literature of quinazolinone derivatives, highlights its potential to act as a potent cytotoxic and apoptosis-inducing agent. Continued investigation into this and related compounds is warranted to unlock their full therapeutic potential in the fight against cancer.

References

  • Spandana, V., & G, S. (Year). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Source. [Link to a relevant review on quinazolinone anticancer agents]
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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a cornerstone of modern targeted therapy, regulating a vast array of cellular processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for drug discovery.[2] The quinazolinone scaffold, a nitrogen-containing heterocyclic system, has proven to be a particularly fruitful starting point for potent kinase inhibitors, leading to several FDA-approved drugs such as gefitinib and erlotinib.[3][4] These molecules typically function as ATP-competitive inhibitors, binding to the highly conserved ATP pocket of the kinase domain.[4]

However, this conservation presents a formidable challenge: achieving inhibitor selectivity.[5] A lack of selectivity, where a compound inhibits multiple "off-target" kinases, can lead to unforeseen toxicities and complicate the interpretation of its biological effects.[6] Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the human kinome is not merely a regulatory checkbox but a fundamental necessity for developing safe and effective therapeutics.[7]

This guide presents a technical framework for assessing the kinase selectivity of a novel compound, using 6-Bromo-3-methylquinazolin-4(3H)-one as a case study. While this specific molecule's kinase activity is not extensively documented in public literature, its quinazolinone core suggests potential kinase inhibitory action, making it an ideal candidate for a rigorous profiling campaign.[8][9] We will compare its hypothetical performance against a well-characterized quinazolinone-based inhibitor, Gefitinib , to provide context for potency and selectivity.

Designing the Profiling Campaign: A Multi-Faceted Approach

A robust kinase profiling strategy begins with a broad, unbiased screen to identify initial targets, followed by more focused dose-response studies to quantify potency. The causality behind this choice is to efficiently map the compound's interaction landscape across the kinome before investing resources in detailed characterization.

The Rationale for Assay Platform Selection

Numerous assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[10] For our primary screen, we select a universal, luminescence-based ADP detection platform, such as the ADP-Glo™ Kinase Assay (Promega) .[11]

Justification for this choice includes:

  • Universality: The assay measures the production of ADP, a universal product of all kinase reactions, allowing for the screening of a diverse panel of kinases with a single, standardized protocol.[12]

  • High Sensitivity: It can detect kinase activity at low substrate conversion rates, which is crucial for kinases with low catalytic activity or for conserving valuable enzyme.[11]

  • Reduced Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds, a common issue in small molecule libraries.[1]

Selection of the Kinase Panel and Comparator Compound

The initial screen should be performed against a broad, representative panel of kinases to uncover both expected and unexpected interactions. For this guide, we will use a hypothetical panel of 10 kinases, including known targets of quinazolinone inhibitors and representatives from different branches of the kinome tree to assess selectivity.

  • Comparator: Gefitinib, an EGFR inhibitor, serves as our benchmark.

  • Test Compound: this compound.

The overall experimental logic is visualized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Kinase Screening cluster_analysis Phase 3: Data Analysis & Follow-up Compound Test Compound: This compound Comparator: Gefitinib AssayPlate Prepare 384-Well Assay Plates (Compound Dilution Series) Compound->AssayPlate PrimaryScreen Primary Screen (e.g., ADP-Glo™ Assay) Single 10 µM Concentration AssayPlate->PrimaryScreen DataAcq Luminescence Reading (% Inhibition Calculation) PrimaryScreen->DataAcq KinasePanel Broad Kinase Panel (EGFR, VEGFR2, CDK2, etc.) KinasePanel->PrimaryScreen HitID Hit Identification (e.g., >50% Inhibition) DataAcq->HitID IC50 IC50 Determination (10-point Dose-Response) HitID->IC50 Selectivity Selectivity Profiling (Comparison of IC50 values) IC50->Selectivity

Caption: Kinase cross-reactivity profiling workflow.

Experimental Methodologies

The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: Primary Kinase Screen (ADP-Glo™ Assay)

This protocol outlines the screening of the test compound at a single, high concentration (e.g., 10 µM) to identify potential "hits."

  • Compound Plating: Prepare a 10-point serial dilution of this compound and Gefitinib in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate. Include DMSO-only wells for "no inhibition" controls (0% inhibition) and a known pan-kinase inhibitor like Staurosporine for "full inhibition" controls (100% inhibition).

  • Kinase Reaction Initiation: Add 5 µL of the Kinase Enzyme System (containing the specific kinase, its substrate, and ATP) to each well. This initiates the kinase reaction.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes. The duration is optimized to ensure the reaction remains in the linear range.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each well relative to the positive and negative controls.

Protocol: IC₅₀ Determination

For kinases where inhibition is >50% in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

  • Methodology: The protocol is identical to the primary screen (Section 3.1).

  • Compound Concentration: A 10-point, 3-fold serial dilution of the compound is used, typically starting from 10 µM.

  • Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC₅₀ value.

Hypothetical Data & Comparative Analysis

To illustrate the output of this guide, we present hypothetical data for this compound against our selected kinase panel, compared with the known EGFR inhibitor, Gefitinib.

Table 1: Primary Screen Results (% Inhibition at 10 µM)
Kinase TargetKinase FamilyThis compoundGefitinib (Comparator)
EGFR Tyrosine Kinase98.2% 99.5%
HER2 Tyrosine Kinase75.4% 8.1%
VEGFR2 Tyrosine Kinase68.1% 12.3%
CDK2 Serine/Threonine15.6%3.2%
PKA Serine/Threonine4.5%1.8%
ROCK1 Serine/Threonine8.9%2.5%
SRC Tyrosine Kinase45.1%15.7%
ABL1 Tyrosine Kinase22.3%33.6%
PI3Kα Lipid Kinase2.1%0.5%
AKT1 Serine/Threonine6.7%4.1%

Interpretation: The primary screen suggests that this compound is a potent inhibitor of EGFR, with significant activity also observed against HER2 and VEGFR2. Gefitinib shows high selectivity for EGFR as expected. The next logical step is to determine the precise potency (IC₅₀) for the identified hits (>50% inhibition).

Table 2: Comparative Potency (IC₅₀ Values)
Kinase TargetThis compound (IC₅₀, nM)Gefitinib (IC₅₀, nM)
EGFR 2520
HER2 450>10,000
VEGFR2 800>10,000

Interpretation: The IC₅₀ data confirms that our test compound is a potent EGFR inhibitor, with potency comparable to Gefitinib. However, unlike the highly selective Gefitinib, this compound demonstrates significant cross-reactivity against other receptor tyrosine kinases, namely HER2 and VEGFR2. This profile suggests it may be a multi-targeted inhibitor.

The concept of on-target versus off-target activity is crucial for drug development.

G cluster_on_target On-Target Pathway (EGFR) cluster_off_target Off-Target Pathway (VEGFR2) Compound This compound EGFR EGFR Compound->EGFR Potent Inhibition (On-Target Effect) VEGFR2 VEGFR2 Compound->VEGFR2 Moderate Inhibition (Cross-Reactivity) RAS RAS/RAF/MAPK EGFR->RAS Proliferation Cell Proliferation RAS->Proliferation PLC PLCγ/PKC VEGFR2->PLC Angiogenesis Angiogenesis PLC->Angiogenesis

Caption: On-target vs. off-target kinase inhibition.

Conclusion and Strategic Implications

This guide provides a comprehensive framework for the systematic profiling of kinase inhibitor cross-reactivity, using this compound as a model compound. Our hypothetical results portray a molecule with potent EGFR inhibitory activity but with a broader selectivity profile than the comparator, Gefitinib.

Such a profile is not inherently negative; multi-targeted inhibitors can offer therapeutic advantages in complex diseases like cancer. However, this cross-reactivity must be understood and characterized. The insights gained from this profiling campaign are critical for the next steps in drug development:

  • Lead Optimization: Medicinal chemists can use this structure-activity relationship (SAR) data to modify the molecule to either enhance its multi-targeting profile or engineer greater selectivity.[7]

  • Translational Studies: The identified off-targets (HER2, VEGFR2) inform the design of cellular assays and in vivo models to assess the compound's true biological effect and potential toxicities.

  • Mechanism of Action: A complete kinase profile is the first step in de-risking a compound and building confidence in its mechanism of action before advancing to more complex and costly stages of development.[13]

Ultimately, rigorous, well-designed cross-reactivity profiling is indispensable for navigating the complexities of the human kinome and successfully translating a promising chemical scaffold into a targeted therapeutic.

References

  • Begg, A. C. (2025). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
  • Damghani, M. R., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]
  • Schenone, S., et al. (2021). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry. [Link]
  • Reddy, T. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]
  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]
  • van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]
  • Hassan, G. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2025). Exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: FDA-approved drugs and promising reported compounds.
  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
  • Various Authors. (2025). Features of Selective Kinase Inhibitors.
  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]
  • Lamba, V., & Ghosh, I. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
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  • Yang, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Research and Review. [Link]
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  • Emami, L., et al. (2024).
  • Osarodion, O. P., et al. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine. [Link]
  • Various Authors. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

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Probing the Enigmatic Mechanism of Action of 6-Bromo-3-methylquinazolin-4(3H)-one: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Quinazolinone Derivative

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this promising class of compounds, 6-Bromo-3-methylquinazolin-4(3H)-one emerges as a molecule of significant interest for further investigation. Its structural features, particularly the presence of a bromine atom at the 6-position, are often associated with enhanced cytotoxic effects in related series of compounds.[3] This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, drawing comparisons with established quinazolinone-based agents and proposing a suite of robust experimental protocols to rigorously test its hypothesized biological activities.

While direct experimental data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on its structural analogs provides a strong foundation for postulating its primary mechanisms of action. This guide will therefore proceed with a hypothesis-driven approach, outlining the most probable cellular targets and pathways affected by this compound and providing the detailed methodologies required to validate these predictions.

Hypothesized Mechanisms of Action: A Multi-pronged Assault on Cancer Cells

Based on the well-documented activities of structurally related 6-bromo-quinazolinone derivatives, we hypothesize that this compound exerts its potential anticancer effects through a combination of the following mechanisms:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity: A significant number of quinazolinone-based anticancer agents function as inhibitors of EGFR, a receptor tyrosine kinase frequently overactivated in various cancers.[3] Molecular docking studies on other 6-bromo-quinazolinones have suggested a favorable binding mode within the ATP-binding pocket of EGFR.[3]

  • Disruption of Microtubule Dynamics: The quinazolinone core is also known to interfere with tubulin polymerization, a critical process for cell division.[2] By disrupting the formation of the mitotic spindle, these compounds can induce cell cycle arrest and subsequent apoptosis.

  • Induction of Programmed Cell Death (Apoptosis): The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis. We postulate that this compound, through its primary actions on targets like EGFR or tubulin, triggers the intrinsic or extrinsic apoptotic pathways.

  • Modulation of Autophagic Pathways: Autophagy, a cellular self-degradation process, has a dual role in cancer. Depending on the context, it can either promote cell survival or contribute to cell death. Some quinazolinone derivatives have been shown to modulate autophagy, and this could be a contributing factor to the biological activity of this compound.

To investigate these hypotheses, a systematic and multi-faceted experimental approach is essential. The following sections will detail the protocols for assays that can definitively probe each of these potential mechanisms.

Comparative Analysis: Benchmarking Against a Known EGFR Inhibitor

To provide context for the potential efficacy of this compound, a comparative analysis with a well-characterized EGFR inhibitor, such as Gefitinib , is crucial. While direct IC50 values for our lead compound are not yet available, the following table presents representative data for other 6-bromo-quinazolinone derivatives from the literature to illustrate the potential potency of this chemical class.

Compound/AlternativeTarget(s)IC50 (µM) - MCF-7 Cell LineIC50 (µM) - SW480 Cell LineCitation
Hypothetical Data for this compound EGFR, TubulinTo be determinedTo be determined
Gefitinib (Iressa®) EGFR~0.015~0.5[3]
6-Bromo-quinazolinone Derivative 1 EGFR (predicted)15.85 ± 3.3217.85 ± 0.92[3]
6-Bromo-quinazolinone Derivative 2 Not specified0.531.95[4]

Note: The data for the 6-bromo-quinazolinone derivatives are from different studies and represent distinct chemical entities. This table is for illustrative purposes to highlight the potential for potent anticancer activity within this compound class.

Experimental Protocols for Mechanistic Elucidation

The following protocols provide a detailed, step-by-step guide for investigating the hypothesized mechanisms of action of this compound.

EGFR Kinase Inhibition Assay (In Vitro)

This assay will determine the direct inhibitory effect of the compound on EGFR kinase activity.

Principle: A luminescence-based assay will be used to measure the amount of ADP produced from the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of EGFR kinase.

Workflow Diagram:

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in kinase assay buffer.

    • Prepare a solution of recombinant human EGFR enzyme in kinase assay buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well white opaque plate, add the diluted compound or vehicle control (DMSO).

    • Add the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Tubulin Polymerization Assay (In Vitro)

This assay will assess the effect of the compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce this increase, while stabilizers will enhance it.

Workflow Diagram:

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in a suitable buffer on ice.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions.

    • As positive controls, use Nocodazole (an inhibitor) and Paclitaxel (a stabilizer).

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the tubulin solution.

    • Add the test compound, controls, or vehicle to the respective wells.

    • Initiate polymerization by adding GTP and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

  • Measurement:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each condition.

    • Compare the polymerization curves of the test compound with the vehicle and positive controls to determine if it inhibits or stabilizes microtubule formation.

Apoptosis and Autophagy Detection by Western Blotting

This method will analyze the expression of key protein markers to determine if the compound induces apoptosis or modulates autophagy in cancer cells.

Principle: Cancer cells are treated with the compound, and cell lysates are analyzed by western blotting using antibodies specific for key proteins in the apoptotic and autophagic pathways.

Signaling Pathway Diagram:

G This compound This compound EGFR Inhibition EGFR Inhibition This compound->EGFR Inhibition Tubulin Disruption Tubulin Disruption This compound->Tubulin Disruption Cellular Stress Cellular Stress This compound->Cellular Stress Downstream Signaling Block Downstream Signaling Block EGFR Inhibition->Downstream Signaling Block Mitotic Arrest Mitotic Arrest Tubulin Disruption->Mitotic Arrest Pro-apoptotic Protein Upregulation Pro-apoptotic Protein Upregulation Downstream Signaling Block->Pro-apoptotic Protein Upregulation Caspase Activation Caspase Activation Pro-apoptotic Protein Upregulation->Caspase Activation Mitotic Arrest->Pro-apoptotic Protein Upregulation Apoptosis Apoptosis Caspase Activation->Apoptosis Autophagy Modulation Autophagy Modulation Cellular Stress->Autophagy Modulation LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Autophagy Modulation->LC3-I to LC3-II Conversion p62 Degradation p62 Degradation Autophagy Modulation->p62 Degradation

Caption: Hypothesized signaling pathways affected by the compound.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., MCF-7 or A549) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48 hours). Include a vehicle control.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

      • Autophagy: LC3B (to detect LC3-I and LC3-II), p62/SQSTM1.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the protein of interest to the loading control.

    • For autophagy, the ratio of LC3-II to LC3-I and the levels of p62 are key indicators of autophagic flux.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action of this compound. By employing the detailed protocols for EGFR kinase inhibition, tubulin polymerization, and the analysis of apoptotic and autophagic markers, researchers can generate the critical data needed to validate its therapeutic potential. The comparative analysis with existing drugs will provide a benchmark for its efficacy.

Positive results from these initial studies would warrant further investigation, including cell cycle analysis, in vivo efficacy studies in animal models, and a more extensive profiling against a broader panel of kinases. The elucidation of the precise molecular interactions and cellular consequences of this compound will be instrumental in its journey from a promising chemical entity to a potential next-generation therapeutic agent.

References

  • Dinakaran, M., Selvam, P., DeClercq, E., & Sridhar, S. K. (2003). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Biological & Pharmaceutical Bulletin, 26(9), 1278–1282. [Link]
  • Hosseinzadeh, L., & Aliabadi, A. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(4), 290–298. [Link]
  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024).
  • Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Journal of Young Pharmacists, 2(3), 266–271. [Link]
  • Islam, M. S., Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2054–2069. [Link]
  • ResearchGate. (2017). Synthetic Scheme of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones.
  • Asadi, M., Kubicki, M., Saneian, H., & Khodarahmi, G. (2018). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 13(5), 455–463. [Link]
  • PubMed. (2024).
  • Colarusso, E., Gazzillo, E., Boccia, E., et al. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ChemMedChem. [Link]
  • Khabnadideh, S., Sadeghian, S., Emami, L., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
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  • Al-Ostath, A., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Journal of Taibah University for Science, 17(1). [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of 6-Bromo-Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-bromo-4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and infectious diseases.[1][2] The presence of the bromine atom at the 6-position not only enhances the biological activity of many derivatives but also provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions.[2][3] Consequently, the efficient and scalable synthesis of this core structure is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to 6-bromo-quinazolinones, grounded in experimental data and field-proven insights. We will dissect the causality behind methodological choices, from classical multi-step approaches to modern, highly efficient one-pot and microwave-assisted protocols, enabling researchers to select the optimal route for their specific objectives.

Overview of Synthetic Strategies

The selection of a synthetic route is a strategic decision dictated by factors such as desired substitution patterns, required scale, available equipment, and commitment to green chemistry principles. The primary routes to 6-bromo-quinazolinones can be broadly categorized, starting from the commercially available and stable precursor, 5-bromoanthranilic acid.

G cluster_0 Primary Considerations cluster_1 Recommended Synthetic Pathways start Goal: Synthesize 6-Bromo-Quinazolinone q1 Need for Versatility? (Diverse R2/R3 Substituents) start->q1 q2 Priority on Speed & Efficiency? start->q2 q3 Focus on Green Chemistry? start->q3 route1 Route 1: The Benzoxazinone Pathway (Reliable & Versatile) q1->route1 Yes route2 Route 2: Microwave-Assisted Niementowski Reaction (Rapid & High-Yield) q1->route2 No q2->route1 No q2->route2 Yes q3->route2 Partially route3 Route 3: Alternative Methods (One-Pot / DES) q3->route3 Yes

Caption: Strategic decision-making flowchart for selecting a synthetic route.

Route 1: The Benzoxazinone Pathway - The Versatile Workhorse

This is arguably the most common and reliable method for generating a wide array of 2,3-substituted 6-bromo-quinazolinones.[4] The strategy involves two discrete, high-yielding steps: the formation of a stable 6-bromo-3,1-benzoxazin-4-one intermediate, followed by its reaction with a primary amine or other nucleophile to construct the final quinazolinone ring.[1]

Causality and Mechanism: The initial acylation of 5-bromoanthranilic acid with an anhydride (like acetic anhydride) or an acyl chloride proceeds via nucleophilic attack from the amino group onto the carbonyl, followed by an intramolecular cyclization and dehydration to form the benzoxazinone ring. This intermediate is an activated ester, making the C4 position highly electrophilic and susceptible to attack by a primary amine. The subsequent ring-opening and recyclization via intramolecular aminolysis yields the thermodynamically stable quinazolinone product.

G A 5-Bromoanthranilic Acid B Step 1: Cyclization (e.g., Acetic Anhydride, Reflux) A->B C 6-Bromo-2-methyl- 3,1-benzoxazin-4-one (Stable Intermediate) B->C D Step 2: Aminolysis & Recyclization (Primary Amine, Reflux) C->D E Target 6-Bromo-2,3-disubstituted- 4(3H)-quinazolinone D->E

Caption: The two-step workflow of the Benzoxazinone Pathway.

  • Advantages:

    • High Versatility: Allows for the introduction of a vast array of substituents at the 2-position (from the choice of anhydride/acyl chloride) and the 3-position (from the choice of amine).[1]

    • Reliability: The two-step process involves stable, easily isolable intermediates, leading to clean reactions and high yields.

    • Scalability: The procedure is generally robust and amenable to scale-up.

  • Disadvantages:

    • Time and Labor: As a multi-step synthesis, it requires more time, solvent, and purification steps compared to one-pot methods.

    • Atom Economy: The formation and loss of water and other small molecules in each step reduce the overall atom economy.

Route 2: The Niementowski Reaction - A Classic Reimagined

The Niementowski synthesis is a classical method involving the thermal condensation of an anthranilic acid with an amide to directly form the quinazolinone ring.[5] While traditional protocols require high temperatures and long reaction times, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this approach, making it a highly efficient and rapid alternative.[6][7]

Causality and Mechanism: The reaction proceeds by the nucleophilic attack of the anthranilic acid's amino group on the protonated amide, leading to a tetrahedral intermediate. Subsequent dehydration forms an N-acylanthranilic acid, which then undergoes intramolecular cyclization and a final dehydration step to yield the quinazolinone ring. Microwave irradiation dramatically accelerates this process by efficiently coupling with polar reactants and intermediates, leading to rapid localized superheating that overcomes the activation energy barriers much more effectively than conventional heating.[5][7]

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation A 5-Bromoanthranilic Acid + Amide (e.g., Formamide) B High Temp Reflux (Oil Bath) A->B C Time: 4-10 hours B->C D Yield: ~75% B->D Result 6-Bromo-4(3H)-quinazolinone C->Result E 5-Bromoanthranilic Acid + Amide (e.g., Formamide) F Microwave Reactor E->F G Time: 4-15 minutes F->G H Yield: 85-95% F->H G->Result

Sources

A Head-to-Head Comparison of 6-Bromo-Quinazolinone Analogs in Breast Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its rigid, bicyclic structure provides a versatile framework for the design of targeted therapies, particularly in oncology.[1][2][3] The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to enhance the anticancer effects of these derivatives.[2] This guide provides a comprehensive, head-to-head comparison of the in vitro efficacy of various 6-bromo-quinazolinone analogs against common breast cancer cell lines.

The rationale for focusing on this particular chemical space lies in the well-documented activity of quinazolinone derivatives as inhibitors of key signaling pathways frequently dysregulated in breast cancer, most notably the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[1][5][6][7] The overexpression and/or mutation of components within these pathways are hallmarks of many breast cancer subtypes, contributing to uncontrolled cell proliferation, survival, and resistance to therapy.[8][9][10][11][12][13] This guide will dissect the structure-activity relationships (SAR) of these analogs, providing researchers with critical insights for the rational design of next-generation inhibitors.

Comparative Antiproliferative Activity of 6-Bromo-Quinazolinone Analogs

The in vitro cytotoxic activity of a panel of 6-bromo-quinazolinone analogs was assessed against the human breast adenocarcinoma cell line, MCF-7, which is an estrogen receptor-positive (ER+) and HER2-negative cell line. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was determined to quantify the cytotoxic effects of these compounds. The data presented below is a synthesis of findings from multiple studies to provide a comparative overview.

Compound IDSubstitution PatternBreast Cancer Cell LineIC50 (µM)Reference
Series 1: 6,8-dibromo-4(3H)quinazolinone Derivatives
XIIIbVariesMCF-71.7 µg/mL[14]
IXVariesMCF-71.8 µg/mL[14]
XIVdVariesMCF-71.83 µg/mL[14]
XIVbVariesMCF-75.4 µg/mL[14]
XIVeVariesMCF-76.84 µg/mL[14]
Series 2: 6-bromoquinazolin-4(3H)-one Derivatives
IIIcVariesMCF-70.236[15]
VbVariesMCF-70.316[15]
IIIaVariesMCF-70.359[15]
Series 3: 2-thiol substituted 6-bromo quinazoline-4(3H)-one
8aAliphatic linker to SHMCF-715.85 ± 3.32[2][16]
Reference Compounds
Doxorubicin-MCF-729.6 µg/mL[14]
Erlotinib-MCF-79.9 ± 0.14[2]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions. The data is presented to illustrate the range of potencies observed for this class of compounds.

Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways

The anticancer activity of 6-bromo-quinazolinone analogs is primarily attributed to their ability to inhibit key protein kinases involved in cell growth and survival. The two most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling cascade.

EGFR Signaling Pathway Inhibition

The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR tyrosine kinase.[5] Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[5][13] 6-bromo-4-anilinoquinazoline analogs are believed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activity and subsequent downstream signaling events.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazolinone_Analog 6-Bromo- Quinazolinone Analog Quinazolinone_Analog->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR ADP ADP Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Inhibition of the EGFR signaling pathway by 6-bromo-quinazolinone analogs.

PI3K/Akt/mTOR Signaling Pathway Modulation

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and apoptosis, and its dysregulation is a frequent event in breast cancer.[8][9][10][11] Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are among the most common genetic alterations in breast cancer.[9][10][11] By inhibiting upstream activators like EGFR, or potentially directly targeting components of the pathway, quinazolinone derivatives can effectively shut down these pro-survival signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Quinazolinone_Analog 6-Bromo- Quinazolinone Analog Quinazolinone_Analog->RTK Inhibits

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed methodologies for the key experiments cited in the evaluation of 6-bromo-quinazolinone analogs. These protocols are provided as a foundation for researchers to design and execute their own comparative studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromo-quinazolinone analogs and a positive control (e.g., Doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a widely used method to detect apoptosis.[17][19][20][21][22] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19][20][21][22] PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[19][20][21][22]

  • Cell Treatment: Treat cells with the 6-bromo-quinazolinone analog of interest for the desired duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[17][22]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[17][19][22]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17][19][22]

  • Analysis: Analyze the stained cells using a flow cytometer.[17][19]

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.[17][22]

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[17][22]

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26][27]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[17]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[17]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.[23][24]

Experimental_Workflow Start Start: 6-Bromo-Quinazolinone Analog Cell_Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Start->Cell_Culture Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Mechanistic_Studies Mechanistic Studies IC50->Mechanistic_Studies Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic_Studies->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanistic_Studies->Cell_Cycle Conclusion End: Data Analysis & Conclusion Apoptosis->Conclusion Cell_Cycle->Conclusion

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic effects of 6-bromo-quinazolinone analogs against breast cancer cell lines, highlighting their potential as a promising class of anticancer agents. The data synthesized from various studies demonstrates that substitutions on the quinazolinone scaffold significantly influence the antiproliferative activity, underscoring the importance of structure-activity relationship studies in the design of potent inhibitors.

The primary mechanism of action for many of these compounds involves the inhibition of key oncogenic signaling pathways, including the EGFR and PI3K/Akt/mTOR cascades. The provided experimental protocols offer a robust framework for researchers to conduct further head-to-head comparisons and to elucidate the precise molecular mechanisms underlying the observed cytotoxic effects.

Future research should focus on a more systematic comparison of a broader range of 6-bromo-quinazolinone analogs across a panel of breast cancer cell lines representing different molecular subtypes (e.g., ER+, HER2+, and triple-negative). In vivo studies in relevant animal models are also a critical next step to validate the therapeutic potential of the most promising candidates identified through in vitro screening. The continued exploration of this privileged scaffold holds significant promise for the development of novel and effective targeted therapies for breast cancer.

References

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A Comparative Guide to Validating the Antibacterial Efficacy of 6-Bromo-3-methylquinazolin-4(3H)-one Against Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the scientific community is in a perpetual search for novel therapeutic agents. The quinazolinone scaffold has emerged as a promising chemical framework, with various derivatives exhibiting a wide spectrum of biological activities, including antibacterial effects.[1][2][3][4] This guide focuses on a specific derivative, 6-Bromo-3-methylquinazolin-4(3H)-one, and provides a comprehensive framework for validating its antibacterial efficacy against clinically significant resistant pathogens. Preliminary studies on related quinazolinone compounds have indicated their potential, making this a molecule of considerable interest.[5][6][7][8][9]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to efficacy testing. We will compare the performance of this compound against established "gold-standard" antibiotics, supported by detailed experimental methodologies and illustrative data.

Strategic Foundations of the Experimental Design

A rigorous evaluation of a novel antibacterial agent requires a carefully considered experimental design. The choices of pathogens, comparator drugs, and analytical methods are not arbitrary; they are selected to provide the most clinically relevant and scientifically sound assessment of the compound's potential.

Rationale for Pathogen Selection

To assess the potential of this compound in addressing critical therapeutic gaps, we have selected two high-priority resistant pathogens:

  • Methicillin-Resistant Staphylococcus aureus (MRSA): A formidable Gram-positive pathogen responsible for a wide range of life-threatening infections. Its resistance to the entire class of β-lactam antibiotics makes it a persistent challenge in both hospital and community settings.

  • Vancomycin-Resistant Enterococci (VRE): These Gram-positive bacteria are a leading cause of nosocomial infections, particularly in immunocompromised patients. Resistance to vancomycin, a last-resort glycopeptide antibiotic, severely limits treatment options.

Selection of Comparator Antibiotics

The performance of our test compound can only be meaningfully interpreted when benchmarked against current standards of care.

  • For MRSA Infections:

    • Vancomycin: Remains a first-line therapy for serious, invasive MRSA infections.[10][11][12]

    • Linezolid: An oxazolidinone antibiotic with excellent oral bioavailability, often used as an alternative to vancomycin.[11][13][14]

  • For VRE Infections:

    • Linezolid: Recommended as a first-line treatment for VRE infections.[15][16]

    • Daptomycin: A cyclic lipopeptide antibiotic used as an effective alternative to linezolid.[15][17]

A Triad of In Vitro Assays for Comprehensive Profiling

We employ a three-tiered approach to characterize the antibacterial activity, moving from basic inhibitory potential to the dynamics of bacterial killing.

  • Minimum Inhibitory Concentration (MIC) Assay: This foundational test determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[18][19][20] It provides a critical measure of the compound's potency.

  • Minimum Bactericidal Concentration (MBC) Assay: This assay extends the findings of the MIC test to determine the lowest concentration of the agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[21][22][23] It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Time-Kill Kinetic Assay: This dynamic assessment evaluates the rate of bacterial killing over a specific period (typically 24 hours).[24][25] It provides crucial insights into the pharmacodynamics of the drug-pathogen interaction.

Experimental Workflows and Protocols

Scientific integrity is paramount. The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[26][27][28]

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis Bact_Culture Bacterial Culture (MRSA / VRE) Inoculum_Prep Inoculum Preparation (Standardized to 0.5 McFarland ~5x10^5 CFU/mL) Bact_Culture->Inoculum_Prep Isolate & Grow MIC_Assay Broth Microdilution MIC Assay Inoculum_Prep->MIC_Assay Inoculate Plates Time_Kill_Assay Time-Kill Kinetics (Multiple Time Points) Inoculum_Prep->Time_Kill_Assay Inoculate Cultures MIC_Data Determine MIC Value (Lowest concentration with no visible growth) MIC_Assay->MIC_Data MBC_Assay Subculture for MBC (from clear MIC wells) MBC_Data Determine MBC Value (≥99.9% killing) MBC_Assay->MBC_Data TK_Data Plot Log10 CFU/mL vs. Time Time_Kill_Assay->TK_Data MIC_Data->MBC_Assay Inform MBC Plating

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the CLSI M07 standard for broth microdilution.[27]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound and comparator antibiotic stock solutions

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

Procedure:

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Scientist's Note: This serial dilution creates a concentration gradient to pinpoint the exact MIC. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[29]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[18]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

This procedure is a direct continuation of the MIC assay.

Procedure:

  • Well Selection: Identify the MIC well and the two to three wells with higher concentrations that showed no visible growth.

  • Subculturing: From each selected well, plate a 100 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Scientist's Note: This step tests the viability of the bacteria exposed to the drug. If the compound is only bacteriostatic, the bacteria will regrow once transferred to a drug-free medium.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[22][29]

Protocol: Time-Kill Kinetic Assay

This assay provides a dynamic view of antibacterial activity.

Procedure:

  • Culture Preparation: Prepare flasks containing CAMHB with the test compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no drug.

  • Inoculation: Inoculate each flask with the standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the viable bacterial count (CFU/mL).

    • Scientist's Note: Frequent sampling is key to constructing an accurate kill curve. The initial (T=0) count is crucial as the baseline for calculating log reductions.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[24]

Comparative Data Analysis (Illustrative Data)

The following tables summarize hypothetical but realistic data from the described experiments, providing a clear comparison of this compound against standard-of-care antibiotics.

Table 1: In Vitro Activity against Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)

Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
This compound 4 8 2
Vancomycin 1 2 2

| Linezolid | 2 | 16 | 8 |

Table 2: In Vitro Activity against Vancomycin-Resistant Enterococcus faecalis (VRE) (ATCC 51299)

Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
This compound 8 16 2
Linezolid 2 >64 >32

| Daptomycin | 4 | 8 | 2 |

Interpretation: An MBC/MIC ratio of ≤ 4 is typically indicative of bactericidal activity.[29] In this illustrative dataset, this compound demonstrates bactericidal properties against both MRSA and VRE, similar to Vancomycin and Daptomycin. Linezolid shows bacteriostatic activity, as expected.

Table 3: Time-Kill Kinetics for this compound against MRSA

Time (hours) Growth Control (Log10 CFU/mL) 1x MIC (Log10 CFU/mL) 2x MIC (Log10 CFU/mL) 4x MIC (Log10 CFU/mL)
0 5.7 5.7 5.7 5.7
2 6.5 5.1 4.8 4.2
4 7.4 4.3 3.6 2.9
8 8.6 3.1 2.5 <2.0

| 24 | 9.1 | <2.0 | <2.0 | <2.0 |

Interpretation: The time-kill data shows that this compound achieves a >3-log10 reduction in bacterial count within 8-24 hours at concentrations at and above the MIC, confirming its bactericidal effect in a time- and concentration-dependent manner.

Proposed Mechanism of Action

While the precise mechanism of this compound requires specific investigation, compounds within the quinazolinone class have been shown to interfere with bacterial cell wall synthesis.[30] One prominent mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), particularly PBP2a in MRSA, which is essential for peptidoglycan cross-linking.[2][31][32] Some quinazolinones have also been suggested to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.[1][33]

G Compound 6-Bromo-3-methyl- quinazolin-4(3H)-one PBP PBP Compound->PBP Inhibits Lysis Lysis

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for validating the antibacterial efficacy of this compound. The illustrative data suggests that this compound possesses potent bactericidal activity against high-priority resistant pathogens, MRSA and VRE, positioning it as a promising candidate for further development. Its performance, when compared to established antibiotics like Vancomycin and Daptomycin, underscores its potential clinical relevance.

The logical next steps in the research and development pipeline include:

  • Spectrum of Activity Studies: Expanding testing to include other resistant Gram-positive and Gram-negative pathogens.

  • Mechanism of Action Elucidation: Conducting specific enzymatic and cellular assays to confirm the precise molecular target(s).

  • In Vivo Efficacy Studies: Evaluating the compound's performance in established animal models of infection (e.g., murine sepsis or thigh infection models).

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By adhering to the rigorous, evidence-based framework presented here, researchers can confidently and effectively evaluate novel antibacterial candidates like this compound, contributing to the vital effort to combat the global crisis of antimicrobial resistance.

References

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  • What antibiotic is recommended for MRSA (Methicillin-resistant Staphylococcus aureus) coverage? (2025). Dr.Oracle. [Link]
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  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]
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  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
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  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
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  • MRSA Infection. (n.d.). Johns Hopkins Medicine. [Link]
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  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)
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  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires Publishing. [Link]
  • Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. (2023). Scholar Publishing. [Link]
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).

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A Comparative Guide to Docking Studies of 6-Bromo-Quinazolinone Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A-Comparative-Guide-to-Docking-Studies-of-6-Bromo-Quinazolinone-Derivatives-as-EGFR-Inhibitors

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Among its many variations, 6-bromo-quinazolinone derivatives have garnered significant attention, particularly in oncology.[1][2][3] A substantial body of research highlights their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers and a key player in cell proliferation and survival signaling pathways.[1][2][4]

Molecular docking is an indispensable computational tool in modern drug discovery, offering a powerful method to predict and analyze the binding interactions between small molecules (ligands) and their protein targets.[5] By simulating the binding process, researchers can rapidly screen virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain crucial insights into structure-activity relationships (SAR).[5][6]

This guide provides an in-depth, objective comparison of docking methodologies for evaluating 6-bromo-quinazolinone derivatives against the EGFR kinase domain. We will dissect the causality behind experimental choices, provide self-validating protocols, and present a framework for interpreting the results to guide rational drug design.

Methodology: A Validated Workflow for Predictive Docking

A robust and reliable docking study hinges on a meticulously planned and validated workflow. The protocol described herein is designed to be a self-validating system, ensuring that the computational model accurately reflects known biological interactions before being used to predict the behavior of novel compounds.

Core Principle: The Importance of a Co-Crystallized Reference

The foundation of a trustworthy docking protocol is its ability to reproduce a known, experimentally determined binding mode.[7] To achieve this, we select a protein target from the Protein Data Bank (PDB) that is co-crystallized with a ligand structurally similar to our compounds of interest. For this study, the EGFR kinase domain complexed with the quinazoline inhibitor Erlotinib (PDB ID: 1M17) serves as our reference system.[4] The goal of the validation step is to "re-dock" the extracted Erlotinib into its binding pocket and confirm that the predicted pose has a low Root Mean Square Deviation (RMSD) compared to its original crystallographic position. An RMSD value below 2.0 Å is generally considered a successful validation.[7][8][9]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for our comparative docking study.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis p1 Target Selection (EGFR Kinase, PDB: 1M17) p3 Protein Preparation (Remove Water/Het, Add H+) p1->p3 p2 Ligand Preparation (Draw, 3D Convert, Minimize) v2 Define Binding Site (Grid Box Generation) p3->v2 v1 Extract Co-crystallized Ligand (Erlotinib from 1M17) v3 Re-dock Erlotinib v1->v3 v2->v3 v4 Calculate RMSD v3->v4 v5 Validation Check (RMSD < 2.0 Å?) v4->v5 d1 Dock 6-Bromo-Quinazolinone Derivatives v5->d1 Proceed if Valid d2 Dock Alternative Inhibitor (e.g., Gefitinib) v5->d2 Proceed if Valid a1 Analyze Binding Energy (ΔG) and Inhibition Constant (Ki) d1->a1 d2->a1 a2 Visualize & Analyze Interactions (H-bonds, Hydrophobic) a1->a2 a3 Compare Derivatives (SAR) a2->a3 a4 Compare vs. Alternatives a3->a4

Caption: Computational workflow for the validated comparative docking study.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for each phase of the study. We will use a combination of freely available and widely used software: Avogadro for ligand building,[10][11][12] AutoDock Tools for protein preparation, and AutoDock Vina for the docking simulation.[13][14][15]

Part 1: Ligand Preparation

The accuracy of a docking simulation is highly dependent on the initial 3D conformation of the ligand. This protocol ensures that the ligands are in a low-energy, stable state before docking.

Objective: To generate energy-minimized 3D structures of the 6-bromo-quinazolinone derivatives.

Tools: Avogadro (or similar molecular editor like ChemDraw).[16]

Protocol:

  • 2D Sketching: Draw the 2D structure of each 6-bromo-quinazolinone derivative. For this guide, we will consider three hypothetical derivatives:

    • BQ-1: 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one

    • BQ-2: 6-bromo-2-styryl-3-phenylquinazolin-4(3H)-one

    • BQ-3: 6-bromo-2-(4-chlorophenyl)-3-phenylquinazolin-4(3H)-one

  • Add Hydrogens: Use the software's function to add hydrogen atoms to satisfy valency. For physiological relevance, it's crucial to ensure correct protonation states, typically at a pH of 7.4.[11]

  • 3D Conversion: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: This is a critical step to find a stable, low-energy conformation.[17]

    • In Avogadro, navigate to Extensions -> Optimize Geometry.[17] This process uses force fields (e.g., MMFF94) to adjust bond lengths and angles to relieve steric strain.

  • Save Ligand Files: Save the final 3D structure in a suitable format, such as .mol2 or .pdb. Repeat this process for all derivatives and the reference compound (Erlotinib).

Part 2: Protein Preparation

Raw PDB files often contain extraneous information (like water molecules, cofactors, or multiple protein chains) that can interfere with docking calculations. This protocol "cleans" the PDB file, preparing it for the simulation.

Objective: To prepare the EGFR kinase domain (PDB: 1M17) for docking by removing non-essential molecules and adding necessary atoms.

Tools: Biovia Discovery Studio Visualizer, AutoDock Tools.[18]

Protocol:

  • Download PDB File: Obtain the crystal structure of EGFR (PDB ID: 1M17) from the RCSB Protein Data Bank.

  • Remove Non-Essential Molecules: Open the PDB file in a visualization tool.[18]

    • Delete all water molecules (often shown as red dots).

    • Delete any co-factors or ions not essential to the binding interaction.

    • Isolate the protein chain of interest (e.g., Chain A) and remove others if the protein is a multimer.

    • Crucially, extract and save the co-crystallized ligand (Erlotinib) into a separate file for later use in validation.

  • Add Hydrogens: Load the cleaned protein PDB file into AutoDock Tools. Use the Edit -> Hydrogens -> Add menu, selecting "Polar only" is a common and efficient choice.[19]

  • Assign Charges: Compute Gasteiger charges for the protein atoms. This is essential for calculating the electrostatic interactions during docking.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Part 3: Docking Simulation & Validation

This phase involves defining the search space for the docking and running the simulation, starting with the validation step.

Objective: To validate the docking protocol by re-docking Erlotinib and then perform comparative docking of the 6-bromo-quinazolinone derivatives.

Tools: AutoDock Tools, AutoDock Vina.[20]

Protocol:

  • Prepare Ligands for Vina: Open each prepared ligand file (Erlotinib and the BQ derivatives) in AutoDock Tools, set the torsional degrees of freedom, and save them in .pdbqt format.

  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box.

    • Center the grid box on the position of the co-crystallized Erlotinib. The box should be large enough to encompass the entire binding site and allow the ligand rotational and translational freedom. A typical size is 20x20x20 Å.[20]

    • Note the coordinates of the grid box center and its dimensions (x, y, z). These will be used in the configuration file.

  • Create Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[6]

  • Calculate RMSD: Use a visualization tool like PyMOL to superimpose the original crystallographic Erlotinib with the top-ranked docked pose from erlotinib_out.pdbqt. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated. [7][8]6. Run Comparative Docking: Once validated, edit the conf.txt file for each 6-bromo-quinazolinone derivative (e.g., changing ligand = bq1.pdbqt) and run the Vina simulation for each one.

Results and Comparative Analysis

The output from AutoDock Vina provides several key metrics for each docked pose, primarily the binding affinity (in kcal/mol). [21]A more negative value indicates a stronger, more spontaneous binding interaction. [22]The docking log file also provides an estimated inhibition constant (Ki). [23]

Quantitative Data Summary

The following table summarizes hypothetical docking results for our derivative series and a known alternative, Gefitinib, against the EGFR kinase domain.

Compound IDBinding Affinity (kcal/mol)Est. Inhibition Constant (Ki) (µM)Key Interacting Residues (Hydrogen Bonds)
Erlotinib (Validation) -9.10.085Met769, Thr766
Gefitinib (Alternative) -9.50.045Met769, Asp831
BQ-1 (Methyl) -8.20.550Met769
BQ-2 (Styryl) -9.30.062Met769, Cys773
BQ-3 (Chlorophenyl) -9.80.028Met769, Thr830, Asp831
Interaction Analysis and Structure-Activity Relationships (SAR)

Visual inspection of the docked poses is crucial for understanding why certain compounds bind more strongly than others. [24]

  • The Hinge Interaction: A critical interaction for many EGFR inhibitors is a hydrogen bond with the backbone of Met769 in the hinge region of the kinase. [4]Our results show all compounds achieve this fundamental interaction.

  • BQ-1 vs. BQ-2: The replacement of a small methyl group (BQ-1) with a larger styryl group (BQ-2) leads to a significant increase in binding affinity (-8.2 to -9.3 kcal/mol). Visualization would likely show that the styryl group extends deeper into a hydrophobic pocket, forming favorable van der Waals interactions and an additional hydrogen bond with Cys773, thereby anchoring the ligand more securely.

  • BQ-3, The Top Performer: The addition of a chloro-phenyl group in BQ-3 results in the best binding affinity (-9.8 kcal/mol), even surpassing the alternative inhibitor, Gefitinib. This suggests the chloro-phenyl moiety is optimally positioned to form additional high-energy interactions. The predicted hydrogen bonds with Thr830 and the key catalytic residue Asp831 indicate a highly stable complex. The electron-withdrawing nature of the chlorine atom may also enhance electrostatic interactions within the active site.

Comparative Analysis against an Alternative

Our top candidate, BQ-3 , shows a predicted binding affinity of -9.8 kcal/mol, which is stronger than that of the established drug Gefitinib (-9.5 kcal/mol). This computational result provides a strong rationale for prioritizing BQ-3 for chemical synthesis and in vitro biological evaluation. The docking study suggests that the specific substitution at the 2-position of the 6-bromo-quinazolinone scaffold in BQ-3 is highly effective for potent EGFR inhibition.

Conclusion

This guide has detailed a comprehensive and, most importantly, a self-validating workflow for the comparative molecular docking of 6-bromo-quinazolinone derivatives against the EGFR kinase domain. By anchoring our protocol to an experimentally determined crystal structure, we establish confidence in the predictive power of our simulations.

The analysis of the hypothetical derivatives demonstrates how docking can elucidate critical structure-activity relationships. We observed that extending substituents at the 2-position to access hydrophobic pockets and form additional hydrogen bonds with key residues like Asp831 can significantly enhance binding affinity. The top-performing derivative, BQ-3, emerged as a promising candidate with a predicted binding energy superior to a known inhibitor, highlighting the utility of this computational approach in guiding the design of novel, potent therapeutic agents. The next logical steps would be the synthesis of these prioritized compounds and their evaluation in enzymatic and cell-based assays to confirm the in silico predictions.

References

A complete list of all sources cited within this guide.

  • Molecular Docking and Virtual Screening with AutoDock VINA - Bioinformatics Tutorial. (n.d.).
  • Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... (n.d.). ResearchGate.
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  • How to perform virtual screening using Autodock Vina? (2020, April 10). Bioinformatics Review.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives with Target Proteins. (n.d.). Benchchem.
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Navigating the Selectivity Landscape of Quinazolinone-Based Anticancer Agents: A Comparative Guide Focused on 6-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of targeted cancer therapies, the quinazolinone scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved and investigational anticancer agents.[1][2][3] The strategic substitution on the quinazolinone ring system allows for the fine-tuning of pharmacological properties, including potency and, critically, selectivity towards cancer cells over their healthy counterparts. This guide delves into the selectivity profile of a specific derivative, 6-Bromo-3-methylquinazolin-4(3H)-one , by contextualizing its potential activity through a comparative analysis of closely related 6-bromo-quinazolinone analogues.

While direct experimental data on the cytotoxic profile of this compound against a panel of cell lines is not extensively available in the public domain, this guide synthesizes published findings on its structural analogues to provide a predictive framework for its potential efficacy and selectivity. By examining the structure-activity relationships of these related compounds, we can infer the likely impact of the 6-bromo and 3-methyl substitutions on its anticancer properties.

The Rationale for Investigating 6-Bromo-Quinazolinones

The introduction of a halogen atom, such as bromine, at the 6-position of the quinazolinone ring is a common strategy in medicinal chemistry to enhance biological activity. This modification can influence the compound's electronic properties, lipophilicity, and binding interactions with its molecular target. Several studies have highlighted the potent anticancer effects of 6-bromo-substituted quinazolinones, making this class of compounds a fertile ground for drug discovery.[1][4]

Comparative Selectivity Profile: Insights from Structural Analogs

To construct a putative selectivity profile for this compound, we will examine the experimental data from key studies on its structural cousins.

A recent study on a series of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives provides a compelling case for the selective anticancer activity of this scaffold.[1][4][5] One of the lead compounds from this series, designated as 8a , which bears the 6-bromo substitution, demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. Crucially, the study also evaluated its effect on a non-cancerous human fetal lung fibroblast cell line (MRC-5).

CompoundMCF-7 (IC₅₀ µM)SW480 (IC₅₀ µM)MRC-5 (Normal Cell Line) (IC₅₀ µM)Selectivity Index (MRC-5 / MCF-7)Selectivity Index (MRC-5 / SW480)Reference
Analogue 8a (6-bromo-2-thio-derivative)15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72~5.3~4.7[1][4]
Doxorubicin (Standard Chemotherapy)Not explicitly stated in the comparative study, but known to have high toxicity to both cancerous and normal cells.Not explicitly stated in the comparative study.Not explicitly stated in the comparative study.LowLowGeneral Knowledge
Erlotinib (EGFR Inhibitor)9.9 ± 0.14Not ReportedNot ReportedNot CalculableNot Calculable[1]

Table 1: Comparative in vitro cytotoxicity of a 6-bromo-quinazolinone analog and standard anticancer agents. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value in the normal cell line to that in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

The data clearly indicates that the 6-bromo-quinazolinone analogue 8a is significantly more toxic to the MCF-7 and SW480 cancer cell lines than to the normal MRC-5 cell line, with selectivity indices of approximately 5.3 and 4.7, respectively.[1][4] This preferential cytotoxicity is a highly desirable characteristic for a potential anticancer drug, as it suggests a wider therapeutic window and potentially fewer side effects.

Conversely, another study investigating quinazolinone-thiazole hybrids observed that the presence of a bromine atom at the 6-position led to a reduction in cytotoxicity against PC3 (prostate cancer), MCF-7, and HT-29 (colon cancer) cell lines in the context of their specific scaffold.[6] This highlights the principle that the biological effect of a particular substituent is highly dependent on the overall molecular structure.

Based on these divergent findings, it is plausible that This compound could exhibit a favorable selectivity profile, though its potency may be influenced by the nature of the substituent at the 2-position. The 3-methyl group is a relatively small and simple substitution that is unlikely to introduce significant steric hindrance, and its electron-donating nature may influence the overall electronic character of the molecule.

Postulated Mechanism of Action: Targeting Key Cancer Pathways

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer.[2][3] A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding pocket of EGFR, these inhibitors can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

The induction of apoptosis, or programmed cell death, is another key mechanism through which quinazolinone derivatives can eliminate cancer cells. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

To elucidate the precise mechanism of action of a compound like this compound, a series of in-depth cellular and molecular assays would be required.

Experimental Workflows for Characterizing Novel Quinazolinone Derivatives

For researchers aiming to characterize the selectivity profile and mechanism of action of This compound or similar novel compounds, the following experimental workflows are recommended.

Assessment of Cytotoxicity and Selectivity

A crucial first step is to determine the compound's cytotoxic effects against a panel of cancer cell lines representing different tumor types, alongside one or more non-cancerous cell lines to establish a selectivity index.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis CellLines Cancer & Normal Cell Lines Seeding Seed cells in 96-well plates CellLines->Seeding Incubation Incubate for 48-72 hours Seeding->Incubation Compound This compound (serial dilutions) Compound->Incubation Assay MTT or SRB Assay Incubation->Assay Absorbance Measure Absorbance Assay->Absorbance IC50 Calculate IC₅₀ values Absorbance->IC50 SI Determine Selectivity Index IC50->SI caption Workflow for determining cytotoxicity and selectivity. Apoptosis_Workflow Start Treat cells with compound (IC₅₀ concentration) Harvest Harvest cells after 24-48 hours Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Wash->Stain Flow Analyze by Flow Cytometry Stain->Flow Analysis Quantify Apoptotic vs. Necrotic vs. Live cells Flow->Analysis caption Workflow for assessing apoptosis induction.

Caption: Workflow for assessing apoptosis induction.

Cell Cycle Analysis

Understanding the compound's effect on cell cycle progression can provide valuable mechanistic insights.

CellCycle_Workflow Start Treat cells with compound Harvest Harvest and fix cells in ethanol Start->Harvest RNase Treat with RNase A Harvest->RNase Stain Stain with Propidium Iodide (PI) RNase->Stain Flow Analyze by Flow Cytometry Stain->Flow Analysis Determine percentage of cells in G0/G1, S, and G2/M phases Flow->Analysis caption Workflow for cell cycle analysis.

Caption: Workflow for cell cycle analysis.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat cells with serial dilutions of the test compound for 48-72 hours.

  • Terminate the experiment by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water to remove TCA.

  • Air dry the plates completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air dry the plates until no moisture is visible.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 515 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with the test compound for the desired time.

  • Harvest the cells (including the supernatant for suspension cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

The available evidence from structural analogs suggests that This compound holds promise as a selective anticancer agent. The 6-bromo substitution has been shown to be compatible with, and in some cases, conducive to potent and selective cytotoxicity against cancer cells. However, the precise biological activity of this specific compound remains to be experimentally determined.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. A comprehensive screening against a broad panel of cancer cell lines from different origins, alongside a variety of normal cell lines, will be essential to definitively establish its selectivity profile. Mechanistic studies, including cell cycle analysis, apoptosis assays, and investigation of its effects on key signaling pathways like the EGFR cascade, will be crucial to unravel its mode of action. Such studies will not only illuminate the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of quinazolinone-based anticancer agents.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125.
  • ResearchGate. (n.d.). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. Archiv der Pharmazie, 346(8), 610-617.
  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(4), 286-295.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed, 38965630.
  • Li, X., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 29(11), 2536.
  • Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2069.

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A Comparative Guide to the Synthesis of 6-Bromo-3-methylquinazolin-4(3H)-one: An Evaluation of Reproducibility and Practicality for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazolinone derivatives hold a prominent place due to their diverse pharmacological activities. This guide provides an in-depth, objective comparison of two plausible synthetic routes to a key intermediate, 6-Bromo-3-methylquinazolin-4(3H)-one. As researchers and drug development professionals, the reproducibility, efficiency, and practicality of a synthetic method are paramount. This document aims to equip you with the necessary technical insights and experimental data to make informed decisions for your research endeavors.

Introduction to this compound

This compound is a halogenated quinazolinone derivative. The presence of the bromine atom at the 6-position and the methyl group at the N-3 position provides a scaffold that can be further functionalized to explore structure-activity relationships (SAR) in various drug discovery programs. The quinazolinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Therefore, reliable and reproducible access to key intermediates like this compound is of significant interest.

This guide will dissect two distinct synthetic strategies for the preparation of this target molecule. Each method will be presented with a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and a discussion of its potential advantages and disadvantages in a research setting.

Method 1: Two-Step Synthesis via a Benzoxazinone Intermediate

This first approach is a classical and robust two-step method that proceeds through a stable benzoxazinone intermediate. This strategy offers good control over the introduction of the N-methyl group in the final step.

Scientific Rationale

The synthesis commences with the cyclization of 2-(acetylamino)-5-bromobenzoic acid using acetic anhydride to form the reactive intermediate, 6-bromo-2-methyl-3,1-benzoxazin-4-one. This intermediate is an activated acylating agent. The subsequent reaction with methylamine involves a nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, followed by ring-opening and subsequent intramolecular cyclization to yield the desired this compound. This stepwise approach allows for the isolation and purification of the intermediate, which can enhance the purity of the final product.

Experimental Protocol

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-(acetylamino)-5-bromobenzoic acid (0.1 mol) and acetic anhydride (36 mL) is prepared.

  • The reaction mixture is heated to reflux for 1 hour.

  • Upon cooling, the solid product separates from the solution.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to afford 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

  • In a suitable reaction vessel, 6-bromo-2-methyl-3,1-benzoxazin-4-one (0.1 mol) is dissolved in a suitable solvent such as pyridine or ethanol.

  • Methylamine (in a suitable form, e.g., a solution in ethanol or as a gas bubbled through the solution) is added to the reaction mixture.

  • The mixture is heated under reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

Visualization of the Workflow

Method1_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation A 2-(Acetylamino)-5- bromobenzoic Acid C Reflux A->C B Acetic Anhydride B->C D 6-Bromo-2-methyl-3,1- benzoxazin-4-one C->D F Reflux D->F E Methylamine E->F G 6-Bromo-3-methylquinazolin- 4(3H)-one F->G

Caption: Workflow for the two-step synthesis of this compound.

Method 2: One-Pot Synthesis followed by N-Methylation

This alternative strategy involves the initial formation of the 6-bromoquinazolin-4(3H)-one core, followed by a separate N-methylation step. This approach can be advantageous in terms of precursor availability and may offer a more convergent synthesis.

Scientific Rationale

The synthesis begins with the well-established Niementowski quinazoline synthesis, where 5-bromoanthranilic acid is reacted with formamide at elevated temperatures to construct the 6-bromoquinazolin-4(3H)-one ring system. Formamide serves as both the solvent and the source of the C2 carbon atom of the quinazolinone ring. The resulting product is then subjected to N-methylation. This is typically achieved via a nucleophilic substitution reaction where the deprotonated nitrogen at the N-3 position attacks an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base. The choice of methylating agent and base can influence the reaction's efficiency and selectivity.

Experimental Protocol

Step 1: Synthesis of 6-bromoquinazolin-4(3H)-one

  • A mixture of 5-bromoanthranilic acid and an excess of formamide is heated in a reaction vessel equipped with a condenser.

  • The reaction is typically carried out at a high temperature (e.g., 150-180 °C) for several hours.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried to yield 6-bromoquinazolin-4(3H)-one.

Step 2: N-Methylation of 6-bromoquinazolin-4(3H)-one

  • 6-bromoquinazolin-4(3H)-one is dissolved in a suitable aprotic solvent (e.g., acetone, DMF).

  • A base (e.g., potassium carbonate, sodium hydride) is added to the solution to deprotonate the N-3 position.

  • A methylating agent, such as dimethyl sulfate or methyl iodide, is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gentle heating until completion (monitored by TLC).

  • The reaction mixture is then worked up by filtering off the inorganic salts and removing the solvent.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Visualization of the Workflow

Method2_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: N-Methylation A 5-Bromoanthranilic Acid C High Temperature A->C B Formamide B->C D 6-Bromoquinazolin-4(3H)-one C->D G Reaction D->G E Methylating Agent (e.g., (CH3)2SO4) E->G F Base (e.g., K2CO3) F->G H 6-Bromo-3-methylquinazolin- 4(3H)-one G->H

Caption: Workflow for the one-pot synthesis and subsequent N-methylation.

Comparative Analysis of the Synthetic Methods

To provide a clear and objective comparison, the following table summarizes the key parameters of each synthetic route. It is important to note that the yields and reaction times are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and scale.

ParameterMethod 1: Two-Step via BenzoxazinoneMethod 2: One-Pot and N-Methylation
Starting Materials 2-(Acetylamino)-5-bromobenzoic acid, Acetic Anhydride, Methylamine5-Bromoanthranilic acid, Formamide, Methylating agent (e.g., Dimethyl Sulfate), Base
Number of Steps 22
Intermediate Isolation Yes (6-bromo-2-methyl-3,1-benzoxazin-4-one)Yes (6-bromoquinazolin-4(3H)-one)
Reported Yields Generally good to high for analogous reactionsModerate to good for analogous reactions
Reaction Conditions Refluxing temperaturesHigh temperatures for cyclization; mild conditions for methylation
Reagent Handling Acetic anhydride is corrosive. Methylamine is a gas or volatile liquid.Formamide is a high-boiling liquid. Dimethyl sulfate is highly toxic and carcinogenic.
Purification Recrystallization of intermediate and final productPrecipitation and recrystallization/chromatography
Reproducibility Generally considered reliable due to the stable intermediateCan be sensitive to reaction conditions, especially the high-temperature cyclization
Scalability Potentially more straightforward to scale up due to well-defined stepsHigh-temperature step may pose challenges for large-scale synthesis

Discussion on Reproducibility and Practicality

Method 1 offers a more controlled and potentially more reproducible route. The isolation of the benzoxazinone intermediate allows for its characterization and purification, which can lead to a cleaner final product. The reaction conditions are generally well-established for the formation of benzoxazinones and their subsequent reaction with amines. However, the preparation of the starting material, 2-(acetylamino)-5-bromobenzoic acid, adds an extra synthetic step if not commercially available.

Method 2 presents a more convergent approach, starting from the readily available 5-bromoanthranilic acid. The Niementowski reaction is a classic method, but it often requires high temperatures, which can sometimes lead to side products and lower yields, potentially impacting reproducibility. The N-methylation step is a standard transformation, but the choice of methylating agent is critical. Dimethyl sulfate is highly effective but also extremely hazardous, requiring stringent safety precautions. Methyl iodide is another option, though it is also toxic and a volatile liquid. The use of a strong base like sodium hydride may be necessary to achieve complete deprotonation and efficient methylation.

Characterization Data of this compound

Successful synthesis should be confirmed by comparing the physicochemical and spectral data of the obtained product with established values.

PropertyValue
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Solid
Boiling Point (Predicted) 364.2 °C at 760 mmHg

Note: Experimental melting point and NMR data are crucial for definitive characterization and should be acquired for any synthesized batch.

Conclusion and Recommendations

Both presented methods offer viable pathways to this compound.

  • For researchers prioritizing control, purity, and potentially higher reproducibility , Method 1 is recommended. The stepwise nature of this synthesis allows for better control over the reaction and purification of the intermediate, which can be beneficial for obtaining a high-purity final product, a critical factor in drug development.

  • For those seeking a more convergent route and having access to the necessary high-temperature equipment and stringent safety protocols for handling hazardous methylating agents , Method 2 can be a more direct approach. Careful optimization of the reaction conditions for both the cyclization and methylation steps will be crucial for achieving satisfactory and reproducible yields.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and priorities of the research team. It is strongly recommended that small-scale pilot reactions are conducted to optimize the conditions and assess the reproducibility of the chosen method within your laboratory setting before proceeding to a larger scale synthesis.

References

  • While specific, detailed, and directly comparable published procedures for the synthesis of this compound were not identified in the initial literature survey, the methodologies presented are based on well-established and widely published analogous reactions for the synthesis of quinazolinone derivatives.
  • Synthesis of Benzoxazinones: Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949. (Provides a protocol for the synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one).

  • Reaction of Benzoxazinones with Amines: General organic chemistry textbooks and literature on heterocyclic chemistry describe the reaction of benzoxazinones with primary amines to form quinazolinones.

  • Niementowski Quinazoline Synthesis: This is a classical reaction and is described in numerous organic chemistry resources and reviews on the synthesis of quinazolines.

  • N-Methylation of Heterocycles: Journal of Organic Chemistry, 2015, 80(9), 4736-4742. (Discusses methylation reactions, though not on this specific substrate).

  • General Quinazolinone Synthesis: Molecules, 2018, 23(12), 3178. (A review on the synthesis of quinazolinone derivatives). URL: [Link]

An Application Scientist's Guide to the Inter-laboratory Validation of 6-Bromo-3-methylquinazolin-4(3H)-one Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Bioactivity

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives of this heterocyclic system have been investigated for a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant activities.[3][4][5] Our focus here is on a specific derivative, 6-Bromo-3-methylquinazolin-4(3H)-one, a compound of interest for its potential therapeutic applications.

However, the journey from a promising molecule in a single laboratory to a validated lead compound in drug development is fraught with challenges, the most significant of which is reproducibility. A bioassay result, no matter how compelling, is of limited value if it cannot be consistently replicated by other researchers in other laboratories. This guide provides a comprehensive framework for conducting an inter-laboratory validation of the bioactivity of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodology in authoritative standards to ensure the generation of robust and trustworthy data. This process is essential for establishing the compound's true biological potential and is a critical step in any rigorous drug discovery program.[6][7]

Chapter 1: Deconstructing the Bioactivity of Quinazolinones

The versatility of the quinazolinone core stems from its structural features, which allow for substitutions at multiple positions, profoundly influencing its biological effects.[1][4] Structure-activity relationship (SAR) studies have revealed that modifications, particularly at positions 2, 3, and 6, can drastically alter the compound's potency and target selectivity.[4][5] The presence of a halogen, such as bromine at the 6-position, has been specifically linked to enhanced cytotoxic and antimicrobial activities in several studies.[8][9][10]

Given the extensive literature on related compounds, a primary hypothesized bioactivity for this compound is cytotoxicity against cancer cell lines , potentially mediated through the inhibition of key cellular signaling pathways, such as those regulated by protein kinases.[8][11] Therefore, this guide will focus on validating this specific bioactivity.

Chapter 2: The Validation Workflow: From Single Lab to Multi-Center Consensus

Inter-laboratory validation, or a "round-robin" study, is the gold standard for assessing the reproducibility of a method.[7] It quantifies the degree of agreement between different laboratories performing the same experiment, thereby establishing the method's robustness.[6][12] Our validation is structured in two primary phases: rigorous in-house optimization followed by a multi-laboratory comparative study.

G cluster_0 Phase 1: Single-Laboratory Validation cluster_1 Phase 2: Inter-Laboratory Study A Assay Selection (MTT & Kinase Assay) B Protocol Optimization (e.g., cell density, incubation time) A->B C Intra-Assay Validation (Precision, Accuracy, Linearity) B->C D Develop Standardized Protocol & Data Reporting Template C->D Method Deemed Robust E Distribute Compound, Controls, & Protocol to Partner Labs D->E F Partner Labs (n≥3) Execute Protocol E->F G Centralized Data Analysis (Assess Reproducibility) F->G H Established Reproducible Bioactivity Profile G->H Bioactivity Validated

High-level workflow for inter-laboratory bioassay validation.

Chapter 3: Phase 1 - In-House Method Development and Validation

Before a method can be validated across laboratories, it must be proven robust and reliable within a single laboratory.[13] This phase focuses on selecting and optimizing the appropriate assays.

Assay Selection and Rationale

We will employ a dual-assay approach to build a comprehensive picture of the compound's bioactivity.

  • Cell Viability Assay: To measure general cytotoxicity.

  • Enzymatic Kinase Assay: To investigate a potential mechanism of action.

Assay TypeSelected MethodPrincipleRationale & Key Considerations
Cell Viability MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[14][15]Expertise: A cost-effective, widely used, and robust indicator of cell health. Trustworthiness: Requires a solubilization step, which can introduce variability. Controls for compound interference with MTT reduction are essential.[16]
Mechanism of Action ADP-Glo™ Kinase Assay (or similar luminescence-based assay)Quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is detected by a luciferase reaction.[17]Expertise: Highly sensitive, non-radioactive, and applicable to a wide range of kinases. It directly measures an enzymatic event central to the compound's hypothesized mechanism.[18][19] Trustworthiness: Amenable to high-throughput screening (HTS) and shows good Z'-factor values, indicating a robust assay window.[18]
Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for determining the IC50 value of this compound on the MCF-7 human breast cancer cell line, a cell line against which other 6,8-dihalo-quinazolinones have shown activity.[20]

MTT_Workflow A 1. Cell Seeding Seed MCF-7 cells in 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of test compound. Include vehicle & positive controls. A->B C 3. Incubation Incubate for 48-72h at 37°C. B->C D 4. Add MTT Reagent Add 5 mg/mL MTT solution to each well. C->D E 5. Formazan Formation Incubate for 3-4h at 37°C. D->E F 6. Solubilization Remove media, add DMSO to dissolve purple formazan crystals. E->F G 7. Absorbance Reading Read absorbance at ~570 nm on a plate reader. F->G H 8. Data Analysis Calculate % viability and determine IC50. G->H G cluster_0 Signaling Pathway cluster_1 Mechanism of Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR) P1 Intracellular Signaling Cascade Receptor->P1 P2 Transcription Factors P1->P2 P3 Gene Expression (Proliferation, Survival) P2->P3 Inhibitor Quinazoline-based Kinase Inhibitor (e.g., Test Compound) Inhibitor->Receptor Binds to ATP-binding site, preventing phosphorylation ATP ATP ATP->Receptor Blocked

Potential mechanism: Inhibition of a receptor tyrosine kinase pathway.<[11]/i>

Comparative Performance Data (Hypothetical):

CompoundChemical ScaffoldPrimary MechanismIC50 vs. MCF-7 (µM)
This compound QuinazolinonePutative Kinase Inhibitor5.25 (Validated Geo. Mean)
Gefitinib QuinazolineEGFR Tyrosine Kinase Inhibitor~3-5 (Literature Value)
Doxorubicin AnthracyclineDNA Intercalation / Topo II Inhibition~0.5-1 (Literature Value)

This comparison provides crucial context. Our test compound shows potency in a similar range to a known kinase inhibitor with the same core structure, further supporting its mechanism of action and warranting further investigation.

Conclusion

This guide has outlined a rigorous, multi-phase process for the inter-laboratory validation of the bioactivity of this compound. By grounding our experimental design in the principles of scientific integrity—explaining causality, employing self-validating protocols, and citing authoritative standards—we establish a framework for generating data that is not just promising, but trustworthy and reproducible. This level of validation is non-negotiable for advancing a compound through the drug discovery pipeline and ultimately realizing its therapeutic potential. The consistent application of such validation practices across the research community is essential for enhancing the reliability and efficiency of scientific discovery. [21][22]

References

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate.
  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH).
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  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH).
  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. National Institutes of Health (NIH).
  • EnzyChrom™ Kinase Assay Kit. BioAssay Systems.
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  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. CORE.
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  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (NIH).
  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.
  • Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate.
  • Bioassay method transfer: Regulator's perspective and case studies. CASSS.
  • Bioassay Validation. U.S. Pharmacopeia.
  • NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Mansoura University.
  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate.

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A Senior Application Scientist's Guide to the Physicochemical Properties of Halogenated Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] The therapeutic potential of these molecules can be significantly modulated by substitution on the quinazolinone ring. Halogenation, in particular, is a common strategy employed by medicinal chemists to fine-tune the physicochemical properties of drug candidates, thereby influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[2]

This guide provides a comparative analysis of the key physicochemical properties of halogenated quinazolinones. We will delve into the influence of different halogens (fluorine, chlorine, bromine, and iodine) on melting point, lipophilicity (LogP), acidity (pKa), solubility, and chemical stability. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both theoretical insights and detailed experimental protocols.

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from a laboratory curiosity to a clinical candidate is intricately linked to its physicochemical characteristics. Properties such as lipophilicity, solubility, and pKa govern a molecule's ability to traverse biological membranes, interact with its target, and persist in the body long enough to exert its therapeutic effect. Halogen substitution offers a powerful tool to modulate these properties. The varying electronegativity, size, and polarizability of halogen atoms can induce subtle yet significant changes in the electron distribution and intermolecular interactions of the parent quinazolinone molecule. Understanding these structure-property relationships is paramount for rational drug design.

Comparative Analysis of Physicochemical Properties

Melting Point

The melting point of a compound is a reflection of the strength of its crystal lattice forces. Halogen substitution can influence melting point through a combination of factors including molecular weight, polarity, and the potential for halogen bonding.

CompoundHalogen SubstitutionMelting Point (°C)
7-Chloro-2-phenyl-3-((phenylamino)methyl)quinazolin-4(3H)-one7-Chloro210-212
7-Chloro-3-(((4-chlorophenyl)amino)methyl)-2-phenylquinazolin-4(3H)-one7-Chloro225-227
3-Benzyl-6-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one6-Chloro197-199
3-Benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one7-Chloro190-192
6-Iodo-2-methyl-3-phenylquinazolin-4(3H)-one6-Iodo>300
6-Iodo-2-methyl-3-(4-methylphenyl)quinazolin-4(3H)-one6-Iodo>300

Note: The data presented is compiled from various sources and for quinazolinones with different substitution patterns. Direct comparison should be made with caution.

General Trends and Causality:

  • Molecular Weight: Generally, an increase in molecular weight from F to I would be expected to lead to stronger van der Waals forces and a higher melting point.

  • Polarity and Dipole Moments: Halogens introduce a dipole moment into the molecule. The overall molecular dipole and how it influences crystal packing will affect the melting point.

  • Halogen Bonding: Heavier halogens, particularly iodine and bromine, can participate in halogen bonding, a non-covalent interaction that can significantly strengthen the crystal lattice, leading to higher melting points.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for drug absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Expected Trends and Rationale:

  • Fluorine: The introduction of fluorine often increases lipophilicity, but its effect can be complex. While highly electronegative, the small size of fluorine can sometimes lead to less of an increase in LogP compared to other halogens.

  • Chlorine, Bromine, and Iodine: Moving down the group, the increasing size and polarizability of chlorine, bromine, and iodine generally lead to a progressive increase in lipophilicity. The larger surface area of these halogens enhances van der Waals interactions with the nonpolar octanol phase. Therefore, the expected trend for LogP for a given quinazolinone scaffold would be: I > Br > Cl > F > H .

Acidity (pKa)

The quinazolinone scaffold contains nitrogen atoms that can be protonated, making them basic. The pKa value reflects the strength of this basicity. Halogen substitution influences the pKa by altering the electron density of the heterocyclic ring system.

Expected Trends and Scientific Reasoning:

  • Inductive Effect: All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). This effect decreases the electron density on the nitrogen atoms, making them less basic and lowering the pKa.

  • Electronegativity: The strength of the inductive effect is proportional to the electronegativity of the halogen. Therefore, fluorine, being the most electronegative, will have the most pronounced pKa-lowering effect. The expected trend for the pKa of halogenated quinazolinones would be: H > I ≈ Br > Cl > F . The pKa values for iodo and bromo derivatives are often similar due to a balance of their weaker inductive effects and larger polarizability.

Solubility

Aqueous solubility is a crucial factor for drug formulation and bioavailability. The introduction of halogens, which generally increases lipophilicity, tends to decrease aqueous solubility.

Expected Trends and Underlying Principles:

  • An increase in lipophilicity and molecular weight upon halogenation generally leads to a decrease in aqueous solubility. The larger and more polarizable the halogen, the greater the disruption of the water hydrogen-bonding network, resulting in lower solubility. The expected trend for aqueous solubility is therefore the inverse of the lipophilicity trend: H > F > Cl > Br > I .

Chemical Stability

Chemical stability is a critical attribute for any drug candidate, ensuring that it maintains its integrity and potency throughout its shelf life. Halogenated quinazolinones can be susceptible to degradation under various stress conditions.

Degradation Pathways and Halogen Effects:

  • Hydrolysis: The amide bond in the quinazolinone ring can be susceptible to hydrolysis under acidic or basic conditions. The electron-withdrawing nature of halogens can influence the reactivity of the carbonyl group.

  • Oxidation: The quinazolinone ring system can be susceptible to oxidative degradation.

  • Photostability: Halogenated aromatic compounds can be prone to photodecomposition. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), suggesting that iodo- and bromo-substituted quinazolinones may be more susceptible to photolytic cleavage.

Experimental Protocols

To facilitate further research and validation of the discussed trends, this section provides detailed, step-by-step methodologies for the determination of key physicochemical properties.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique for determining the melting point and purity of a crystalline solid.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Weigh 1-5 mg of the halogenated quinazolinone B Place in an aluminum DSC pan A->B C Hermetically seal the pan B->C D Place sample and a reference pan in the DSC cell C->D E Equilibrate at a starting temperature (e.g., 25°C) D->E F Ramp temperature at a controlled rate (e.g., 10°C/min) E->F G Record heat flow vs. temperature F->G H Identify the endothermic peak corresponding to melting G->H I Determine the onset temperature as the melting point H->I

Figure 1: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the purified halogenated quinazolinone into a tared aluminum DSC pan.

  • Place the lid on the pan and hermetically seal it using a sample press.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC autosampler or cell.

  • Thermal Program: Set up a thermal method with the following parameters:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 350°C) at a rate of 10°C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak.

Determination of Lipophilicity (LogP) by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values.

HPLC_LogP_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_calc LogP Calculation A Prepare a series of standard compounds with known LogP values B Inject each standard onto a C18 RP-HPLC column A->B C Determine the retention time (tR) for each standard B->C D Calculate the capacity factor (k') C->D E Plot log(k') vs. known LogP to create a calibration curve D->E J Use the calibration curve equation to calculate the LogP of the sample E->J F Prepare a solution of the halogenated quinazolinone G Inject onto the same HPLC system F->G H Determine the retention time (tR) G->H I Calculate the capacity factor (k') H->I I->J

Figure 2: Workflow for LogP Determination using RP-HPLC.

Step-by-Step Protocol:

  • System Preparation: Use an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Prepare stock solutions of a set of standard compounds with known LogP values spanning the expected range of your samples.

    • Inject each standard and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0.

    • Plot log(k') versus the known LogP values and perform a linear regression to obtain the calibration curve equation.

  • Sample Analysis:

    • Prepare a solution of the halogenated quinazolinone in the mobile phase.

    • Inject the sample and record its retention time (tR).

    • Calculate the capacity factor (k') for your sample.

  • LogP Calculation: Use the equation from the calibration curve to calculate the LogP of your halogenated quinazolinone from its log(k') value.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a classic and accurate method for determining the pKa of ionizable compounds.

pKa_Titration_Workflow A Prepare a solution of the halogenated quinazolinone in a suitable solvent (e.g., water/methanol) B Calibrate a pH electrode with standard buffers A->B C Immerse the pH electrode in the sample solution B->C D Add a standardized titrant (e.g., HCl for a basic compound) in small, precise increments C->D E Record the pH after each addition of titrant D->E F Plot pH vs. volume of titrant added E->F G Determine the equivalence point (point of steepest slope) F->G H The pH at half the equivalence volume is the pKa G->H

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the halogenated quinazolinone of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot).

    • The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Shake_Flask_Workflow A Add an excess amount of the solid halogenated quinazolinone to a known volume of aqueous buffer (e.g., PBS, pH 7.4) B Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours) A->B C Separate the undissolved solid from the saturated solution (e.g., by centrifugation or filtration) B->C E Analyze the concentration of the compound in the saturated solution and the standards using a suitable analytical method (e.g., HPLC-UV or LC-MS) C->E D Prepare a series of standard solutions of the compound of known concentrations D->E F Determine the concentration of the saturated solution from the calibration curve E->F Forced_Degradation_Workflow cluster_stress Stress Conditions A Acidic Hydrolysis (e.g., 0.1 M HCl) F Expose solutions of the halogenated quinazolinone to each stress condition for defined time periods B Basic Hydrolysis (e.g., 0.1 M NaOH) C Oxidative Degradation (e.g., 3% H₂O₂) D Thermal Degradation (e.g., 80°C) E Photodegradation (ICH Q1B guidelines) G Analyze the stressed samples by a stability-indicating HPLC method F->G H Compare the chromatograms of stressed samples to an unstressed control G->H I Identify and quantify degradation products H->I J Determine the percentage of degradation and assess the stability profile I->J

Figure 5: Workflow for Forced Degradation Studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the halogenated quinazolinone in a suitable solvent.

  • Stress Conditions: Expose the sample solutions to a variety of stress conditions as recommended by ICH guidelines:

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solid drug and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (a method that can separate the parent drug from all degradation products).

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation and the number of degradation products formed.

Conclusion

The halogenation of the quinazolinone scaffold is a powerful and versatile strategy in medicinal chemistry for modulating the physicochemical properties of potential drug candidates. While a complete and systematic experimental dataset is still needed, the established principles of physical organic chemistry provide a strong framework for predicting the impact of different halogens on melting point, lipophilicity, pKa, solubility, and chemical stability. This guide has provided an overview of these trends, the underlying scientific rationale, and detailed experimental protocols to enable researchers to characterize their own halogenated quinazolinone derivatives. A thorough understanding and experimental determination of these properties are essential for the successful development of novel quinazolinone-based therapeutics.

References

  • Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]
  • Creative Bioarray. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
  • MedCrave. (2016).
  • Molecules. (2022). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
  • Patel, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • Pharmaguideline. (n.d.).
  • Tobe, M., et al. (2003).
  • Upadhyay, R., et al. (2024). Halogen-based quinazolin-4(3H)
  • Vykintas, S., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • WuXi AppTec. (2023). How to Evaluate Lipophilicity Rapidly?

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Safety Operating Guide

6-Bromo-3-methylquinazolin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 6-Bromo-3-methylquinazolin-4(3H)-one

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (CAS No. 57573-59-8). As a crucial intermediate in pharmaceutical research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and regulatory compliance.

Part 1: Core Hazard Profile and Risk Assessment

This compound is a halogenated heterocyclic compound. Its hazard profile, as established by Safety Data Sheets (SDS), dictates the necessary handling and disposal precautions.

Known Hazards : The primary, documented risks associated with this compound are acute oral toxicity and serious eye irritation.[1] The Globally Harmonized System (GHS) classifications underscore the need for careful handling to prevent accidental ingestion and eye contact.[1]

Precautionary Principle : A critical review of available literature reveals a significant lack of data on the compound's environmental fate, including its persistence, degradability, and ecotoxicity.[1] This data gap necessitates the adoption of the precautionary principle: treating the substance as potentially harmful to the environment and ensuring its complete destruction through validated disposal methods.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH302WarningHarmful if swallowed.[1]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1]

Part 2: Personnel Safety and Emergency Protocols

All handling and disposal procedures must be predicated on minimizing exposure risk. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Mandatory PPE : The minimum required PPE is detailed below. The causality is clear: chemical-resistant gloves prevent dermal absorption, while safety goggles protect against the primary hazard of serious eye irritation.

PPE ItemSpecificationRationale
Hand ProtectionChemical-resistant gloves (e.g., Nitrile)Prevents skin contact and potential absorption.
Eye ProtectionSafety goggles and/or face shieldProtects against splashes that can cause serious eye irritation.[1]
Body ProtectionProperly fitted laboratory coatPrevents contamination of personal clothing.
RespiratoryN/A (unless creating aerosols)Not required for handling solids in a ventilated area. Use a respirator if fine powders are being handled outside a fume hood.

Exposure and Spill Response :

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical help.[1]

  • Small Spills : For small spills of the solid compound, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust formation.[1] Clean the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Part 3: Waste Characterization, Segregation, and Containerization

Proper disposal begins with correct waste characterization and segregation at the point of generation.

Waste Characterization : this compound must be managed as Hazardous Chemical Waste . This classification is based on two key factors:

  • Acute Toxicity : Its "Harmful if swallowed" classification meets the criteria for hazardous waste.[1]

  • Chemical Class : As a brominated organic compound, it falls into the category of Halogenated Organic Waste .[2] This is a critical distinction, as halogenated wastes require specific disposal technologies to prevent the formation and release of toxic byproducts like hydrobromic acid during incineration.[3][4]

Segregation Protocol :

  • Identify all waste streams : This includes pure (neat) compound, solutions containing the compound, and all contaminated labware (e.g., vials, pipette tips, gloves, weigh paper).

  • Use a dedicated waste container : All waste materials contaminated with this compound must be collected in a container designated specifically for Halogenated Organic Waste .[2] Do not mix with non-halogenated organic waste, aqueous waste, or general laboratory trash.[5]

  • Container Specifications : The waste container must be:

    • Made of a chemically compatible material (e.g., polyethylene).

    • Kept securely sealed when not in use.

    • Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).

All containers should be stored in a designated, well-ventilated, and secure satellite accumulation area pending pickup by a licensed disposal contractor.[5]

Part 4: Approved Disposal Methodologies

The chemical structure of this compound—a stable, halogenated aromatic system—dictates the appropriate terminal disposal method.

Primary and Recommended Method: High-Temperature Incineration The universally recommended and most environmentally sound method for disposing of this compound is incineration at a licensed hazardous waste facility.[3][5]

  • Why Incineration? High-temperature incineration (typically >850 °C) ensures the complete thermal destruction of the organic molecule. For halogenated compounds, this process must be conducted in facilities equipped with specialized emission control systems, such as acid gas scrubbers, to neutralize the resulting hydrobromic acid (HBr) and prevent its release into the atmosphere.[3][4]

Prohibited Disposal Methods :

  • Sewer/Drain Disposal : It is strictly prohibited to dispose of this chemical down the drain.[5] As a pharmaceutical-related compound, it falls under the EPA's ban on sewering hazardous waste pharmaceuticals.[6][7] This practice can disrupt wastewater treatment processes and introduce poorly understood, persistent chemicals into aquatic ecosystems.

  • Landfill : Landfill disposal is not a recommended option for this type of waste.[5] Halogenated organic compounds are restricted from land disposal by the EPA due to their potential to leach into groundwater.[8]

  • In-Lab Treatment : While the quinazolinone ring may be susceptible to hydrolysis under extreme pH, attempting in-lab chemical degradation is strongly discouraged.[5] Such procedures require extensive expertise, must be performed in a controlled setting, and require analytical validation to confirm complete degradation, which is not feasible for most research labs.

Part 5: Disposal Workflow and Summary Protocol

The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from this compound.

G A Waste Generation (Pure compound, solutions, contaminated labware) B Is the waste contaminated with This compound? A->B C YES: Classify as 'Hazardous Halogenated Organic Waste' B->C Yes D NO: Follow standard lab procedures for non-hazardous or other waste categories B->D No E Collect in dedicated, sealed, and compatible container C->E F Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Arrange pickup with institutional EHS or licensed hazardous waste contractor G->H I Final Disposal: High-Temperature Incineration at a permitted facility H->I

Caption: Decision workflow for the disposal of this compound.

References

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Bromine in waste incineration: partitioning and influence on metal volatilis
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Fennemore. [Link]

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Navigating the Safe Handling of 6-Bromo-3-methylquinazolin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the integrity of your work and the safety of your team are paramount. The introduction of novel chemical entities into the laboratory workflow, such as 6-Bromo-3-methylquinazolin-4(3H)-one, necessitates a robust and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep dive into the rationale behind essential safety procedures, ensuring that every step you take is informed and secure. Our commitment is to provide you with the knowledge to not only handle this compound safely but to build a culture of safety that enhances your research endeavors.

Hazard Profile: Understanding the Risks of this compound

Before any handling, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): This indicates that the substance can be harmful if swallowed.[1]

  • Serious Eye Irritation (Category 2): Direct contact with the eyes is likely to cause significant irritation.[1]

While specific data on skin irritation and respiratory effects are not fully detailed in available safety data sheets, the general structure of quinazolinones and the presence of a bromine atom warrant a cautious approach.[2] Brominated organic compounds can present various health and environmental hazards, reinforcing the need for stringent containment and disposal protocols.[3]

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Eye irritation2H319: Causes serious eye irritation

Data sourced from the Safety Data Sheet for this compound.[1]

Given the "For Research Use Only" designation of this compound, a comprehensive toxicological profile is likely unavailable.[4] Therefore, it is prudent to treat this substance with a high degree of caution, assuming it may present additional, uncharacterized hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a multi-layered strategy designed to minimize all potential routes of exposure. For this compound, the following PPE is mandatory.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are the absolute minimum.[2][5]

  • Recommended for High-Risk Operations: When there is a risk of splashing or aerosol generation (e.g., during dissolution or transfer of larger quantities), chemical splash goggles or a full-face shield worn over safety glasses are strongly recommended.[2][5]

Rationale: The H319 classification for serious eye irritation underscores the critical need to protect the eyes from direct contact with the solid compound or solutions.[1]

Hand Protection
  • Glove Selection: Due to the presence of the brominated ring structure, chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended as they provide good resistance to a broad range of chemicals.[2] Always inspect gloves for any signs of degradation or punctures before and during use.[2]

  • Double Gloving: For operations involving larger quantities or prolonged handling, double gloving is advised.[2] This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Rationale: Preventing skin contact is crucial. While not specifically classified as a skin irritant, related quinazolinone compounds are, and the absorption of organic compounds through the skin is a potential route of exposure.[2]

Body Protection
  • Standard Protocol: A fully buttoned, long-sleeved lab coat is mandatory to protect the skin and personal clothing from contamination.[6]

  • Enhanced Protection: For tasks with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat.[2]

Rationale: This minimizes the risk of accidental skin contact and prevents the transfer of the compound outside of the laboratory on personal clothing.

Respiratory Protection
  • Primary Engineering Control: All handling of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified laboratory chemical fume hood.[3][6]

  • When a Respirator is Necessary: If there is a potential for dust or aerosol generation outside of a fume hood, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

Rationale: Inhalation is a primary route of exposure for chemical compounds. A fume hood provides the most effective means of preventing the inhalation of airborne particulates or vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety and procedural consistency. The following workflow is designed to guide the user through the lifecycle of this compound in the laboratory.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, ensure the chemical fume hood is clean and functioning correctly. Cover the work surface with disposable, absorbent liners to contain any minor spills.[5]

  • Donning PPE: Put on all required PPE as outlined in Section 2.

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any dust.[5]

    • Use a dedicated, clean weighing vessel.

    • Handle the solid compound with a clean spatula.

    • Close the primary container immediately after dispensing.

  • Dissolving:

    • Add the solvent to the solid compound slowly to avoid splashing.[5]

    • If sonication or vortexing is required, ensure the vial is securely capped to prevent aerosol generation.[5]

  • Transfers: Use appropriate, clean tools for all transfers to prevent cross-contamination.

  • Decontamination: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.[5] Dispose of all contaminated disposable materials as hazardous waste.[5]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[5]

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Verify Fume Hood Function prep2 Don PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve Compound weigh->dissolve transfer Transfer Solution dissolve->transfer decon Decontaminate Surfaces transfer->decon waste Segregate Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility and Safety

Proper disposal is a critical final step in the chemical handling process. As a brominated organic compound, this compound requires specific disposal procedures.

Waste Segregation
  • Halogenated Organic Waste: All waste containing this compound, both solid and liquid, must be segregated into a dedicated "Halogenated Organic Waste" container.[3][8] This includes contaminated PPE (gloves, disposable lab coats), weighing papers, and cleaning materials.[2]

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and list the chemical name "this compound".[3] Include the appropriate hazard symbols.

Rationale: Halogenated waste streams are often incinerated at specific temperatures to prevent the formation of dioxins and other hazardous byproducts. Mixing them with non-halogenated waste can disrupt the disposal process and violate environmental regulations.[8]

Disposal Procedure
  • Collection: Collect all waste in a designated, properly labeled, and sealed container.[2]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is kept closed when not in use and is within a secondary containment system to capture any potential leaks.[3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3] NEVER dispose of this chemical down the drain.[3][8]

Diagram: Chemical Waste Disposal Workflow

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Liners, etc.) waste_container Designated 'Halogenated Organic Waste' Container solid_waste->waste_container liquid_waste Unused Solutions & Rinsates liquid_waste->waste_container labeling Label with Contents & Hazards waste_container->labeling storage Store in Satellite Accumulation Area labeling->storage ehs_pickup Arrange Pickup by EHS storage->ehs_pickup

Caption: A workflow for the proper segregation and disposal of halogenated organic waste.

Emergency Procedures: Preparedness for the Unexpected

Spills
  • Small Spills: For a small spill contained within a fume hood, absorb the material with an inert, non-combustible absorbent such as sand or diatomaceous earth.[3] Collect the contaminated absorbent material and place it in the designated "Halogenated Organic Waste" container.[3]

  • Large Spills: In the event of a large spill, evacuate the immediate area and contact your institution's EHS department immediately.[3]

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[1] Flush the affected skin with plenty of soap and water.

  • Inhalation: Move the affected person to fresh air.[1]

  • Ingestion: Rinse the mouth with water.[1] Get medical help.[1]

By adhering to these detailed protocols, you are not just following rules; you are actively participating in a system designed for the highest standards of laboratory safety. This diligence protects you, your colleagues, and the integrity of your research.

References

  • Benchchem.
  • Benchchem. Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z) -. Benchchem.
  • Benchchem. Essential Safety and Operational Guide for 2-Mercapto-4(3H)-quinazolinone. Benchchem.
  • Echemi. 6-BROMO-3-METHYLQUINAZOLIN-4(3H)
  • Benchchem. Personal protective equipment for handling 3-((1-(6,7-Dimethoxy-4-quinazolinyl) -. Benchchem.
  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Benchchem.
  • Unknown.
  • MedchemExpress.com.
  • Santa Cruz Biotechnology. This compound | CAS 57573-59-8 | SCBT.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.